AP-C5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(4-imidazol-1-ylphenyl)-N-prop-2-ynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQFSQJQKGFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Architecture of the Alternative Pathway C5 Convertase: A Technical Guide
Introduction: The complement system is a cornerstone of innate immunity, providing a rapid and potent defense against pathogens. Activation of the complement cascade culminates in the formation of C5 convertase enzymes, which are critical for initiating the terminal pathway, leading to the generation of the pro-inflammatory peptide C5a and the assembly of the lytic membrane attack complex (MAC). The alternative pathway (AP) provides a powerful amplification loop for complement activation and its C5 convertase is a key enzymatic complex. This technical guide offers an in-depth exploration of the structure, assembly, and stabilization of the alternative pathway C5 convertase, intended for researchers, scientists, and professionals in drug development.
I. Core Structure and Assembly of the AP C5 Convertase
The alternative pathway C5 convertase is a transient, multi-subunit serine protease. Its formation is a stepwise process that occurs on a target surface, such as a microbial membrane.
-
Formation of the C3 Convertase: The process begins with the covalent attachment of C3b to a surface. C3b then binds to the plasma protein Factor B (FB). This interaction allows another plasma protease, Factor D (FD), to cleave FB into two fragments: Ba and Bb. The Ba fragment is released, while the Bb fragment, which contains the serine protease catalytic site, remains non-covalently associated with C3b. This bimolecular complex, C3bBb , is the alternative pathway C3 convertase.
-
Transition to the C5 Convertase: The C3bBb complex is inherently a C3-cleaving enzyme. Its substrate specificity switches from C3 to C5 upon the association of at least one additional C3b molecule. This transition is highly dependent on the local density of C3b on the activating surface; high densities of C3b are essential for efficient C5 cleavage. The resulting C5 convertase is a trimolecular complex with the composition C3bBbC3b , often denoted as (C3b)₂Bb. In this complex, the second C3b molecule is believed to bind covalently to the first, creating a C3b dimer that acts as a high-affinity binding site for the C5 substrate.
II. Stabilization by Properdin: The Positive Regulator
The C3bBb complex is intrinsically unstable, with a half-life of only a few minutes. Its function is critically dependent on Properdin , the only known positive regulator of the complement system.
-
Binding and Stabilization: Properdin circulates in the blood as dimers, trimers, and tetramers. It recognizes and binds to surface-deposited C3b, particularly within the context of the C3bBb complex. This binding significantly stabilizes the convertase, increasing its half-life by 5- to 10-fold.
-
Mechanism: Structural studies have shown that properdin's thrombospondin repeat (TSR) domains, specifically TSR5 and TSR6, bridge the interaction between C3b and Bb, effectively locking the catalytic Bb subunit in place. This stabilization enhances the cleavage of both C3 (amplifying C3b deposition) and C5.
The stabilized convertase, C3bBbP , remains the core catalytic unit. When an additional C3b molecule is present, the stabilized C5 convertase, C3bBbC3bP , efficiently binds and cleaves its substrate, C5.
Mechanism of AP-C5 Convertase Formation on Pathogen Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, providing a rapid and robust defense against invading pathogens. A key event in the complement cascade is the formation of the C5 convertase, an enzymatic complex that cleaves complement component C5, initiating the terminal pathway and the assembly of the membrane attack complex (MAC), which ultimately leads to pathogen lysis. The alternative pathway (AP) of complement provides a powerful amplification loop for this process. This technical guide provides a detailed examination of the mechanism of AP-C5 convertase formation on pathogen surfaces, its stabilization, and the experimental methodologies used for its study.
Core Mechanism of this compound Convertase (C3bBbC3b) Formation
The formation of the this compound convertase is a sequential process that begins with the deposition of C3b on a pathogen's surface. This can be initiated by the classical or lectin pathways, or through the spontaneous low-level hydrolysis of C3 in the plasma, known as "tick-over".[1]
Once C3b is covalently bound to the pathogen surface, it serves as a platform for the assembly of the AP C3 convertase (C3bBb). This complex is formed through the following steps:
-
Factor B Binding: Plasma protein Factor B (FB) binds to the surface-bound C3b in the presence of magnesium ions (Mg²⁺), forming the C3bB proconvertase.
-
Factor D Cleavage: The serine protease Factor D (FD) then cleaves the bound Factor B into two fragments: Ba (which is released) and Bb.
-
C3 Convertase Assembly: The Bb fragment, which contains the catalytic site, remains non-covalently associated with C3b, forming the active AP C3 convertase, C3bBb.[1][2]
This C3 convertase is inherently unstable, with a short half-life.[3][4] However, it can cleave numerous C3 molecules, leading to the deposition of many more C3b molecules on the pathogen surface, thus amplifying the complement response.[1]
The transition from a C3 convertase to a C5 convertase occurs when a second C3b molecule binds to the existing C3bBb complex.[2][5] This forms the trimolecular complex C3bBbC3b , the this compound convertase.[2][5][6] This additional C3b molecule is thought to alter the substrate specificity of the convertase, enabling it to efficiently bind and cleave C5.[7][8][9] Research suggests that the second C3b molecule binds directly to the first C3b molecule via an ester bond.[5]
Stabilization of the this compound Convertase by Properdin
The stability and activity of the AP C5 convertase are significantly enhanced by the plasma protein properdin. Properdin is the only known positive regulator of the complement system.[4] It functions by binding to the C3bBbC3b complex, thereby increasing its half-life substantially.[3][4][10] This stabilization protects the convertase from spontaneous decay and from inactivation by regulatory proteins like Factor H.[4] Properdin oligomers, such as dimers and trimers, can bridge multiple C3b molecules, further stabilizing the convertase and potentially clustering them on the pathogen surface to create zones of high complement activity.[11]
Quantitative Data on this compound Convertase Formation
The following tables summarize key quantitative data related to the stability and kinetics of the AP convertases and the physiological concentrations of the core components.
| Parameter | Value | Conditions | Reference(s) |
| Half-life of C3bBb (AP C3 Convertase) | ~90 seconds | In fluid phase or on non-activating surfaces | [3][4][6] |
| Half-life of C3bBbP (Properdin-stabilized AP C3 Convertase) | 5 to 10-fold increase compared to C3bBb | [4][10][12] | |
| Half-life of C3bBbC3b (AP C5 Convertase) | 10 - 34 minutes (stabilized by Properdin) | At 37°C | [6] |
| Half-life of C3bBb (AP C3 Convertase) - Alternative Value | 1.5 - 3 minutes | At 37°C | [6] |
| Parameter | Value | Substrate/Enzyme | Reference(s) |
| Km of C5 for soluble C3b,Bb | 24 µM | C5 | [13][14] |
| Km of C5 for surface-bound C3b,Bb (Zymosan) | 1.4 µM | C5 | [13][14] |
| Km of C5 for high-density surface-bound C3b | 0.016 - 0.074 µM | C5 | [11] |
| kcat for soluble C3b,Bb | 0.0110 s⁻¹ | C5 | [13][14] |
| kcat for surface-bound C3b,Bb (Zymosan) | 0.0048 s⁻¹ | C5 | [13][14] |
| kcat for C3b,Bb | 1.78 s⁻¹ | C3 | [5] |
| Km of C3 for C3b,Bb | 5.86 µM | C3 | [5] |
| Dissociation Constant (Kd) of C3b and Factor B | Not explicitly found in search results | ||
| Dissociation Constant (Kd) of C3b and Properdin | Not explicitly found in search results |
| Component | Mean Serum Concentration (mg/mL) | Molar Concentration (µM) | Reference(s) |
| C3 | 1.2 | ~6.5 | [15] |
| C5 | 0.075 | ~0.37 | [7] |
| Factor B | 0.2 | ~2.2 | |
| Factor D | 0.001-0.002 | ~0.04-0.08 | |
| Properdin | 0.005-0.025 | ~0.1-0.5 (monomer) | [16][17] |
Experimental Protocols
Hemolytic Assay for Alternative Pathway C5 Convertase Activity
This assay measures the ability of a serum sample to lyse non-sensitized rabbit erythrocytes, which are potent activators of the alternative pathway.
Materials:
-
Rabbit erythrocytes (Er)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Patient or experimental serum
-
96-well V-bottom plates
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes three times with GVB-Mg-EGTA and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of the serum sample in GVB-Mg-EGTA in a 96-well plate.
-
Add 50 µL of the washed rabbit erythrocyte suspension to each well containing the diluted serum.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released from lysed cells.
-
A 100% lysis control is prepared by adding distilled water to the erythrocytes. A 0% lysis control contains only erythrocytes in buffer.
-
The percentage of hemolysis is calculated for each serum dilution, and the AH50 value (the dilution of serum that causes 50% hemolysis) is determined.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of the protein interactions involved in this compound convertase formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified complement proteins (e.g., C3b, Factor B, Properdin)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ with MgCl₂)
Protocol (Example: C3b and Factor B interaction):
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject a solution of purified C3b in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of purified Factor B (the analyte) over the immobilized C3b surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the C3b-Factor B complex.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Purification of Complement Components
Obtaining pure and active complement proteins is essential for in vitro reconstitution assays and structural studies. The following is a general overview of the purification strategy for key AP components from human plasma.
General Protocol Outline:
-
Source Material: Start with fresh or properly stored frozen human plasma.
-
Initial Fractionation:
-
Precipitation steps (e.g., with polyethylene (B3416737) glycol) to enrich for specific complement protein fractions.
-
Ion-exchange chromatography (e.g., DEAE-Sepharose) to separate proteins based on charge.
-
-
Affinity Chromatography (if applicable):
-
Use of specific ligands (e.g., antibodies or binding partners) coupled to a chromatography resin to specifically capture the protein of interest.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Separate proteins based on their size and remove aggregates. This is often the final polishing step.
-
-
Purity and Activity Assessment:
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Confirm the functional activity of the purified protein using specific assays (e.g., hemolytic assays with purified components).
-
Visualizations
Signaling Pathway of this compound Convertase Formation
Caption: Formation of the this compound convertase on a pathogen surface.
Experimental Workflow for Hemolytic Assay
Caption: Workflow for a typical alternative pathway hemolytic assay.
Logical Relationship in the Stabilized this compound Convertase Complex
References
- 1. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 4. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Hemolysis Assay [protocols.io]
- 8. Visualizing macromolecular complexes with in situ liquid scanning transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Properdin binding to complement activating surfaces depends on initial C3b deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Complement C5 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 17. biorxiv.org [biorxiv.org]
A Technical Guide to the Spontaneous Activation of the Alternative Complement Pathway and C5 Conversion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spontaneous activation of the alternative complement pathway, a critical component of the innate immune system. We will delve into the molecular mechanisms initiating the cascade, the formation of the C3 and C5 convertases, and the key regulatory proteins involved. This document offers detailed experimental protocols for studying this pathway and presents key quantitative data in a structured format to aid in research and development efforts targeting the complement system.
Introduction to the Alternative Pathway (AP)
The alternative pathway (AP) of the complement system is a first line of defense against invading pathogens, operating without the need for antibodies. Its unique feature is a constant, low-level, spontaneous activation mechanism known as "tick-over." This process allows for rapid surveillance and opsonization of foreign or altered host surfaces while being tightly regulated to prevent damage to healthy host cells. This guide focuses on the sequence of events from spontaneous initiation to the pivotal step of C5 conversion, which marks the start of the terminal pathway and the formation of the membrane attack complex (MAC).
The Spontaneous "Tick-Over" Initiation
The AP is initiated by the spontaneous hydrolysis of the internal thioester bond in the C3 molecule. This process occurs continuously at a slow rate in the fluid phase (plasma).
-
C3 Hydrolysis: The thioester bond within the C3 molecule is susceptible to slow, spontaneous hydrolysis, leading to the formation of C3(H2O).
-
Conformational Change: This hydrolysis induces a significant conformational change in the C3 molecule, making it functionally similar to C3b.
-
Factor B Binding: C3(H2O) exposes a binding site for Factor B, a plasma serine protease zymogen.
-
Factor D Cleavage: In the presence of magnesium ions (Mg2+), the C3(H2O)B complex is formed. This complex is then acted upon by Factor D, another circulating serine protease, which cleaves Factor B into two fragments: Ba and Bb.
-
Formation of the Initial C3 Convertase: The Ba fragment is released, while the larger Bb fragment remains bound to C3(H2O), forming the initial fluid-phase C3 convertase: C3(H2O)Bb.
Figure 1. Spontaneous "tick-over" initiation of the alternative pathway.
The Amplification Loop: Generating Surface-Bound C3b
The initial fluid-phase C3 convertase, C3(H2O)Bb, is short-lived but proteolytically active. Its primary function is to cleave more C3 molecules into C3a and C3b.
-
C3 Cleavage: C3(H2O)Bb cleaves C3, generating the anaphylatoxin C3a and the opsonin C3b.
-
C3b Deposition: The newly generated C3b molecule exposes its highly reactive thioester bond. This allows it to covalently attach to nearby surfaces, such as microbial membranes or altered host cells.
-
Formation of the AP C3 Convertase: Surface-bound C3b can then bind Factor B, which is subsequently cleaved by Factor D to form the surface-bound AP C3 convertase, C3bBb. This enzyme is functionally identical to the initial fluid-phase convertase but is localized to a surface.
-
Positive Feedback: This C3bBb convertase is highly efficient at cleaving more C3, leading to the deposition of numerous C3b molecules in the vicinity. This creates a powerful positive feedback loop, rapidly amplifying the complement response on the target surface.
Stabilization and Regulation
The C3bBb convertase is inherently unstable, with a half-life of only about 90 seconds. Its activity is tightly controlled by several factors.
-
Properdin (Factor P): Properdin is the only known positive regulator of the alternative pathway. It binds to and stabilizes the C3bBb convertase, extending its half-life by 5 to 10-fold. This stabilization significantly enhances the amplification loop.
-
Negative Regulators (Factor H and Factor I): On host cells, regulatory proteins prevent complement-mediated damage. Factor H binds to C3b, competing with Factor B and acting as a cofactor for Factor I, a serine protease that cleaves and inactivates C3b. Host cells express surface proteins like CR1, DAF (CD55), and MCP (CD46) that also inhibit the convertase.
Figure 2. The AP amplification loop on an activating surface.
Formation of the C5 Convertase
The culmination of the amplification loop is the formation of the C5 convertase, which shifts the pathway's enzymatic activity from C3 to C5.
-
C3b Binding: As the density of C3b on the surface increases, a C3b molecule will bind to an existing C3bBb convertase complex.
-
Formation of C5 Convertase: This creates the C5 convertase of the alternative pathway, which has the composition (C3b)₂Bb or C3bBbC3b.
-
Substrate Specificity: The binding of this second C3b molecule alters the substrate specificity of the convertase, enabling it to bind and cleave C5 instead of C3.
C5 Conversion and the Terminal Pathway
The C5 convertase is the final enzyme of the alternative pathway and the first of the terminal pathway.
-
C5 Cleavage: The C5 convertase cleaves C5 into two fragments: the small, potent anaphylatoxin C5a, and the larger fragment C5b.
-
Initiation of MAC: C5b is the nucleus for the assembly of the Membrane Attack Complex (MAC), which is formed by the sequential binding of C6, C7, C8, and multiple C9 molecules. This complex inserts into the target cell membrane, forming a pore that leads to cell lysis.
Figure 3. Formation of the AP C5 convertase and initiation of the terminal pathway.
Quantitative Data
The following table summarizes key quantitative parameters of the human alternative complement pathway.
| Component | Plasma Concentration (µg/mL) | Molecular Weight (kDa) | Half-life of C3bBb (approx.) |
| C3 | 1200 - 1600 | 185 | N/A |
| Factor B | 200 | 93 | N/A |
| Factor D | 1 - 2 | 24 | N/A |
| Properdin | 5 - 25 | 53 (monomer) | N/A |
| Factor H | 500 | 150 | N/A |
| Factor I | 35 | 88 | N/A |
| C5 | 75 - 80 | 190 | N/A |
| C3bBb | N/A | 246 | ~90 seconds (uncatalyzed) |
| C3bBbP | N/A | >300 | 5 - 10 minutes (stabilized) |
Experimental Protocols
Studying the spontaneous activation of the AP requires specific assays to measure the generation of key activation products.
Protocol: Hemolytic Assay for AP Activity (Rabbit Erythrocyte Assay)
This assay measures the ability of a serum sample to lyse non-sensitized rabbit erythrocytes, which are potent activators of the human alternative pathway.
Principle: Rabbit erythrocytes lack sufficient complement regulatory proteins to inactivate human C3b, leading to AP activation, MAC formation, and subsequent hemolysis. The degree of hemolysis is proportional to the AP activity.
Methodology:
-
Reagent Preparation:
-
Prepare Gelatin Veronal Buffer with magnesium and EGTA (GVB-Mg-EGTA). EGTA chelates Ca²⁺ to block the classical pathway while leaving Mg²⁺ available for the AP.
-
Wash rabbit erythrocytes (RaE) in GVB-Mg-EGTA and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
-
Assay Procedure:
-
Serially dilute the test serum sample in GVB-Mg-EGTA in a 96-well microtiter plate.
-
Add the standardized RaE suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate to pellet intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm or 541 nm.
-
-
Controls:
-
100% Lysis Control: RaE incubated with water.
-
0% Lysis Control (Spontaneous Lysis): RaE incubated with buffer only.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
The AP activity is often expressed as the reciprocal of the serum dilution that yields 50% hemolysis (APH50 units).
-
Figure 4. Workflow for the rabbit erythrocyte hemolytic assay for AP activity.
Protocol: C5b-9 Deposition ELISA
This assay quantifies the terminal product of complement activation, the C5b-9 complex (MAC), deposited on a surface.
Principle: An activating surface is coated onto a microplate. When serum is added, the AP activates, leading to the deposition of C5b-9, which is then detected using a specific primary antibody and a labeled secondary antibody.
Methodology:
-
Plate Coating:
-
Coat a 96-well ELISA plate with an AP activator (e.g., Zymosan, LPS, or specific antigen) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Activation Step:
-
Add diluted serum samples (in an AP-permissive buffer like GVB-Mg-EGTA) to the wells.
-
Incubate for 1-2 hours at 37°C to allow complement activation and C5b-9 deposition.
-
Wash the plate thoroughly.
-
-
Detection:
-
Add a primary antibody specific for a neoantigen on the C5b-9 complex (e.g., mouse anti-human C5b-9). Incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP). Incubate for 1 hour at 37°C.
-
Wash the plate.
-
-
Signal Development:
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm. The signal intensity is proportional to the amount of deposited C5b-9.
-
Conclusion
The spontaneous activation of the alternative pathway is a cornerstone of innate immunity, providing a rapid and powerful mechanism for recognizing and eliminating threats. From the initial C3 tick-over to the amplification loop and the ultimate formation of the C5 convertase, the pathway is a cascade of precisely controlled enzymatic reactions. Understanding the intricate details of this process, supported by robust experimental methods and quantitative data, is paramount for researchers developing therapeutics that aim to modulate the complement system for the treatment of a wide range of inflammatory and autoimmune diseases.
An In-depth Technical Guide to the Alternative Pathway C5 Convertase in the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system is a cornerstone of innate immunity, providing a rapid and robust defense against pathogens. A critical effector step in this cascade is the cleavage of complement component C5, which initiates the formation of the inflammatory anaphylatoxin C5a and the lytic membrane attack complex (MAC). This cleavage is executed by the C5 convertase. The alternative pathway (AP) of the complement system provides a crucial amplification loop for complement activation and can be initiated spontaneously. Its C5 convertase, a multi-subunit serine protease complex, is a key player in the amplification of the immune response and a major therapeutic target for a range of complement-mediated diseases. This guide provides a detailed examination of the AP-C5 convertase (this compound convertase), its formation, regulation, kinetic properties, and methods for its study, along with insights into its therapeutic inhibition.
The Alternative Pathway C5 Convertase: Formation and Structure
The this compound convertase is a transient, unstable enzymatic complex with the molecular composition C3bBbC3b . Its assembly is a sequential process that occurs on activating surfaces, such as microbial membranes.
1.1. Initiation and C3 Convertase Formation: The alternative pathway is initiated by the spontaneous hydrolysis of a thioester bond within C3, forming C3(H₂O). This allows for the binding of Factor B (FB), which is then cleaved by Factor D (FD) to generate the fluid-phase C3 convertase, C3(H₂O)Bb. This initial convertase cleaves more C3 into C3a and C3b. Nascent C3b can then covalently attach to nearby surfaces via its exposed thioester bond.
1.2. Amplification and the Switch to C5 Convertase: Surface-bound C3b serves as a platform for the assembly of the surface-bound C3 convertase, C3bBb. This complex is the engine of the AP amplification loop, rapidly generating more C3b molecules in the vicinity. A high local density of C3b is the critical factor that facilitates the "switch" in substrate specificity from C3 to C5.[1] An existing C3bBb complex associates with an additional C3b molecule to form the mature this compound convertase, C3bBbC3b.[2][3] This trimeric complex has a higher affinity for C5, enabling its efficient cleavage.[1][4]
1.3. The Role of Properdin (B1173348): Properdin (Factor P) is the only known positive regulator of the alternative pathway.[5] It binds to and stabilizes the C3bBb and C3bBbC3b complexes, significantly extending their functional half-life from approximately 90 seconds to 10-30 minutes.[2][6][7] This stabilization is crucial for sustained complement activation on pathogenic surfaces. Properdin can also act as a pattern recognition molecule, binding to certain surfaces and initiating AP activation.[8]
Quantitative Data
The function of the this compound convertase is governed by the binding affinities of its components and its enzymatic efficiency. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of the this compound Convertase
| Enzyme Form | Substrate | Km (μM) | kcat (s-1) | Vmax (C5 molecules/min/enzyme) | Reference(s) |
| Soluble (C3b,Bb) | C5 | 24 | 0.0110 | 0.68 | [7] |
| Surface-bound (Zymosan) | C5 | 1.4 | 0.0048 | 0.23 | [7] |
| High-density C3b Surface | C5 | 0.016 - 0.074 | N/A | N/A | [1] |
Note: The greater enzymatic activity of the surface-bound form is attributed to its significantly higher affinity (lower Km) for C5.[7]
Table 2: Stability of the AP C3 Convertase (C3bBb)
| Condition | Half-life (t1/2) at 37°C | Fold Increase | Reference(s) |
| Unstabilized (C3bBb) | ~90 seconds | - | [2][7] |
| Properdin-stabilized | ~10 - 30 minutes | 5-10 fold | [6][7] |
Table 3: Binding Affinities of AP Components
| Interacting Molecules | Association Constant (KA) (M-1) | Dissociation Constant (KD) | Method | Reference(s) |
| Properdin and C3b | 2.9 x 107 | ~34 nM | ELISA | [9][10] |
| Factor B and C3b | 6.5 x 105 | ~1.5 µM | ELISA | [9][10] |
| C5 and C3b | N/A | N/A | - | [9][10] |
| Factor H and C3b | Curvilinear Scatchard plot | N/A | ELISA | [9][10] |
Note: The presence of Factor B increases the affinity of properdin for C3b approximately 4-fold, and properdin increases the affinity of Factor B for C3b by 7-fold, indicating positive cooperativity.[9][10]
Experimental Protocols
The study of the this compound convertase requires specialized assays to measure its formation and activity. Below are detailed protocols for key experiments.
Alternative Pathway Hemolytic (AH50) Assay
This assay measures the total functional activity of the alternative pathway by quantifying the lysis of non-sensitized rabbit erythrocytes (which act as AP activators).
Principle: Serum is diluted in a buffer that chelates Ca²⁺ (preventing the classical pathway) but contains Mg²⁺ (required for the AP). The amount of hemoglobin released from lysed rabbit red blood cells (rRBCs) is proportional to the AP activity.
Materials:
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Patient/Test Serum
-
Normal Human Serum (NHS) as control
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer and 96-well plates
Procedure:
-
Prepare rRBCs: Wash rRBCs three times with cold PBS. Resuspend to a final concentration of 2 x 10⁸ cells/mL in GVB-Mg-EGTA.
-
Serum Dilutions: Prepare serial dilutions of the test serum and control NHS in cold GVB-Mg-EGTA. Typical dilutions range from 1:4 to 1:64.
-
Assay Setup: In a 96-well V-bottom plate, add 50 µL of each serum dilution. Add 50 µL of GVB-Mg-EGTA for a "0% lysis" control and 50 µL of distilled water for a "100% lysis" control.
-
Incubation: Add 50 µL of the prepared rRBC suspension to all wells. Mix gently and incubate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Stop the lysis by adding 100 µL of cold PBS-EDTA to each well.
-
Pellet Cells: Centrifuge the plate at 800 x g for 5 minutes at 4°C.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a flat-bottom 96-well plate. Measure the optical density (OD) at 412 nm.
-
Calculation: Calculate the percentage of hemolysis for each dilution. The AH50 value is the reciprocal of the serum dilution that causes 50% lysis.
C5a Generation ELISA
This protocol quantifies the amount of C5a generated as a direct product of C5 convertase activity.
Principle: A sandwich ELISA is used where a capture antibody specific for C5a is coated on a microplate. The sample is added, and any C5a present is bound. A second, biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The color intensity is proportional to the C5a concentration.
Materials:
-
C5a ELISA kit (containing capture Ab, detection Ab, streptavidin-HRP, standards, and buffers)
-
Sample containing C5a (e.g., supernatant from an AP activation assay)
-
Microplate reader
Procedure:
-
Coat Plate: Coat a 96-well microplate with C5a capture antibody overnight at 4°C. Wash 3 times with wash buffer.
-
Block: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash 3 times.
-
Add Standards and Samples: Add 100 µL of C5a standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Aspirate and wash the plate 4 times.
-
Add Detection Antibody: Add 100 µL of biotinylated anti-C5a detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash: Aspirate and wash the plate 4 times.
-
Add Streptavidin-HRP: Add 100 µL of streptavidin-HRP solution. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash: Aspirate and wash the plate 5 times.
-
Develop: Add 100 µL of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm immediately.
-
Analysis: Generate a standard curve and determine the concentration of C5a in the samples.
Bead-Based Purified Component C5 Convertase Assay
This assay reconstitutes the this compound convertase on a synthetic surface to study its activity in a controlled environment, free from serum regulators.[11][12]
Principle: Streptavidin-coated beads are loaded with site-specifically biotinylated C3b, mimicking its natural orientation on a cell surface. The addition of purified Factor B, Factor D, and C5 allows for the assembly of the C3bBbC3b convertase and subsequent cleavage of C5. C5a generation is measured using a sensitive cell-based reporter assay.[12][13]
Materials:
-
Streptavidin-coated beads (e.g., 2.8 µm diameter)
-
Site-specifically biotinylated C3b
-
Purified Factor B (FB), Factor D (FD), and C5
-
Assay Buffer (e.g., VBS with 0.1% BSA and Mg²⁺)
-
U937 cells transfected with the C5a receptor (U937-C5aR)
-
Fluorescent calcium indicator (e.g., Fluo-3-AM)
-
Flow cytometer
Procedure:
-
Prepare C3b Beads: Incubate streptavidin beads with varying concentrations of biotinylated C3b for 1 hour at room temperature to achieve different C3b surface densities. Wash the beads to remove unbound C3b.
-
Assemble Convertase: In a microplate, mix the C3b-coated beads with purified FB, FD, and C5 in assay buffer.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for C5 convertase assembly and C5 cleavage.
-
Isolate Supernatant: Pellet the beads by centrifugation. Carefully collect the supernatant, which now contains any generated C5a.
-
Prepare Reporter Cells: Load U937-C5aR cells with a calcium-sensitive dye (e.g., Fluo-3-AM).
-
Measure Calcium Flux: Using a flow cytometer, acquire a baseline fluorescence reading of the reporter cells. Add the C5a-containing supernatant to the cells and immediately record the transient increase in intracellular calcium fluorescence.
-
Analysis: The magnitude of the calcium flux is proportional to the amount of C5a in the supernatant, reflecting the C5 convertase activity.
Therapeutic Targeting of the this compound Convertase
The central role of the this compound convertase in amplifying inflammation and driving cell lysis makes it a prime target for therapeutic intervention in diseases characterized by complement dysregulation, such as paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and C3 glomerulopathy (C3G).
Strategies for Inhibition:
-
Substrate-Level Inhibition: The most clinically advanced approach involves monoclonal antibodies that bind to C5 itself, preventing its cleavage by the convertase. Eculizumab and its long-acting successor, ravulizumab, are examples that bind to C5 and sterically hinder its access to the convertase's active site.[14]
-
Convertase Complex Disruption: Another strategy is to target the components of the convertase. This includes molecules that can accelerate the decay of the C3bBb complex or prevent the association of the additional C3b molecule required for C5 cleavage.
-
Specific AP C5 Convertase Inhibition: A more targeted approach aims to inhibit only the this compound convertase while leaving the classical pathway convertase and the AP C3 convertase intact. This could preserve important opsonization functions while blocking the terminal pathway. For example, the experimental inhibitor PX binds to C3b and specifically inhibits the this compound convertase without affecting the C3 convertase amplification loop.[15]
Conclusion
The alternative pathway C5 convertase is a master regulator of the terminal complement cascade, playing a pivotal role in the innate immune response. Its formation is tightly controlled by the local density of C3b and its stability is greatly enhanced by properdin. Understanding the quantitative biology and the intricate regulatory mechanisms of this enzyme complex is paramount for researchers in immunology and for professionals developing novel therapeutics for complement-mediated diseases. The methodologies outlined in this guide provide a robust framework for investigating the function of the this compound convertase and for evaluating the efficacy of next-generation complement inhibitors.
References
- 1. logan.testcatalog.org [logan.testcatalog.org]
- 2. Properdin binding to complement activating surfaces depends on initial C3b deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complement Therapeutic Target-C5 Convertases - Creative Biolabs [creative-biolabs.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Quantitative Modeling of the Alternative Pathway of the Complement System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properdin and Factor H: Opposing Players on the Alternative Complement Pathway “See-Saw” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum properdin consumption as a biomarker of C5 convertase dysregulation in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The binding of human complement proteins C5, factor B, beta 1H and properdin to complement fragment C3b on zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding of human complement proteins C5, factor B, beta 1H and properdin to complement fragment C3b on zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights into the surface-specific arrangement of complement C5 convertase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 15. An alternative pathway C5 convertase inhibitor for treatment of complement hyperactivation in humans | Projects | IOCB Tech [iocbtech.cz]
An In-depth Technical Guide to the Initial Steps of Alternative Pathway Activation and C5 Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the initial activation phase of the alternative complement pathway and the subsequent cleavage of complement component C5. It is designed to offer an in-depth understanding of the molecular interactions, kinetics, and regulatory mechanisms that govern this crucial arm of the innate immune system. The information presented herein is intended to support research, discovery, and the development of novel therapeutics targeting the complement cascade.
Initial Steps of Alternative Pathway Activation
The alternative pathway (AP) of the complement system provides a rapid and antibody-independent mechanism for recognizing and eliminating pathogens and altered host cells. Unlike the classical and lectin pathways, which require specific recognition molecules for initiation, the AP is constitutively active at a low level through a process known as "tick-over."
The "Tick-Over" Theory: Spontaneous C3 Hydrolysis
The initiation of the alternative pathway begins with the spontaneous, low-rate hydrolysis of the internal thioester bond within the central complement component, C3.[1][2] This process, occurring at a rate of approximately 0.2-0.4% of total C3 per hour in buffer, generates a conformationally altered form of C3, denoted as C3(H₂O).[1][2] C3(H₂O) mimics the structure and function of the activated form of C3, C3b.[2]
Formation of the Initial Fluid-Phase C3 Convertase: C3(H₂O)Bb
C3(H₂O) exposes a binding site for Factor B (FB), a plasma serine protease zymogen.[3][4] The binding of FB to C3(H₂O) is dependent on the presence of magnesium ions (Mg²⁺).[4] This interaction induces a conformational change in FB, rendering it susceptible to cleavage by Factor D (FD), a constitutively active serine protease present in the plasma.[3][4] FD cleaves FB into two fragments: Ba, which is released, and Bb, which remains associated with C3(H₂O) to form the initial fluid-phase C3 convertase, C3(H₂O)Bb.[3]
This initial convertase is inherently unstable but possesses the enzymatic activity to cleave native C3 molecules into the anaphylatoxin C3a and the opsonin C3b.[3][5]
The Amplification Loop: Formation of the Surface-Bound C3 Convertase
The C3b generated by the initial fluid-phase convertase can covalently attach to nearby surfaces, such as microbial membranes, via its exposed thioester bond.[4] Surface-bound C3b serves as a platform for the assembly of the more potent and stable surface-bound C3 convertase.
Factor B binds to the surface-deposited C3b in a Mg²⁺-dependent manner, forming the C3bB complex.[4] Factor D then cleaves the bound Factor B, releasing Ba and forming the C3bBb complex, which is the C3 convertase of the alternative pathway.[3][4] This convertase can then cleave numerous molecules of C3, leading to the deposition of more C3b on the surface. This process creates a powerful positive feedback loop, rapidly amplifying the complement response on the activating surface.[4]
The Role of Properdin: Stabilization of the C3 Convertase
The C3bBb convertase is intrinsically labile, with a short half-life.[5] Properdin (Factor P), the only known positive regulator of the complement system, stabilizes the C3bBb complex, extending its half-life and thereby enhancing its C3-cleaving activity.[3] Properdin binds to pre-formed C3bBb complexes, preventing their dissociation.
C5 Cleavage: The Gateway to the Terminal Pathway
The culmination of the initial phases of the alternative pathway is the formation of the C5 convertase, which initiates the terminal pathway, leading to the formation of the membrane attack complex (MAC) and cell lysis.
Formation of the Alternative Pathway C5 Convertase: C3bBbC3b
The C5 convertase of the alternative pathway is formed when a C3b molecule binds to the existing C3bBb complex, forming a trimolecular complex, C3bBbC3b.[6] The formation of this C5 convertase is dependent on a high density of C3b deposition on the activating surface.[7][8] This high density of C3b facilitates the binding of C5 to the convertase complex.[7][8]
Mechanism of C5 Cleavage
The C5 convertase (C3bBbC3b) acts as a serine protease that specifically recognizes and cleaves complement component C5.[9][10] C5 is cleaved into two biologically active fragments: the small anaphylatoxin C5a and the larger fragment C5b.[10] C5a is a potent pro-inflammatory mediator, while C5b initiates the assembly of the terminal complement components (C6, C7, C8, and C9) to form the MAC.[10]
Quantitative Data
The following tables summarize key quantitative data related to the proteins and reactions of the initial alternative pathway and C5 cleavage.
| Protein | Mean Plasma Concentration (µg/mL) | Mean Plasma Concentration (µM) | Molecular Weight (kDa) |
| C3 | 1500 | 8.1 | 185 |
| Factor B | 200 | 2.2 | 93 |
| Factor D | 2 | 0.08 | 24 |
| Properdin | 25 | 0.47 | 53 (monomer) |
| Factor H | 500 | 3.2 | 155 |
| Factor I | 35 | 0.4 | 88 |
| C5 | 70 | 0.37 | 190 |
| Table 1: Plasma Concentrations and Molecular Weights of Key Alternative Pathway Proteins.[11][12][13] |
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Half-life (s) |
| C3(H₂O)Bb | C3 | - | - | 1.63 x 10⁵ | 77 |
| C3bBb | C3 | 1.78 | 5.86 | 3.11 x 10⁵ | 90 |
| Surface-bound C5 Convertase | C5 | 0.0048 | 1.4 | - | - |
| Soluble C5 Convertase | C5 | 0.0110 | 24 | - | - |
| Table 2: Kinetic Parameters of Alternative Pathway Convertases.[5][14] |
| Interacting Molecules | Dissociation Constant (KD) | Method |
| C3b and Factor B | ~1 µM | SPR |
| C3b and Factor H | ~0.5 µM | SPR |
| C3b and Properdin | ~0.1 µM | SPR |
| Table 3: Binding Affinities of Key Protein-Protein Interactions. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the alternative pathway activation and C5 cleavage.
Alternative Pathway Hemolytic Assay
This assay measures the functional activity of the alternative pathway by quantifying the lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Human serum sample
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes three times with GVB-Mg-EGTA by centrifugation and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of the human serum sample in GVB-Mg-EGTA.
-
In a 96-well plate, add 50 µL of each serum dilution to triplicate wells.
-
Add 50 µL of the washed rabbit erythrocyte suspension to each well.
-
Include control wells with erythrocytes and buffer only (0% lysis) and erythrocytes with water (100% lysis).
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control. The AP50 value is the reciprocal of the serum dilution that causes 50% hemolysis.
ELISA for C3a and C5a
This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the anaphylatoxins C3a and C5a, which are markers of complement activation.
Materials:
-
ELISA plate pre-coated with anti-C3a or anti-C5a monoclonal antibody
-
Human plasma or serum samples
-
Recombinant human C3a or C5a standards
-
Biotinylated detection antibody (anti-C3a or anti-C5a)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Assay diluent
-
Plate reader
Protocol:
-
Prepare serial dilutions of the C3a or C5a standards in assay diluent.[15][16]
-
Dilute the plasma or serum samples in assay diluent. A typical starting dilution is 1:100.[15]
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated ELISA plate.[15]
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[15]
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[15]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[15]
-
Add 50 µL of stop solution to each well.[15]
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of C3a or C5a in the samples by interpolating their absorbance values from the standard curve.
Surface Plasmon Resonance (SPR) for Protein-Protein Interactions
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand protein (e.g., C3b)
-
Analyte protein (e.g., Factor B)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Protocol:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the ligand (e.g., C3b) to the sensor surface by injecting it over the activated surface.
-
Deactivate any remaining active groups on the surface with ethanolamine.
-
Inject a series of concentrations of the analyte (e.g., Factor B) over the ligand-immobilized surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).[17][18]
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Initiation and amplification of the alternative complement pathway.
Caption: Formation of the C5 convertase and cleavage of C5.
Caption: Workflow for the alternative pathway hemolytic assay.
References
- 1. Surface plasmon resonance (SPR) binding analysis [bio-protocol.org]
- 2. Formation of the initial C3 convertase of the alternative complement pathway. Acquisition of C3b-like activities by spontaneous hydrolysis of the putative thioester in native C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 4. C3-convertase - Wikipedia [en.wikipedia.org]
- 5. The C3 convertase of the alternative pathway of human complement. Enzymic properties of the bimolecular proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of C5 convertase of the alternative complement pathway with isolated C3b dimer and factors B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of high-affinity C5 convertases of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure/function of C5 convertases of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. The fractionation of human plasma proteins. II. The purification of human complement proteins C3, C3u, and C5 by application of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Unraveling the Enzymatic Core of Innate Immunity: A Technical Guide to AP-C5 Convertase Activity
For Researchers, Scientists, and Drug Development Professionals
The alternative pathway (AP) of the complement system is a critical first line of defense in innate immunity, and at its heart lies the potent enzymatic activity of the C5 convertase. This guide provides an in-depth exploration of the assembly, function, and regulation of the AP-C5 convertase (C3bBbC3b), a serine protease that serves as the pivotal trigger for the terminal complement cascade. Understanding the intricacies of this enzyme is paramount for the development of novel therapeutics targeting a spectrum of inflammatory and autoimmune diseases.
The Alternative Pathway C5 Convertase: A Multi-Component Enzyme
The this compound convertase is a transient, cell-surface associated enzyme complex. Its formation is initiated by the spontaneous hydrolysis of C3, leading to the deposition of C3b on an activating surface.[1] Factor B (FB) binds to this surface-bound C3b and is subsequently cleaved by Factor D (FD) to form the AP C3 convertase (C3bBb).[2][3] This initial convertase amplifies C3b deposition. The transition to a C5 convertase occurs when a subsequent C3b molecule binds to the C3 convertase, forming the C3bBbC3b complex.[1][4][5] This trimolecular arrangement is essential for the recognition and cleavage of its substrate, C5.[6]
Figure 1: Formation of the this compound Convertase.
Enzymatic Activity and Kinetics
The this compound convertase functions as a serine protease, specifically cleaving the α-chain of complement component C5 into the anaphylatoxin C5a and the larger fragment C5b.[5] C5b then initiates the assembly of the membrane attack complex (MAC), leading to cell lysis.[5] The enzymatic efficiency of the this compound convertase is significantly influenced by its local environment, particularly the density of C3b on the activating surface.[2][3][7] High C3b densities are crucial for efficient C5 conversion.[2][3]
| Parameter | Soluble C3bBb | Surface-Bound (Zymosan) C3bBb | Reference |
| Km (μM) | 24 | 1.4 | [8] |
| kcat (s⁻¹) | 0.0110 | 0.0048 | [8] |
| Turnover Number (C5/min/enzyme) | 0.68 | 0.23 | [8] |
| Half-life (37°C) | ~1.5 min | 10 - 34 min (Properdin stabilized) | [1][9][10] |
Table 1: Kinetic Parameters of this compound Convertase. The data illustrates that while the catalytic rate (kcat) is higher for the soluble form, the surface-bound enzyme exhibits a significantly lower Km, indicating a much higher affinity for its substrate, C5.[8] This highlights the importance of the cell surface in localizing and concentrating the enzymatic activity.
The Role of Properdin: A Positive Regulator
Properdin is the only known positive regulator of the alternative pathway.[11][12] It functions by stabilizing the C3bBb and C3bBbC3b complexes, thereby extending their half-life and enhancing their enzymatic activity.[1][11][12] Properdin is essential for efficient C5b-9 generation and subsequent cell lysis.[11][13] It can also act as a pattern recognition molecule, initiating the alternative pathway on certain surfaces.[12]
Figure 2: Regulation of this compound Convertase by Properdin.
Experimental Protocols for Measuring this compound Convertase Activity
The assessment of this compound convertase activity is fundamental to research in complement-mediated diseases and the development of complement inhibitors. Below are outlines of common experimental approaches.
Hemolytic Assay for this compound Convertase Activity
This assay measures the ability of a serum sample to lyse rabbit erythrocytes, which are potent activators of the alternative pathway. The degree of hemolysis is directly proportional to the C5b-9 deposition, which is a downstream consequence of C5 convertase activity.
Materials:
-
Test serum (e.g., normal human serum, properdin-depleted serum)
-
Rabbit erythrocytes (Er)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes with GVB-Mg-EGTA.
-
Resuspend the erythrocytes to a concentration of 1x10⁸ cells/mL in GVB-Mg-EGTA.
-
Prepare serial dilutions of the test serum in GVB-Mg-EGTA.
-
In a 96-well plate, mix equal volumes of the erythrocyte suspension and the diluted serum.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance at 412 nm to quantify hemoglobin release.
-
A 100% lysis control is prepared by adding water to the erythrocytes. A blank control contains only erythrocytes in buffer.
-
Calculate the percentage of hemolysis for each serum dilution.
ELISA-based Measurement of C5b-9 Deposition
This method provides a more direct quantification of the terminal pathway activation by measuring the deposition of the C5b-9 complex on an activating surface.
Materials:
-
Microtiter plates coated with an AP activator (e.g., Zymosan, LPS)
-
Test serum
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against a neoantigen on C9 within the C5b-9 complex
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Protocol:
-
Coat a 96-well plate with Zymosan or LPS overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Add diluted test serum to the wells and incubate for 1 hour at 37°C to allow for complement activation and C5b-9 deposition.
-
Wash the plate thoroughly.
-
Add the primary anti-C5b-9 antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Figure 3: Typical Experimental Workflows.
Therapeutic Targeting of this compound Convertase
The central role of the this compound convertase in driving inflammation and cell lysis makes it a prime target for therapeutic intervention in a variety of diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration. Strategies for inhibiting this enzyme include monoclonal antibodies that target C5, preventing its cleavage, and small molecule inhibitors that disrupt the formation or stability of the convertase complex.
Conclusion
The this compound convertase is a highly regulated and potent enzyme that plays a critical role in the innate immune response. A thorough understanding of its structure, function, and regulation is essential for researchers and clinicians working to unravel the complexities of the complement system and develop targeted therapies for complement-mediated diseases. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating and clinically relevant enzyme.
References
- 1. C5-convertase - Wikipedia [en.wikipedia.org]
- 2. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 5. sinobiological.com [sinobiological.com]
- 6. C5 convertase of the alternative complement pathway: covalent linkage between two C3b molecules within the trimolecular complex enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure/function of C5 convertases of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and function of complement C5 convertase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum properdin consumption as a biomarker of C5 convertase dysregulation in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Bead-Based Assay of Alternative Pathway C5 Convertase (AP-C5) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid, antibody-independent mechanism for defense against pathogens. A key enzymatic step in this cascade is the cleavage of complement component C5 by the AP C5 convertase (C3bBbC3b), which generates the potent anaphylatoxin C5a and initiates the formation of the membrane attack complex (MAC). Dysregulation of AP-C5 function is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
This document provides a detailed protocol for a bead-based assay to assemble a functional this compound convertase and subsequently measure its activity through the C5a-mediated activation of neutrophils. This assay offers a robust and quantifiable in vitro system to screen for inhibitors of this compound convertase and to study the functional consequences of C5a generation.
Signaling Pathway of C5a-Mediated Neutrophil Activation
The binding of C5a to its G protein-coupled receptor, C5aR1 (CD88), on the surface of neutrophils triggers a cascade of intracellular signaling events.[1][2][3][4] This leads to a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are crucial for the inflammatory response.[2][5] The signaling pathway involves the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways.[2]
Experimental Workflow
The overall workflow for the bead-based assay of this compound function consists of two main stages. The first stage involves the assembly of the AP C5 convertase on the surface of beads. The second stage is the functional readout, where the generated C5a is used to stimulate neutrophils, and their activation is quantified using flow cytometry.
Data Presentation
The following tables provide examples of quantitative data that can be obtained from this assay. Table 1 shows the upregulation of the activation marker CD11b on neutrophils in response to C5a, which can be modulated by a C5aR1 antagonist. Table 2 presents data on neutrophil degranulation and respiratory burst as measured by Mean Fluorescence Intensity (MFI) under different stimulation conditions.
Table 1: C5a-Mediated Upregulation of CD11b on Neutrophils. This table summarizes flow cytometry data showing the percentage of CD11b positive neutrophils after stimulation with C5a in the presence or absence of a C5aR1 antagonist.
| Treatment Condition | C5a Concentration | % CD11b Positive Neutrophils (Mean ± SD) |
| Unstimulated Control | 0 | 5.2 ± 1.1 |
| C5a | 10 nM | 85.6 ± 4.3 |
| C5a + C5aR1 Antagonist | 10 nM | 12.3 ± 2.5 |
Table 2: Quantification of Neutrophil Activation by Flow Cytometry. This table shows the Mean Fluorescence Intensity (MFI) corresponding to neutrophil degranulation and respiratory burst upon stimulation.[5]
| Priming Agent | Stimulating Agent | Degranulation (MFI ± SEM) | Respiratory Burst (MFI ± SEM) |
| TNF-α | Control IgG | 15.0 ± 5.4 | 15 ± 0.4 |
| TNF-α | PR3-ANCA | 27.1 ± 13.0 | 180.0 ± 39.0 |
| C5a | Control IgG | 12.0 ± 3.1 | 12.0 ± 0.4 |
| C5a | PR3-ANCA | 25.4 ± 8.7 | 122.0 ± 38.0 |
| C5a + C5aR Blocker | PR3-ANCA | 14.1 ± 4.2 | 23.0 ± 5.0 |
Experimental Protocols
Part 1: Preparation of C3b-Coated Beads and this compound Convertase Assembly
This protocol details the steps for coating streptavidin beads with biotinylated C3b and assembling the AP C5 convertase to generate C5a.[6][7][8]
Materials:
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ M-280 Streptavidin)
-
Purified human C3b, site-specifically biotinylated
-
Purified human Factor B (FB)
-
Purified human Factor D (FD)
-
Purified human C5
-
Phosphate-buffered saline (PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Reaction Buffer (e.g., Veronal buffer with 5 mM MgCl2)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in the vial.
-
Transfer a desired amount of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
-
C3b Coating:
-
Resuspend the washed beads in PBS.
-
Add biotinylated C3b to the bead suspension at a desired concentration (e.g., 10 µg/mL). The density of C3b on the beads is crucial for efficient C5 conversion.[6][8]
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Wash the C3b-coated beads three times with Wash Buffer to remove unbound C3b.
-
Resuspend the beads in Reaction Buffer.
-
-
This compound Convertase Assembly and C5 Cleavage:
-
To the C3b-coated beads, add purified Factor B (e.g., 50 µg/mL) and Factor D (e.g., 5 µg/mL).
-
Add purified C5 (e.g., 20 µg/mL) to the reaction mixture.
-
Incubate the reaction mixture for 1 hour at 37°C to allow for the formation of the AP C5 convertase and the cleavage of C5 into C5a and C5b.
-
After incubation, place the tube on a magnetic separator and carefully collect the supernatant, which now contains the generated C5a. This supernatant will be used for the neutrophil activation assay.
-
Part 2: Neutrophil Activation Assay by Flow Cytometry
This protocol describes the isolation of human neutrophils and the subsequent measurement of their activation in response to the C5a-containing supernatant.[5][9]
Materials:
-
Freshly drawn human blood from healthy donors (with appropriate consent and ethical approval)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently labeled antibodies (e.g., FITC- or PE-conjugated anti-human CD11b)
-
Flow cytometer
-
C5a-containing supernatant from Part 1
-
Control buffers and reagents
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood using density gradient centrifugation followed by red blood cell lysis.
-
Wash the isolated neutrophils and resuspend them in RPMI 1640 medium supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Neutrophil Stimulation:
-
Aliquot the neutrophil suspension into flow cytometry tubes.
-
Add the C5a-containing supernatant from Part 1 to the neutrophils at various dilutions. Include appropriate controls, such as buffer alone and a known concentration of recombinant C5a.
-
If testing inhibitors, pre-incubate the neutrophils with the inhibitor before adding the C5a-containing supernatant.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Antibody Staining:
-
After stimulation, wash the cells with cold PBS.
-
Add the fluorescently labeled anti-CD11b antibody to the cell pellet and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS to remove unbound antibody.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
Quantify the expression of CD11b by measuring the mean fluorescence intensity (MFI) and the percentage of CD11b-positive cells. An increase in forward scatter can also be an indicator of neutrophil activation and shape change.[9]
-
Conclusion
This bead-based assay provides a powerful and versatile platform for studying the function of the alternative pathway C5 convertase. By combining the controlled assembly of the convertase on a solid phase with a sensitive functional readout of C5a-mediated neutrophil activation, this protocol enables researchers to investigate the molecular mechanisms of this compound function and to screen for novel therapeutic agents targeting this critical step in the complement cascade. The detailed protocols and data presentation examples provided herein should serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of immunology and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5a Receptor Mediates Neutrophil Activation and ANCA-Induced Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular insights into the surface-specific arrangement of complement C5 convertase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Inhibiting Complement Component C5 in Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The complement system is a critical component of innate immunity, playing a key role in pathogen defense and clearance of cellular debris.[1][2] Activation of the complement cascade through the classical, lectin, or alternative pathways converges on the cleavage of complement component C5 into the potent anaphylatoxin C5a and the C5b fragment.[1][3][4] C5a is a powerful inflammatory mediator, while C5b initiates the assembly of the terminal complement complex (TCC) or membrane attack complex (MAC, C5b-9), which can lead to cell lysis and tissue damage.[1][2][4] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases. Consequently, inhibiting C5 is a clinically validated and therapeutically significant strategy to mitigate complement-mediated pathology while leaving upstream functions like opsonization intact.[2][5][6]
These application notes provide an overview of common techniques and protocols for inhibiting C5 in experimental models, focusing on monoclonal antibodies and other inhibitory molecules.
Signaling Pathway: The Complement Cascade and Point of C5 Inhibition
The following diagram illustrates the three complement activation pathways, their convergence at C3 and C5, and the specific point of intervention for C5 inhibitors. These inhibitors function by binding to C5, thereby preventing its cleavage by C5 convertases.[1][5] This action blocks the generation of both the pro-inflammatory C5a peptide and the C5b fragment required for MAC formation.[1]
Caption: The complement cascade showing the point of C5 inhibition.
Key C5 Inhibitors and Quantitative Data
A variety of C5 inhibitors have been developed and characterized in experimental models. The most common are monoclonal antibodies, but other molecules like tick-derived proteins are also utilized. Below is a summary of key inhibitors and associated quantitative data.
| Inhibitor | Type | Mechanism of Action | Experimental Model(s) | Key Quantitative Data |
| Eculizumab | Humanized Monoclonal Antibody | Binds to C5, preventing its cleavage by C5 convertase through steric hindrance.[7][8] | PNH, aHUS, NMOSD, various in vitro and in vivo models.[1][4][9][10][11][12] | Achieves complete terminal complement inhibition (free C5 <0.5 µg/mL) within hours of infusion.[10][13] |
| Ravulizumab | Humanized Monoclonal Antibody | Long-acting C5 inhibitor with a mechanism similar to Eculizumab.[1] | PNH, aHUS.[12][13] | Terminal elimination half-life of ~49.7 days. Achieves and sustains serum free C5 concentrations <0.5 µg/mL.[13][14] |
| Pozelimab (REGN3918) | Fully Human Monoclonal Antibody | Binds to human and cynomolgus monkey C5 with high affinity, blocking complement-induced hemolysis.[15] | Humanized C5 mice (C5hu/hu), in vitro human and monkey serum.[15] | Binding Affinity (KD): 262 pM to 6.27 nM to human C5. IC50 (CP Hemolysis): 2.1 to 3.1 nM (human serum). IC50 (AP Hemolysis): 13 to 26 nM (human serum).[15][16] |
| Coversin (OmCI) | Tick-derived Recombinant Protein | Binds to C5 at a site distinct from Eculizumab, preventing its activation.[2][7] | Ex vivo hemolysis assays.[7][9] | Used in combination with Eculizumab to abolish residual hemolytic activity in ex vivo models.[7][9] |
| Crovalimab | Humanized Monoclonal Antibody | Binds to C5 to block the complement cascade.[17] | PNH models. | Used as a positive control in hemolysis assays.[3] |
| BB5.1 | Monoclonal Antibody | Anti-mouse C5 antibody. | Mouse models (e.g., EAMG).[3] | Administered IP at 1 mg/kg in mice to inhibit complement activity for >48 hours.[3] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the efficacy of C5 inhibitors. The following are generalized protocols for common in vitro hemolysis assays used to screen and characterize these inhibitors.
Protocol 1: Classical Pathway (CP) Hemolytic Assay
This assay measures the ability of a C5 inhibitor to block the classical complement pathway, which is typically initiated by an antibody-antigen complex.
Objective: To determine the IC50 of a C5 inhibitor in preventing CP-mediated red blood cell (RBC) lysis.
Materials:
-
Test C5 inhibitor (e.g., Pozelimab)
-
Normal Human Serum (NHS) or Cynomolgus Monkey Serum as a source of complement
-
Sensitized Sheep Red Blood Cells (RBCs) (e.g., antibody-coated)
-
Gelatin Veronal Buffered Saline (GVBS)
-
96-well microplate
-
Spectrophotometer (for reading absorbance at 412-415 nm)
Methodology:
-
Prepare Inhibitor Dilutions: Serially dilute the test C5 inhibitor in GVBS to create a range of concentrations to be tested.
-
Plate Setup:
-
Add the diluted inhibitor to wells of a 96-well plate.
-
Include a "no inhibitor" control (serum only) for 100% lysis and a "no serum" control (buffer only) for 0% lysis.
-
-
Add Serum: Add a pre-determined dilution of NHS (e.g., 1% final concentration) to all wells except the 0% lysis control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to bind to C5.
-
Add RBCs: Add hemolysin-sensitized sheep RBCs to all wells.
-
Second Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.[15][16]
-
Stop Reaction & Pellet Cells: Stop the reaction by adding cold saline. Centrifuge the plate to pellet intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm.
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Alternative Pathway (AP) Hemolytic Assay
This assay assesses the inhibition of the alternative pathway, which is activated spontaneously on certain surfaces, like those of rabbit RBCs.
Objective: To determine the IC50 of a C5 inhibitor in preventing AP-mediated RBC lysis.
Materials:
-
Test C5 inhibitor
-
Normal Human Serum (NHS)
-
Rabbit Red Blood Cells (RBCs)
-
Alternative Pathway Buffer (e.g., GVB with Mg-EGTA)
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the C5 inhibitor in the appropriate buffer.
-
Plate Setup: Add diluted inhibitor and controls to a 96-well plate as described in the CP assay protocol.
-
Add Serum: Add NHS (e.g., 5-10% final concentration) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The AP is activated directly on the rabbit RBC surface.
-
Stop Reaction & Pellet Cells: Stop the reaction and pellet the cells via centrifugation.
-
Measure Hemolysis: Measure the absorbance of the supernatant as described previously.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the alternative pathway. Note that complete blockade of AP-mediated hemolysis may not always be observed.[15][16]
Experimental Workflow for C5 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel C5 inhibitor.
Caption: A generalized workflow for C5 inhibitor testing.
References
- 1. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Monoclonal Antibodies Capable of Inhibiting Complement Downstream of C5 in Multiple Species [frontiersin.org]
- 4. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 6. An inhibitor of complement C5 provides structural insights into activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Structural basis for therapeutic inhibition of complement C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incomplete inhibition by eculizumab: mechanistic evidence for residual C5 activity during strong complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. Anti-complement Treatment for Paroxysmal Nocturnal Hemoglobinuria: Time for Proximal Complement Inhibition? A Position Paper From the SAAWP of the EBMT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Pharmacokinetic and pharmacodynamic effects of ravulizumab and eculizumab on complement component 5 in adults with paroxysmal nocturnal haemoglobinuria: results of two phase 3 randomised, multicentre studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of complement pathway activation with Pozelimab, a fully human antibody to complement component C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of complement pathway activation with Pozelimab, a fully human antibody to complement component C5 | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Application Notes: AP-C5 Convertase as a Biomarker in Autoimmune Disease
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The complement system is a critical component of the innate immune system, playing a key role in host defense and inflammation.[1][2] Dysregulation of the complement cascade, particularly the alternative pathway (AP), is increasingly implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[2][3] The AP-C5 convertase (C3bBbC3b) is the terminal enzyme of the alternative pathway, responsible for cleaving complement component C5 into the potent anaphylatoxin C5a and initiating the formation of the membrane attack complex (MAC), C5b-9.[2][4][5] Excessive or sustained activity of this compound convertase can lead to tissue damage and inflammation, making it a compelling biomarker for disease activity and a potential therapeutic target.[3][6] These application notes provide a detailed overview of this compound convertase, its role in autoimmune disease, and protocols for its measurement.
Principle of the Biomarker
The alternative pathway of the complement system is a self-amplifying cascade that, when dysregulated, can contribute significantly to the inflammatory processes seen in autoimmune diseases.[1][2] The formation and activity of the this compound convertase represent a key control point in this cascade.[7] In healthy individuals, the activity of this compound convertase is tightly regulated to prevent damage to host cells.[4] However, in the context of autoimmune disease, the presence of autoantibodies and immune complexes can lead to overactivation of the alternative pathway and sustained this compound convertase activity.[3][8] This results in the generation of pro-inflammatory molecules C5a and the lytic MAC, which contribute to the pathology of diseases like SLE.[1][9][10][11]
Elevated this compound convertase activity can therefore serve as a functional biomarker, reflecting the underlying disease process. Unlike measuring the levels of individual complement components (e.g., C3, C4), which can be influenced by synthesis rates, assessing the functional activity of the this compound convertase provides a more direct measure of complement-mediated pathology.[12]
Quantitative Data Summary
The following tables summarize the performance characteristics and clinical correlations of alternative pathway functional assays, which reflect this compound convertase activity, in various autoimmune diseases.
Table 1: Performance of Alternative Pathway Functional Assays in Systemic Lupus Erythematosus (SLE)
| Parameter | Value | Disease Control | Reference |
| Diagnostic Odds Ratio (vs. Healthy Controls) | 55.1 (for Cell-Bound Complement Activation Products) | Healthy Controls | [13] |
| Diagnostic Odds Ratio (vs. Other Autoimmune Diseases) | 13.7 (for Cell-Bound Complement Activation Products) | Autoimmune & Chronic Pain Controls | [13] |
| Sensitivity (E-C4d + low E-CR1) | 72% | Other inflammatory/immune-mediated diseases | [12] |
| Specificity (E-C4d + low E-CR1) | 79% | Other inflammatory/immune-mediated diseases | [12] |
Table 2: Correlation of Alternative Pathway Activity with Clinical Parameters in Autoimmune Disease
| Disease | Correlation | Parameter | Significance | Reference |
| Systemic Lupus Erythematosus (SLE) | Positive | Disease Activity (SLEDAI/SLAM) | p < 0.001 | [12] |
| C3 Glomerulopathy (C3G) | Positive | Proteinuria | r = -0.862, p = 0.013 | [14] |
| C3 Glomerulopathy (C3G) | Negative | Serum C3 levels | r = 0.798, p = 0.0001 | [14] |
| C3 Glomerulopathy (C3G) | Negative | Serum C5 levels | r = 0.806, p < 0.0001 | [14] |
| C3 Glomerulopathy (C3G) | Positive | sC5b-9 levels | r = -0.683, p = 0.043 | [14] |
Signaling Pathway
The diagram below illustrates the activation of the alternative complement pathway, leading to the formation of the this compound convertase and the generation of effector molecules.
Caption: Alternative Complement Pathway Activation.
Experimental Protocols
Measuring the functional activity of the alternative pathway provides a reliable assessment of this compound convertase status. The Wieslab® Complement System Alternative Pathway ELISA kit is a commercially available assay for this purpose.[15][16][17][18][19]
Principle of the Assay: This enzyme immunoassay measures the amount of C5b-9 (MAC) generated after specific activation of the alternative pathway.[16][17][18] Microtiter wells are coated with substances that specifically activate the AP.[15] When serum is added, the alternative pathway is activated, leading to the formation of C5b-9, which is then detected by a specific antibody. The amount of C5b-9 generated is proportional to the functional activity of the pathway.[16][18]
Materials:
-
Wieslab® Complement System Alternative Pathway Kit (or equivalent)[17]
-
Coated microtiter strips
-
Diluent AP
-
Wash Solution (concentrated)
-
Conjugate (alkaline phosphatase-labeled anti-C5b-9 antibody)
-
Substrate Solution
-
Positive Control (PC)
-
Negative Control (NC)
-
-
Microplate reader capable of reading absorbance at 405 nm[15]
-
Precision pipettes
-
Distilled water
-
37°C water bath or incubator[15]
Protocol:
-
Reagent Preparation:
-
Prepare the wash solution by diluting the 30x concentrated solution in distilled water. If crystals are present, warm to 37°C to dissolve.[15]
-
Reconstitute the Positive Control according to the manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
-
-
Sample Preparation:
-
Collect whole blood and allow it to clot. Centrifuge to separate serum.
-
Serum samples should be stored at -70°C if not analyzed immediately.
-
Dilute patient serum, Positive Control, and Negative Control in Diluent AP as per the kit's instructions. The diluent contains a blocker to ensure only the alternative pathway is activated.[15][18]
-
-
Assay Procedure:
-
Pipette the diluted samples, NC, and PC into the appropriate wells of the coated microtiter plate.
-
Incubate the plate for 60-90 minutes (refer to specific kit instructions) at 37°C.
-
Wash the wells 3 times with the prepared wash solution.
-
Add the Conjugate (alkaline phosphatase-labeled anti-C5b-9) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells 3 times with the wash solution.
-
Add the Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the absorbance (Optical Density, OD) at 405 nm using a microplate reader.[15]
-
Subtract the absorbance of the blank (if any) from all readings.
-
The absorbance of the Positive Control should be >1.0 and the Negative Control <0.2 for a valid assay.[15]
-
Calculate the percent complement activity for each sample using the following formula:[15]
-
% Activity = [(Sample OD - NC OD) / (PC OD - NC OD)] * 100
-
-
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound convertase activity as a biomarker.
Caption: Workflow for AP Functional Assay.
Data Interpretation
-
Normal Activity: A result within the established normal range indicates a functional alternative complement pathway.
-
Low Activity (<10-15%): Suggests a deficiency in one or more components of the alternative or terminal complement pathways.
-
High Activity: May indicate ongoing, excessive activation of the alternative pathway, which can be associated with active autoimmune disease. Results should be correlated with clinical findings and other laboratory markers.
Conclusion
Monitoring the functional activity of the this compound convertase provides valuable insights into the pathobiology of autoimmune diseases. As a dynamic biomarker of complement activation, it holds promise for assessing disease activity, predicting flares, and monitoring response to therapies that target the complement system. The standardized ELISA-based protocols offer a reliable and high-throughput method for its evaluation in a research setting.
References
- 1. The Role of Complement in Autoimmune Disease-Associated Thrombotic Microangiopathy and the Potential for Therapeutics | The Journal of Rheumatology [jrheum.org]
- 2. The complement system and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Complement Therapeutics in Autoimmune Disease [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 6. Complement C5 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]
- 7. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Complement in Lupus: Biomarker, Therapeutic Target, or a Little Bit of Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of C5a receptors in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of C5-derived peptides and other immune reactants in the sera of patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Bound Complement Biomarkers for SLE: From Benchtop to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Clinical Utility of a Multianalyte Lupus Risk Score Incorporating Cell-bound Complement Activation Products: A Systematic Evaluation - ACR Meeting Abstracts [acrabstracts.org]
- 14. Serum properdin consumption as a biomarker of C5 convertase dysregulation in C3 glomerulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibl-america.com [ibl-america.com]
- 16. tecomedical.com [tecomedical.com]
- 17. svarlifescience.com [svarlifescience.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Complement System Alternative Pathway [tecomedical.com]
Detecting Alternative Pathway C5 Convertase (AP-C5) Deposition on Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a key cascade that, when activated, leads to the formation of the C5 convertase (C3bBbC3b), herein referred to as AP-C5. This enzyme complex is a pivotal step in the terminal complement pathway, as it cleaves C5 into the potent anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b. The subsequent deposition of the C5b-9 complex on cell surfaces can lead to cell lysis and pro-inflammatory responses.
The detection and quantification of this compound deposition on cells are crucial for understanding disease pathogenesis and for the development of targeted therapeutics that modulate the complement cascade. This document provides detailed application notes and protocols for the detection of this compound deposition, both directly by identifying the convertase components and indirectly by measuring the downstream product, C5b-9.
I. Direct Detection of this compound Convertase Deposition
Direct detection of the this compound convertase provides evidence of active complement activation on the cell surface. This can be achieved by visualizing the co-localization of its components, C3b and the Bb fragment of Factor B.
Protocol: Dual Immunofluorescence Staining for C3b and Factor B/Bb
This protocol describes the simultaneous detection of C3b and Factor B/Bb on the cell surface using immunofluorescence microscopy.
Materials:
-
Cells of interest cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against C3b (mouse monoclonal)
-
Primary antibody against Factor B/Bb (rabbit polyclonal)
-
Fluorophore-conjugated secondary antibody against mouse IgG (e.g., Alexa Fluor 488)
-
Fluorophore-conjugated secondary antibody against rabbit IgG (e.g., Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a culture plate and grow to the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular epitope detection, if necessary): If the primary antibodies target intracellular epitopes, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. For cell surface staining, this step can be omitted.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against C3b and Factor B/Bb to their optimal concentrations in Blocking Buffer. Incubate the cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for each fluorophore. Co-localization of the green (C3b) and red (Factor B/Bb) signals will indicate the presence of the this compound convertase.
II. Indirect Detection of this compound Activity via C5b-9 Deposition
The deposition of the C5b-9 complex on the cell surface is a direct consequence of C5 convertase activity and serves as a reliable marker for terminal complement activation.
A. Cell-Based ELISA for Quantifying C5b-9 Deposition
This method allows for the quantitative measurement of C5b-9 on the surface of adherent cells.[1][2]
Materials:
-
Cells cultured in a 96-well plate
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neoantigen on C5b-9 (mouse monoclonal)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody against mouse IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluency. Treat the cells as required to induce complement activation.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with Wash Buffer. Block with Blocking Buffer for 1 hour at 37°C.[3]
-
Primary Antibody Incubation: Dilute the anti-C5b-9 antibody in Blocking Buffer and incubate with the cells for 2 hours at 37°C.[3]
-
Washing: Wash the cells three times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the cells five times with Wash Buffer.
-
Detection: Add TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well to turn the color yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of C5b-9 deposited on the cells.
B. Flow Cytometry for Quantifying C5b-9 Positive Cells
Flow cytometry enables the quantification of C5b-9 deposition on individual cells in a population.[4][5]
Materials:
-
Cell suspension
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated primary antibody against a neoantigen on C5b-9
-
(Optional) Secondary fluorophore-conjugated antibody if the primary is not directly conjugated
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in ice-cold FACS Buffer. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the fluorophore-conjugated anti-C5b-9 antibody to the cell suspension. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold FACS Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing a fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark, followed by two washes.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS Buffer and analyze on a flow cytometer. The fluorescence intensity will indicate the level of C5b-9 deposition per cell.
C. Immunocytochemistry for Visualizing C5b-9 Deposition
This technique allows for the visualization of C5b-9 deposition on individual cells, providing spatial information.
Materials:
-
Same as for Dual Immunofluorescence Staining, but with a primary antibody against C5b-9.
Procedure:
The procedure is identical to the Dual Immunofluorescence Staining protocol, but only the primary antibody against C5b-9 and its corresponding secondary antibody are used. The resulting images will show the localization of C5b-9 deposition on the cells.
III. Data Presentation
Quantitative Analysis of Complement Component Deposition
The following table summarizes quantitative data on the deposition of terminal complement components on human melanoma cells, providing a reference for expected molecular densities.
| Complement Component | Molecules per Cell | Molar Ratio (relative to C5b) |
| C5b | 9.5 x 10⁵ | 1 |
| C6 | 8.0 x 10⁵ | 0.85 |
| C7 | 8.9 x 10⁵ | 0.94 |
| C8 | 8.2 x 10⁵ | 0.86 |
| C9 | 1.8 x 10⁶ | 1.88 |
Data adapted from a study on antibody-mediated complement activation on nucleated cells.
IV. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Alternative Complement Pathway leading to C5 convertase formation.
Caption: Workflow for Cell-Based ELISA to detect C5b-9.
Caption: Workflow for Flow Cytometry analysis of C5b-9.
Caption: Workflow for Immunofluorescence detection of this compound.
References
- 1. C5b9 Formation on Endothelial Cells Reflects Complement Defects among Patients with Renal Thrombotic Microangiopathy and Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In situ Visualization of C3/C5 Convertases to Differentiate Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Alternative Pathway C5 Convertase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its alternative pathway (AP) plays a pivotal role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases. A key enzymatic step in the AP cascade is the cleavage of complement component C5 by the C5 convertase (C3bBbC3b), which initiates the terminal pathway leading to the formation of the potent anaphylatoxin C5a and the cytolytic Membrane Attack Complex (MAC, C5b-9).[1][2] Dysregulation of AP C5 convertase activity is implicated in conditions such as atypical hemolytic uremic syndrome (aHUS), paroxysmal nocturnal hemoglobinuria (PNH), and age-related macular degeneration (AMD).[3][4] Consequently, the ability to visualize and quantify C5 convertase activity in vivo is of paramount importance for understanding disease mechanisms, developing targeted therapeutics, and monitoring treatment efficacy.
Direct in vivo imaging of the transient C5 convertase enzyme itself is technically challenging. Therefore, current methodologies focus on imaging the downstream products of its activity, primarily the deposition of the C5b-9 complex, which serves as a reliable surrogate for C5 convertase enzymatic action.[1][5][6][7] This document provides detailed application notes and protocols for the in vivo imaging of AP C5 convertase activity by targeting C5b-9 deposition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the alternative complement pathway leading to C5 convertase activity and a general workflow for its in vivo imaging.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating C5b-9 deposition as a marker for C5 convertase activity.
Table 1: Ex Vivo Quantification of C5b-9 Deposition on Endothelial Cells
| Condition | C5b-9 Deposition (% of Control) | Statistical Significance | Reference |
|---|---|---|---|
| Healthy Control Serum | 100% | - | [7] |
| aHUS Patient Serum (Acute Phase) | >250% | p < 0.0001 vs. Control | [7][8] |
| aHUS Patient Serum (Post-Eculizumab) | ~100% | p < 0.0001 vs. Pre-infusion | [7][8] |
Data are expressed as the percentage of C5b-9 deposits induced by a pool of sera from healthy controls. aHUS: atypical Hemolytic Uremic Syndrome.
Table 2: In Vivo and Ex Vivo Imaging Data of C5b-9 in a Mouse Model of Choroidal Neovascularization (CNV)
| Genotype/Treatment | C5b-9 Intensity in CNV (Intensity/mm²) | Statistical Significance | Reference |
|---|---|---|---|
| Wild-Type (C57BL/6J) | Baseline | - | [6] |
| Factor B Knockout (CFB-KO) | No significant difference from WT | ns | [6] |
| CFB-KO + Wild-Type Serum | No significant difference from WT | ns | [6] |
This study highlights that while C5b-9 is present, its intensity per unit area of the lesion may not differ significantly between genotypes with varying AP activity, suggesting that total lesion size and overall C5b-9 burden are important parameters.
Table 3: Specificity and Sensitivity of Cutaneous Microvascular C5b-9 Deposition for Active Lupus Nephritis
| Parameter | Value |
|---|---|
| Specificity | 87.5% |
| Sensitivity | 62.5% |
This table demonstrates the diagnostic potential of C5b-9 deposition as a biomarker for systemic complement activation in human disease.[9]
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of C5b-9 Deposition
This protocol describes a non-invasive method to visualize C5b-9 deposition in a mouse model of AP-driven pathology, such as laser-induced choroidal neovascularization (CNV) in the eye or in models of renal injury.
Materials:
-
Animal Model: Factor H knockout (Cfh-/-) mice or other appropriate models with AP dysregulation.[10] Wild-type mice can be used for models where AP activation is induced (e.g., laser-induced CNV).
-
Imaging Probe: A monoclonal antibody specific for a neoepitope on the C5b-9 complex, conjugated to a near-infrared (NIR) fluorescent dye (e.g., Alexa Fluor 680 or 750).
-
Control Probe: An isotype-matched control antibody conjugated to the same NIR dye.
-
In vivo fluorescence imaging system.
-
Anesthetics (e.g., isoflurane).
-
Saline solution.
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week.
-
If required by the model, induce disease (e.g., laser photocoagulation to induce CNV).[4]
-
-
Probe Administration:
-
Administer the fluorescently labeled anti-C5b-9 antibody (typically 1-2 mg/kg) via intravenous (tail vein) injection.
-
Inject a separate cohort of mice with the isotype control antibody at the same concentration.
-
-
In Vivo Imaging:
-
At selected time points post-injection (e.g., 4, 24, and 48 hours), anesthetize the mice.
-
Place the mouse in the in vivo fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission filters for the chosen NIR dye.
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Using the system's software, draw regions of interest (ROIs) over the target organ (e.g., eye, kidney) and a background region.
-
Quantify the fluorescence intensity within the ROIs.
-
Calculate the signal-to-background ratio.
-
Compare the signal intensity between the anti-C5b-9 antibody group and the isotype control group.
-
-
Ex Vivo Confirmation (Optional but Recommended):
-
After the final imaging session, euthanize the mice and perfuse with saline.
-
Harvest the target organs and other major organs (liver, spleen, lungs, heart).
-
Image the excised organs ex vivo to confirm the localization of the fluorescent signal.
-
Process the tissues for histology and immunofluorescence to co-localize the C5b-9 signal with cellular structures.
-
Protocol 2: In Vivo SPECT/CT Imaging of C5b-9 Deposition
This protocol provides a more quantitative method for assessing C5b-9 deposition throughout the body using a radiolabeled antibody.
Materials:
-
Animal Model: As described in Protocol 1.
-
Imaging Probe: An anti-C5b-9 monoclonal antibody conjugated to a chelator (e.g., DOTA) and radiolabeled with a SPECT isotope (e.g., Indium-111).[11]
-
Control Probe: An isotype-matched, radiolabeled control antibody.
-
SPECT/CT scanner.
-
Anesthetics.
-
Gamma counter.
Procedure:
-
Probe Preparation and Radiolabeling:
-
Animal Preparation and Probe Administration:
-
Prepare the animals as described in Protocol 1.
-
Administer a known amount of radioactivity (e.g., 5-10 MBq) of the radiolabeled anti-C5b-9 antibody via intravenous injection.
-
Administer the radiolabeled isotype control to a separate cohort.
-
-
SPECT/CT Imaging:
-
At selected time points post-injection (e.g., 24, 48, and 72 hours), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire a CT scan for anatomical co-registration.
-
Acquire the SPECT scan over a defined energy window for the chosen isotope.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images and fuse them.
-
Draw three-dimensional volumes of interest (VOIs) over target organs and tissues.
-
Quantify the radioactivity concentration in each VOI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the uptake in target tissues between the anti-C5b-9 and isotype control groups.
-
-
Ex Vivo Biodistribution:
-
After the final imaging scan, euthanize the mice.
-
Harvest target organs and other major tissues.
-
Weigh the tissues and measure the radioactivity in each using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
Conclusion
The in vivo imaging of AP C5 convertase activity, through the detection of its downstream product C5b-9, is a powerful tool for preclinical research and drug development. The protocols outlined here, utilizing fluorescent and radiolabeled probes, provide both qualitative and quantitative assessments of complement activation in living organisms. These techniques are invaluable for elucidating the role of the alternative pathway in disease and for evaluating the efficacy of novel complement-targeted therapies.
References
- 1. The C5b-9 membrane attack complex of complement activation localizes to villous trophoblast injury in vivo and modulates human trophoblast function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane signaling by complement C5b-9, the membrane attack complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatable Complement Inhibition of the Alternative Pathway Mitigates Wet Age-Related Macular Degeneration Pathology in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Targeted Inhibitor of the Alternative Complement Pathway Reduces Angiogenesis in a Mouse Model of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ex vivo C5b-9 Deposition Test to Monitor Complement Activity in Clinical and Subclinical Atypical Hemolytic Uremic Syndrome and in Transplantation-Associated Thrombotic Microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microvascular C5b-9 deposition in non-lesional skin in patients with SLE and its correlation with active lupus nephritis: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of C3 Activation by the Alternative Complement Pathway in the Mouse Retina | PLOS One [journals.plos.org]
- 11. Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau [frontiersin.org]
- 13. Functionalization of Radiolabeled Antibodies to Enhance Peripheral Clearance for High Contrast Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting the Alternative Pathway C5 Convertase: A Guide for Researchers
Application Notes and Protocols for the In Vitro Study of a Key Complement System Enzyme
For researchers in immunology, drug development, and related fields, the ability to reconstitute the Alternative Pathway (AP) C5 convertase from purified proteins offers a powerful tool to investigate its function, regulation, and potential as a therapeutic target. These application notes provide a detailed overview and step-by-step protocols for the purification of essential components, the assembly of the C5 convertase, and the measurement of its enzymatic activity.
The alternative pathway of the complement system is a crucial component of innate immunity, providing a rapid and potent defense against invading pathogens. Central to its function is the C5 convertase, a multi-protein enzyme that cleaves complement component C5 into the potent anaphylatoxin C5a and the membrane attack complex initiator, C5b.[1][2] The AP C5 convertase is a labile enzyme complex, typically assembled on activating surfaces, and is composed of C3b, Factor B (FB), and Factor D (FD).[3] Its activity is further enhanced by the positive regulator, Properdin (B1173348).[3]
Understanding the precise mechanisms of AP-C5 convertase assembly and function is critical for developing therapies for a range of diseases driven by complement dysregulation, including atypical hemolytic uremic syndrome (aHUS), paroxysmal nocturnal hemoglobinuria (PNH), and age-related macular degeneration. The in vitro reconstitution of this enzyme from highly purified components allows for detailed kinetic analysis, inhibitor screening, and the study of disease-associated mutations in a controlled environment.
I. Purification of this compound Convertase Components
Successful reconstitution of the this compound convertase begins with the purification of its individual protein components to a high degree of purity. The following protocols provide guidance on the isolation of C3b, Factor B, Factor D, and Properdin from human plasma or other sources.
Purification of C3b
C3b is the central component of the AP C5 convertase, serving as a scaffold for the assembly of the enzymatic complex. A novel and efficient method for purifying human C3b directly from plasma avoids the need for intermediate C3 purification.[4]
Protocol: Direct Purification of C3b from Human Plasma [4]
-
Factor I Depletion: To prevent cleavage of C3b, Factor I (FI) is first depleted from plasma by incubating the plasma with anti-FI antibodies immobilized on Sepharose beads in the presence of EDTA to block complement activity.
-
Complement Activation: Complement is activated in the FI-depleted plasma to generate C3b.
-
Thiol-Sepharose Chromatography: The activated plasma is passed over an activated thiol-Sepharose column. The exposed sulfhydryl group on newly formed C3b allows it to covalently bind to the resin.
-
Elution: C3b is eluted from the column.
-
Further Purification: The eluted C3b is further purified by additional chromatographic steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.
Note: An alternative, more traditional method involves the initial purification of C3 from plasma followed by its conversion to C3b using trypsin or cobra venom factor (CVF) in the presence of Factor B and Factor D.[4][5]
Purification of Factor B
Factor B is a zymogen that, upon binding to C3b, is cleaved by Factor D to form the active serine protease subunit, Bb.
Protocol: Purification of Factor B from Human Serum [6]
-
Recombinant Expression (Optional): For large-scale production, Factor B can be recombinantly expressed in a mammalian system.
-
Multi-Step Chromatography:
-
Affinity Chromatography: If using a tagged recombinant protein, an affinity purification step is employed.
-
Ion-Exchange Chromatography: The sample is subjected to ion-exchange chromatography to remove contaminants.
-
Size-Exclusion Chromatography: The final purification step uses size-exclusion chromatography to ensure the monomeric integrity of Factor B.
-
-
Purity and Functional Validation: The purity of the final product should be assessed by SDS-PAGE and mass spectrometry. Functional activity can be confirmed through its ability to participate in convertase formation.[6]
Purification of Factor D
Factor D is a serine protease that circulates in its active form and is responsible for cleaving Factor B.
Protocol: Purification of Factor D from Peritoneal Fluid [7]
-
Source Material: Peritoneal fluid from patients on chronic ambulatory peritoneal dialysis is a rich source of Factor D.
-
Bio-Rex 70 Chromatography: The peritoneal fluid is first passed through a Bio-Rex 70 column.
-
Heparin Sepharose CL-6B Chromatography: The eluate from the first step is then applied to a Heparin Sepharose CL-6B column.
-
Mono S FPLC: The final purification is achieved using a Mono S FPLC column, yielding highly purified Factor D.
Purification of Properdin
Properdin is a positive regulator of the alternative pathway that stabilizes the C3 and C5 convertases.
Protocol: Purification of Properdin by Reversed Affinity Chromatography [8][9]
-
Precipitation: Properdin is precipitated from human serum.
-
Immunoadsorbent Column: The resuspended precipitate is passed through an immunoadsorbent column containing Sepharose-coupled anti-RP (contaminating proteins) globulin. The contaminating proteins bind to the column, while purified Properdin flows through.
Note: Other methods for Properdin purification include a combination of anion-exchange and C3b-affinity chromatography.[10]
II. Reconstitution and Activity Assay of this compound Convertase
Once the individual components are purified, the this compound convertase can be reconstituted in vitro. A widely used and robust method is the bead-based assay, which mimics the physiological assembly of the convertase on a surface.
Experimental Workflow: Bead-Based this compound Convertase Reconstitution and Activity Assay
Caption: Workflow for bead-based reconstitution and activity assay of this compound convertase.
Protocol: Bead-Based Reconstitution and C5a Measurement [11][12]
-
Biotinylation of C3b: Purified C3b is site-specifically biotinylated via its thioester group using a reagent such as maleimide-PEG2-biotin. This ensures the correct orientation of C3b when bound to streptavidin.[11]
-
Coating of Streptavidin Beads: Biotinylated C3b is incubated with streptavidin-coated beads (e.g., magnetic beads of ~2.8 µm diameter) to generate C3b-coated beads. The density of C3b on the beads can be controlled and is a critical factor for C5 convertase activity.[11][12]
-
This compound Convertase Assembly:
-
The C3b-coated beads are washed to remove unbound C3b.
-
The beads are then incubated with purified Factor B and Factor D in a suitable buffer (e.g., containing Mg²⁺) to allow the formation of the C3bBb complex (C3 convertase).
-
The high density of C3b on the beads facilitates the formation of the C3bBb(C3b)n complex, which functions as the C5 convertase.[12]
-
-
C5 Cleavage Reaction:
-
Purified C5 is added to the reaction mixture containing the reconstituted C5 convertase on the beads.
-
The reaction is incubated at 37°C for a defined period to allow for the cleavage of C5 into C5a and C5b.
-
-
Quantification of C5a Generation:
-
The reaction is stopped, and the supernatant containing the generated C5a is collected.
-
C5a levels are quantified using one of the following methods:
-
Calcium Mobilization Assay: The supernatant is added to a reporter cell line (e.g., U937 cells) transfected with the C5a receptor (C5aR). Binding of C5a to its receptor induces a transient increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye and flow cytometry.[11][12]
-
ELISA: A standard enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of C5a in the supernatant using specific anti-C5a antibodies.
-
Western Blot: C5a can also be detected by Western blotting using an anti-human C5a antibody.[13]
-
-
III. Quantitative Data and Kinetic Parameters
The reconstituted system allows for the determination of key kinetic parameters of the this compound convertase.
Table 1: Kinetic Parameters of this compound Convertase
| Enzyme Form | Km for C5 (µM) | kcat (s⁻¹) | Turnover Number (C5/min/enzyme) | Reference |
| Soluble (C3b,Bb) | 24 | 0.0110 | 0.68 | [14][15] |
| Surface-bound (Zymosan-C3b,Bb) | 1.4 | 0.0048 | 0.23 | [14][15] |
| High-density surface-bound | 0.016 - 0.074 | Not reported | Not reported | [16] |
Note: The affinity of the C5 convertase for its substrate C5 is significantly influenced by the density of C3b on the surface. High C3b density leads to a dramatic decrease in the Km, indicating a much higher affinity for C5.[16]
IV. Signaling Pathway and Logical Relationships
The assembly and function of the this compound convertase can be visualized as a signaling cascade.
Signaling Pathway of this compound Convertase Formation and Action
Caption: Formation and action of the Alternative Pathway C5 Convertase.
V. Conclusion
The ability to reconstitute the this compound convertase from purified proteins provides a robust and versatile platform for detailed biochemical and functional studies. The protocols and data presented here offer a comprehensive guide for researchers aiming to investigate this critical enzyme of the complement system. This in vitro system is invaluable for dissecting the molecular mechanisms of complement activation and for the development of novel therapeutics targeting complement-mediated diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reconstitution of C5 convertase of the alternative complement pathway with isolated C3b dimer and factors B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel and rapid method to purify the human complement opsonin C3b from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Revised Mechanism for the Activation of Complement C3 to C3b: A MOLECULAR EXPLANATION OF A DISEASE-ASSOCIATED POLYMORPHISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CFB Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 7. Purification of human complement factor D from the peritoneal fluid of patients on chronic ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of native properdin by reversed affinity chromatography and its activation by proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of C5a by Phagocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C5 convertase of the alternative pathway of complement. Kinetic analysis of the free and surface-bound forms of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formation of high-affinity C5 convertases of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of C5b-9 Deposition Downstream of Alternative Pathway (AP) C5 Convertase
Introduction
The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. Its activation culminates in the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC), on target cell surfaces.[1][2] High levels of C5b-9 can lead to cell lysis, while sublytic concentrations can trigger various cellular signaling pathways.[1][2] The alternative pathway (AP) of complement activation is a key surveillance mechanism that can be initiated independently of antibodies. Dysregulation of the AP is implicated in various inflammatory and autoimmune diseases.[3] Therefore, the precise quantification of C5b-9 deposition resulting from AP activation is crucial for both basic research and the development of complement-targeting therapeutics.
These application notes provide a detailed protocol for the analysis of AP-mediated C5b-9 deposition on target cells using flow cytometry. This powerful technique allows for the rapid and quantitative assessment of C5b-9 at the single-cell level.[1][2][4] The protocols outlined below are specifically designed for researchers, scientists, and drug development professionals working to understand and modulate the alternative complement pathway.
Signaling Pathway and Experimental Workflow
To visualize the key processes involved, the following diagrams illustrate the alternative pathway of complement activation leading to C5b-9 deposition and the general experimental workflow for its detection by flow cytometry.
Quantitative Data Summary
The following tables summarize representative quantitative data from flow cytometry analysis of C5b-9 deposition on TF1 PIGA-null cells, a cell line deficient in GPI-anchored complement regulatory proteins and thus highly sensitive to AP-mediated complement attack.
Table 1: C5b-9 Deposition on TF1 PIGA-null Cells with Different Complement Pathway Buffers
| Condition | Buffer | Mean Fluorescence Intensity (MFI) of C5b-9 | Fold Change vs. Negative Control |
| Negative Control (Heat-inactivated NHS) | GVB° MgEGTA | 150 | 1.0 |
| Alternative Pathway Activation | GVB° MgEGTA | 3500 | 23.3 |
| All Pathway Activation | GVB++ | 4200 | 28.0 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[4]
Table 2: Effect of Complement Inhibitors on AP-Mediated C5b-9 Deposition
| Condition | Inhibitor | Mean Fluorescence Intensity (MFI) of C5b-9 | % Inhibition |
| No Inhibitor | None | 3500 | 0% |
| Factor D Inhibitor | ACH-145951 | 250 | 92.9% |
| Anti-C5 Antibody | Eculizumab | 200 | 94.3% |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[4]
Experimental Protocols
Protocol 1: Preparation of Buffers and Reagents
1.1. Gelatin Veronal Buffer without Ca2+ and Mg2+ (GVB°)
-
Composition: 0.1% gelatin, 5 mM Veronal, 145 mM NaCl, 0.025% NaN3, pH 7.3.
-
Preparation: Commercially available (e.g., Complement Technology, Inc., Cat. B103) or prepared from stock solutions.[4][5] To prepare in the lab, dissolve Veronal (barbital), NaCl, and NaN3 in distilled water, adjust pH to 7.3, then add gelatin and dissolve by warming.
-
Storage: Store at 4°C. Warm to 37°C before use to dissolve any precipitated gelatin.[5]
1.2. Alternative Pathway-Specific Buffer (GVB° MgEGTA)
-
Composition: GVB° with 10 mM MgCl2 and 10 mM EGTA.
-
Preparation: Prepare a 10X stock of 100 mM MgCl2 and 100 mM EGTA in GVB°. Add 1 part of the 10X stock to 9 parts of GVB°.[4] Alternatively, purchase pre-made MgEGTA solution (e.g., Complement Technology, Inc., Cat. B106) and add to GVB°.
-
Purpose: EGTA chelates Ca2+, thus inhibiting the classical and lectin pathways, while the presence of Mg2+ allows for the activation of the alternative pathway.
1.3. Flow Cytometry Staining Buffer (FACS Buffer)
-
Composition: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA) and 0.1% sodium azide (B81097).
-
Preparation: Dissolve BSA and sodium azide in PBS. Filter sterilize.
-
Storage: Store at 4°C.
Protocol 2: Flow Cytometry Analysis of AP-Mediated C5b-9 Deposition on TF1 PIGA-null Cells
2.1. Cell Preparation
-
Culture TF1 PIGA-null cells in RPMI 1640 supplemented with 1 ng/mL GM-CSF, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 10% fetal bovine serum.[4]
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in GVB° MgEGTA buffer at a concentration of 1.5 x 10^6 cells/mL.
2.2. Induction of Alternative Pathway Activation
-
In a 96-well V-bottom plate, add 80 µL of the cell suspension (1.2 x 10^5 cells) to each well.[4]
-
Prepare different treatment conditions in separate tubes:
-
Negative Control: Heat-inactivated Normal Human Serum (NHS) (56°C for 30 minutes).
-
Positive Control: Normal Human Serum (NHS).
-
Inhibitor Treatment: NHS pre-incubated with a complement inhibitor (e.g., Factor D inhibitor, anti-C5 antibody) for 15 minutes at 37°C.
-
-
Add 20 µL of the prepared serum samples to the corresponding wells to achieve a final serum concentration of 20%.[4]
-
Incubate the plate at 37°C for 15-30 minutes with gentle shaking.[4]
2.3. Staining for C5b-9
-
Stop the reaction by adding 150 µL of cold FACS buffer to each well.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a primary anti-C5b-9 antibody (e.g., mouse anti-human C5b-9, clone aE11) at the manufacturer's recommended dilution.[6]
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
If the primary antibody is not directly conjugated to a fluorochrome, resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) at the appropriate dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
2.4. Data Acquisition and Analysis
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Analyze the median or mean fluorescence intensity (MFI) of the C5b-9 signal in the gated population.
-
Compare the MFI of the test samples to the negative control to determine the extent of C5b-9 deposition.
Conclusion
The methods described in these application notes provide a robust framework for the quantitative analysis of C5b-9 deposition downstream of alternative pathway activation. The use of specific buffers to isolate the AP, coupled with the sensitivity of flow cytometry, offers a powerful tool for investigating the role of complement in health and disease and for evaluating the efficacy of novel complement-targeted therapies. Careful adherence to these protocols will enable researchers to generate reliable and reproducible data.
References
- 1. Quantification of complement C5b-9 binding to cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. complementtech.com [complementtech.com]
- 6. Anti-C5b-9 + C5b-8 antibody [aE11], mouse monoclonal (ab66768) | Abcam [abcam.com]
Application of Alternative Pathway & Complement C5 Research in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. However, its dysregulation, particularly through the Alternative Pathway (AP), is implicated in a wide range of inflammatory and autoimmune diseases. The AP is a potent activator of the complement cascade, leading to the cleavage of Complement Component 5 (C5). This cleavage event is a lynchpin in the terminal complement pathway, releasing the potent anaphylatoxin C5a and initiating the assembly of the Membrane Attack Complex (MAC), C5b-9.[1]
The pro-inflammatory activities of C5a and the cytolytic function of the MAC can cause significant tissue damage when overactivated. Consequently, C5 has emerged as a major therapeutic target.[2][3] The inhibition of C5 cleavage prevents the formation of both C5a and MAC, effectively shutting down the terminal effector functions of the complement system while leaving upstream functions like opsonization intact.[3] This targeted approach has led to the development of successful therapies for diseases like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[3][4]
These application notes provide an overview of the key signaling pathways, quantitative data on C5 inhibitors, and detailed protocols for essential experiments in the research and development of drugs targeting the AP and C5.
Data Presentation: Efficacy of C5 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of known C5 inhibitors in various functional assays. This data is crucial for comparing the potency of different inhibitory molecules.
| Inhibitor | Pathway | Assay | IC50 (µg/mL) | Source |
| Eculizumab | Alternative Pathway (AP) | Hemolysis | 44.1 | [5] |
| Classical Pathway (CP) | Hemolysis | 24.8 | [5] | |
| Ravulizumab | Alternative Pathway (AP) | Hemolysis | 41.5 | [5] |
| Classical Pathway (CP) | Hemolysis | 32.7 | [5] |
| Inhibitor | Target Organism | Assay | IC50 (µg/mL) | Source |
| Eculizumab | N. meningitidis | C5b-9 Deposition | 14.3 | [5] |
| H. influenzae | C5b-9 Deposition | 18.9 | [5] | |
| S. pneumoniae | C5b-9 Deposition | 17.0 | [5] | |
| Ravulizumab | N. meningitidis | C5b-9 Deposition | 24.7 | [5] |
| H. influenzae | C5b-9 Deposition | 22.6 | [5] | |
| S. pneumoniae | C5b-9 Deposition | 27.4 | [5] |
Signaling Pathways
The following diagrams illustrate the central role of C5 in the complement cascade and the downstream signaling initiated by its cleavage product, C5a.
Experimental Protocols
Protocol 1: Alternative Pathway (AP) Hemolytic Assay for C5 Inhibition
This assay measures the ability of a test compound to inhibit AP-mediated lysis of rabbit red blood cells (rRBCs).
Materials:
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Test inhibitor at various concentrations
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (405-415 nm)
-
96-well V-bottom plates
Procedure:
-
Prepare rRBCs: Wash rRBCs three times with cold GVB/Mg-EGTA buffer by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to a final concentration of 2.5 x 10⁸ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of GVB/Mg-EGTA buffer.
-
Add Inhibitor: Add 25 µL of the test inhibitor diluted in GVB/Mg-EGTA to the wells. For a negative control (100% lysis), add 25 µL of buffer. For a positive control (no lysis), add 25 µL of PBS-EDTA.
-
Add Serum: Add 25 µL of NHS (typically at a final concentration of 25% in the reaction).[6]
-
Initiate Hemolysis: Add 50 µL of the prepared rRBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction & Pellet Cells: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact rRBCs.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 405 nm or 415 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 100% lysis control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: C5 Convertase Activity Assay
This two-step assay measures the activity of AP C5 convertases formed on the surface of rRBCs.[7][8]
Materials:
-
Rabbit Red Blood Cells (rRBCs)
-
AP-permissive buffer (e.g., GVB/Mg-EGTA)
-
Normal Human Serum (NHS)
-
Test inhibitor
-
C5 inhibitor (e.g., Eculizumab) to halt the reaction at the C5 convertase stage[7]
-
Guinea Pig Serum (as a source of C5-C9)
-
Buffer containing EDTA (to prevent de novo convertase formation in the second step)[7]
-
Microplate reader (405 nm)
-
96-well plates
Procedure: Step 1: Convertase Formation
-
Incubate rRBCs with NHS (e.g., 10% final concentration) in AP-permissive buffer in the presence of a known C5 inhibitor (like Eculizumab) to allow C5 convertases to form on the cell surface without causing lysis.[7][8] The test inhibitor is also added at this stage.
-
Incubate for various time points (e.g., 5-60 minutes) at 37°C to assess convertase assembly and decay.[7]
-
Wash the rRBCs thoroughly with cold buffer to remove serum components and inhibitors.[7]
Step 2: Lysis by Pre-formed Convertases
-
Resuspend the washed rRBCs (now bearing C5 convertases) in a buffer containing EDTA.
-
Add Guinea Pig Serum as a source of terminal complement components (C5-C9). The EDTA prevents the formation of new convertases from the guinea pig serum.[7]
-
Incubate for 60 minutes at 37°C.[7]
-
Pellet the remaining intact cells by centrifugation.
-
Measure the hemoglobin released into the supernatant at 405 nm. The amount of hemolysis is proportional to the activity of the C5 convertases formed in Step 1.
Protocol 3: C5a Measurement by Sandwich ELISA
This protocol describes the quantitative measurement of C5a in biological samples (e.g., serum, plasma, cell culture supernatants) to assess the inhibitory effect of a test compound on C5 cleavage. The procedure is based on commercially available ELISA kits.[9][10][11]
Materials:
-
C5a ELISA Kit (contains pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Test samples (e.g., serum from hemolysis assay)
-
Microplate reader (450 nm)
-
Wash bottle or automated plate washer
Procedure (Summary):
-
Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Capture: Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C or room temperature. The immobilized antibody will capture C5a from the solution.[9][11]
-
Wash: Aspirate the contents of the wells and wash several times (typically 3x) with the provided wash buffer.
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour. This antibody will bind to the captured C5a.[9]
-
Wash: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes. The streptavidin-HRP will bind to the biotinylated detection antibody.[11]
-
Wash: Repeat the wash step (typically 5x).[9]
-
Substrate: Add 90-100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes in the dark, allowing for color development in proportion to the amount of C5a.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of C5a in the test samples.
References
- 1. ashpublications.org [ashpublications.org]
- 2. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the key players in the pharmaceutical industry targeting C5? [synapse.patsnap.com]
- 5. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]
- 11. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: AP-C5 Convertase Assay
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with the Alternative Pathway (AP) C5 Convertase Assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing no or very low signal in my assay. What are the primary reasons this might be happening?
A: A lack of signal is one of the most common issues and can stem from problems with reagents, assay setup, or the enzymatic reaction itself. Here’s a breakdown of potential causes and solutions:
-
Inactive or Degraded Components: Complement proteins are notoriously sensitive and can lose activity if not handled or stored correctly.[1][2]
-
Solution: Verify the activity of each component (C3b, Factor B, Factor D, Properdin, and C5) individually if possible. Ensure all proteins were stored at the recommended temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.[2]
-
-
Incorrect Buffer Conditions: The alternative pathway is highly dependent on the presence of magnesium ions (Mg²⁺) for the formation of the C3bB complex.[3]
-
Solution: Ensure your assay buffer contains an adequate concentration of Mg²⁺ and lacks calcium chelators like EGTA unless specifically required by your protocol for inhibiting the classical pathway.
-
-
Sub-optimal Component Concentrations: The concentrations of C3b, Factor B, Factor D, and C5 are critical for efficient convertase formation and activity.
-
Solution: Perform a titration experiment for each component to determine the optimal concentration for your specific assay conditions.
-
-
Inefficient C3b Coating: If using an ELISA-based format, poor coating of C3b onto the microplate will prevent the assembly of the convertase.
-
Solution: Confirm that the plate coating was performed according to the protocol, including correct buffer, incubation time, and temperature.[4] Consider testing different plate types or coating buffers.
-
Q2: My assay background is too high. How can I reduce non-specific signal?
A: High background can mask the true signal and reduce the sensitivity of your assay.[5][6] Common causes include:
-
Insufficient Blocking: If active sites on the microplate are not properly blocked, antibodies or other proteins can bind non-specifically.[6][7]
-
Solution: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time. Adding a small amount of a non-ionic detergent like Tween-20 to the blocking and wash buffers can also help.[6]
-
-
Inadequate Washing: Residual unbound reagents are a frequent cause of high background.[4][7]
-
Contamination: Contamination of reagents or buffers with microbes or other substances can lead to false positive signals.[4][5]
-
Over-active Secondary Antibody: The detection antibody may be binding non-specifically or may be too concentrated.
-
Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[7] Titrate the secondary antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
Q3: The results are not reproducible between assays. What could be causing this variability?
A: Poor reproducibility is often due to minor inconsistencies in protocol execution or reagent handling.[1][8]
-
Inconsistent Pipetting: Small variations in reagent volumes can lead to significant differences in results.
-
Solution: Ensure pipettes are properly calibrated. Use consistent technique, especially when preparing serial dilutions for a standard curve.
-
-
Temperature Fluctuations: Complement activation is temperature-sensitive.
-
Solution: Perform incubations in a calibrated incubator and allow all reagents to equilibrate to the appropriate temperature before starting the assay.[5]
-
-
Reagent Variability: Differences between lots of purified proteins or antibodies can impact results.
-
Solution: When switching to a new lot of a critical reagent, it is advisable to run a validation experiment to ensure consistency with previous results.
-
-
"Edge Effects": Wells on the outer edges of a microplate can be subject to more rapid temperature changes or evaporation, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for critical samples or standards. Fill these wells with buffer or water to help create a more uniform environment across the plate.
-
Data & Protocols
Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| No / Low Signal | Inactive or degraded complement components. | Aliquot reagents to avoid freeze-thaw cycles. Verify component activity individually.[2] |
| Incorrect buffer composition (e.g., no Mg²⁺). | Prepare fresh assay buffer and confirm the presence of required ions like Mg²⁺.[3] | |
| Insufficient C3b coating on the plate. | Optimize coating concentration and incubation time. Test different plate surfaces. | |
| High Background | Insufficient blocking or washing. | Increase blocking time or concentration. Increase the number and vigor of wash steps.[4][6][7] |
| Secondary antibody concentration too high or non-specific. | Titrate the secondary antibody. Run a control without the primary antibody.[7] | |
| Contaminated reagents or buffers. | Use sterile, high-quality reagents and prepare solutions fresh.[4][5] | |
| Poor Reproducibility | Inconsistent pipetting or incubation times/temperatures. | Calibrate pipettes. Use a timer and a calibrated incubator.[5] |
| Reagent lot-to-lot variability. | Validate new reagent lots against old ones before use in critical experiments. | |
| Plate "edge effects". | Avoid using the outer wells for samples/standards or fill them with buffer. |
Recommended Reagent Concentrations (Starting Point)
The optimal concentrations should be determined empirically for your specific assay system.
| Reagent | Typical Starting Concentration Range |
| C3b (for coating) | 1 - 10 µg/mL |
| Factor B (FB) | 1 - 5 µg/mL |
| Factor D (FD) | 0.1 - 1 µg/mL |
| Properdin (P) | 0.5 - 2 µg/mL |
| C5 | 0.5 - 5 µg/mL |
| Detection Antibody | As per manufacturer's recommendation, then titrate. |
Methodology & Visualizations
Detailed Protocol: ELISA-Based AP-C5 Convertase Assay
This protocol outlines a standard procedure for measuring this compound convertase activity.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with C3b (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., PBS with 2% BSA) for 2 hours at room temperature.[6]
-
Wash the plate 3 times with Wash Buffer.
-
-
C3 Convertase Formation:
-
Add a mixture of Factor B and Factor D in a suitable buffer (containing Mg²⁺) to the wells.
-
Incubate for 60-90 minutes at 37°C to allow the formation of the C3 convertase (C3bBb).
-
(Optional) If studying the stabilized convertase, add Properdin along with Factors B and D.
-
Wash the plate 3 times to remove unbound components.
-
-
C5 Convertase Activity:
-
Detection:
-
Wash the plate 5 times.
-
Add a primary antibody specific for a C5 cleavage product (e.g., anti-C5a or an antibody recognizing a neoepitope on C5b).
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add an appropriate HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate until sufficient color develops.[5]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm.
-
Diagrams
Caption: Formation of the Alternative Pathway C5 Convertase.
Caption: ELISA-based this compound Convertase Assay Workflow.
Caption: Logical Troubleshooting Flowchart for Assay Failure.
References
- 1. Editorial: Current challenges in complement diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for complement functional assays in the clinical laboratory: From test validation to clinical interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 10. How is the alternative complement pathway activated? | AAT Bioquest [aatbio.com]
Technical Support Center: Reconstituted AP-C5 Convertase Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of reconstituted alternative pathway (AP) C5 convertase. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the AP-C5 convertase and why is it inherently unstable?
The this compound convertase is a transient enzymatic complex, typically denoted as C3bBbC3b. It is composed of a C3b dimer (two C3b molecules) and a catalytic subunit, Bb, which is a fragment of Factor B.[1] The inherent instability of the convertase is primarily due to the spontaneous dissociation of the Bb subunit. This decay is a natural regulatory mechanism to prevent uncontrolled complement activation. The half-life of the unstabilized this compound convertase at 37°C is approximately 1.5 to 3 minutes.[1]
Q2: What is the primary method for stabilizing the reconstituted this compound convertase?
The most effective and physiologically relevant method for stabilizing the this compound convertase is the addition of properdin (B1173348).[2][3] Properdin is the only known natural positive regulator of the alternative pathway. It binds to the C3bBb complex, significantly extending its functional half-life.
Q3: How does properdin increase the stability of the this compound convertase?
Properdin, which circulates as oligomers (dimers, trimers, and tetramers), binds to the C3b component of the convertase. This binding event is thought to induce a conformational change in the C3bBb complex that prevents the spontaneous dissociation of the catalytic Bb subunit. By stabilizing the convertase, properdin enhances its ability to cleave C5 and initiate the terminal complement pathway.[4] Studies have shown that properdin can increase the half-life of the AP C5 convertase by 5- to 10-fold.[2]
Q4: Can other factors influence the stability of the reconstituted convertase?
Yes, several factors can negatively impact the stability of the this compound convertase. These include:
-
Factor H (FH): A key negative regulator of the alternative pathway that accelerates the decay of the C3 and C5 convertases by displacing Bb from C3b.
-
Membrane Cofactor Protein (MCP or CD46): A membrane-bound protein that also acts as a cofactor for Factor I-mediated cleavage and inactivation of C3b.
-
Temperature and pH: The convertase is sensitive to temperature and pH fluctuations, with optimal activity and stability generally observed at physiological conditions (37°C and pH 7.4).[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no C5 convertase activity | 1. Inefficient C3b deposition: A high density of C3b on the surface is crucial for the formation of the C5 convertase.[5][6] 2. Suboptimal component concentrations: Incorrect concentrations of Factor B, Factor D, or C3b can lead to inefficient convertase assembly. 3. Inactive reagents: Degradation of purified complement proteins. | 1. Optimize C3b coating: Increase the concentration of C3b used for coating surfaces (e.g., ELISA plates or beads). Ensure proper orientation of C3b by using methods that allow for covalent attachment via its thioester domain.[6] 2. Titrate components: Perform titration experiments to determine the optimal concentrations of Factor B and Factor D for your specific experimental setup. 3. Use fresh or properly stored reagents: Aliquot and store purified proteins at -80°C and avoid repeated freeze-thaw cycles. |
| Rapid decay of C5 convertase activity | 1. Absence or insufficient concentration of properdin: Without properdin, the convertase will rapidly dissociate. 2. Presence of contaminating inhibitory factors: Contamination with Factor H or other negative regulators. 3. Non-physiological buffer conditions: Suboptimal pH or ionic strength of the buffer. | 1. Add purified properdin: Incorporate purified properdin into the reconstitution mixture. Titrate the concentration to find the optimal level for stabilization (typically in the physiological range). 2. Use highly purified components: Ensure the purity of all reconstituted components to minimize the presence of inhibitory factors. 3. Optimize buffer conditions: Use a buffer that mimics physiological conditions (e.g., pH 7.4, appropriate ionic strength). |
| High background signal in activity assays | 1. Spontaneous C5 cleavage: Some assays may have background C5 cleavage independent of a functional convertase. 2. Non-specific binding: Non-specific binding of detection antibodies or other reagents. | 1. Include proper controls: Run control experiments without all the necessary components for convertase formation (e.g., without Factor B or Factor D) to determine the level of background signal. 2. Optimize washing steps: Increase the number and stringency of washing steps in your assay protocol to reduce non-specific binding. |
Quantitative Data on this compound Convertase Stability
| Condition | Half-life at 37°C | Reference(s) |
| Unstabilized this compound Convertase (C3bBbC3b) | 1.5 - 3 minutes | [1] |
| Properdin-stabilized this compound Convertase | 10 - 34 minutes | [1] |
| Unstabilized AP-C3 Convertase (C3bBb) | ~90 seconds | [4][7] |
| Properdin-stabilized AP-C3 Convertase | 5 to 10-fold increase compared to unstabilized | [2] |
Experimental Protocols
Protocol: Reconstitution and Stability Assay of this compound Convertase
This protocol describes a common method for reconstituting the this compound convertase on a solid phase (e.g., ELISA plate) and measuring its stability over time.
Materials:
-
High-binding 96-well ELISA plates
-
Purified human C3b
-
Purified human Factor B (FB)
-
Purified human Factor D (FD)
-
Purified human Properdin (P)
-
Purified human C5
-
Buffer A (Coating Buffer): Phosphate-buffered saline (PBS), pH 7.4
-
Buffer B (Blocking Buffer): PBS with 1% Bovine Serum Albumin (BSA)
-
Buffer C (Assay Buffer): Veronal buffered saline with 0.1% gelatin, 5 mM MgCl2, pH 7.4
-
Buffer D (EDTA Stop Solution): PBS with 20 mM EDTA
-
C5a detection ELISA kit
Procedure:
Part 1: Plate Coating and Blocking
-
Coat the wells of a 96-well plate with purified C3b (e.g., 10 µg/mL in Buffer A) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with Buffer B for 2 hours at room temperature.
-
Wash the wells three times with PBST.
Part 2: this compound Convertase Assembly
-
Prepare the convertase assembly mixture in Buffer C containing Factor B and Factor D at optimized concentrations.
-
For stabilized convertase, prepare a parallel mixture that also includes purified properdin.
-
Add the assembly mixture to the C3b-coated wells and incubate for a specific time (e.g., 30 minutes) at 37°C to allow for convertase formation.
Part 3: C5 Cleavage and Stability Measurement
-
After the assembly incubation, wash the wells three times with ice-cold Buffer C to remove unbound components.
-
To measure the initial activity (t=0), immediately add a solution of purified C5 in Buffer C to the wells. Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
To measure stability over time, incubate the wells with Buffer C at 37°C for various time points (e.g., 5, 10, 20, 30 minutes) before adding the C5 solution.
-
Stop the C5 cleavage reaction by adding Buffer D.
-
Collect the supernatants and quantify the amount of C5a generated using a C5a ELISA kit according to the manufacturer's instructions.
Part 4: Data Analysis
-
Plot the C5a concentration as a function of time.
-
Determine the half-life (t½) of the convertase by fitting the data to a one-phase exponential decay curve.
Visualizations
Caption: Formation and stabilization of the this compound convertase.
Caption: Workflow for this compound convertase stability assay.
References
- 1. C5-convertase - Wikipedia [en.wikipedia.org]
- 2. Functional and structural insight into properdin control of complement alternative pathway amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum properdin consumption as a biomarker of C5 convertase dysregulation in C3 glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C3 convertase of the alternative pathway of human complement. Enzymic properties of the bimolecular proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 7. The C3 convertase of the alternative pathway of human complement. Enzymic properties of the bimolecular proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Alternative Pathway Activity
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alternative complement pathway (AP) functional assays.
General FAQs
Q1: Why is measuring alternative pathway (AP) function so challenging?
A1: Measuring AP function is challenging due to the pathway's inherent instability and susceptibility to pre-analytical variables.[1] Unlike the classical pathway, the AP is subject to constant, low-level spontaneous activation ("tick-over") which must be tightly regulated.[2] Accurate measurement requires strict control over sample collection, handling, and storage to prevent ex vivo activation or degradation, which can lead to falsely high or low results.[3][4] Furthermore, different assay formats, such as hemolytic or ELISA-based methods, have unique vulnerabilities that can affect outcomes.[5]
Diagram: Alternative Complement Pathway Activation
This diagram illustrates the central steps of the alternative pathway, beginning with spontaneous C3 hydrolysis and culminating in the formation of the C5 convertase.
Caption: Overview of the Alternative Complement Pathway cascade.
Pre-Analytical and Sample Handling
Q2: What is the best sample type for an AP functional assay: serum or plasma?
A2: Serum is generally the preferred specimen for functional complement analyses.[1] However, it must be handled with extreme care to avoid activation during clotting. Blood should be collected in tubes without clot activators, allowed to clot on wet ice, and centrifuged at 4°C.[6][7] Plasma collected with anticoagulants like EDTA or citrate (B86180) can be problematic as they chelate Ca2+ and Mg2+, which are essential for complement activation.[8] While EDTA plasma can stabilize C3, it is generally unsuitable for functional assays unless specific protocols are followed.[1] Lepirudin plasma may be a suitable alternative for activation studies as it shows low background activation while preserving function.[9]
Q3: How critical are temperature and time during sample processing?
A3: Temperature and time are extremely critical. Spurious complement activation can occur at room temperature or 37°C.[10] Samples should be placed on wet ice immediately after collection, and serum should be separated and frozen at -80°C, ideally within 30-60 minutes.[4][6] Storing whole blood at room temperature for even a few hours can lead to significant artificial complement activation, depleting components and causing falsely low functional results.[10]
Q4: What is the impact of freeze-thaw cycles on AP activity?
A4: Repeated freeze-thaw cycles should be avoided. While up to four cycles on ice or at room temperature may not substantially impact some complement activation markers, they can still affect certain components.[10] It is best practice to aliquot samples into single-use volumes before the initial freeze to maintain sample integrity. Thawing samples at 37°C must be avoided as it can cause dramatic increases in complement activation, especially in serum and citrated plasma.[10]
Table 1: Impact of Sample Handling on Alternative Pathway Measurement
| Parameter | Recommendation | Rationale & Common Pitfalls | Citations |
| Sample Type | Serum (no clot activator) or Lepirudin Plasma | Serum is standard for functional assays, but clotting can cause activation. EDTA chelates essential ions (Mg2+). | [6][8][9] |
| Collection | Place on wet ice immediately. | Prevents ex vivo activation at room temperature, which consumes complement components and leads to falsely low results. | [4][7] |
| Processing Time | Centrifuge and freeze within 30-60 minutes. | Minimizes spontaneous degradation and activation of unstable complement proteins. | [4][6] |
| Centrifugation | 4°C (Refrigerated centrifuge) | Cold temperatures slow down enzymatic activity and prevent artificial activation during separation. | [7] |
| Storage | Aliquot and store at -80°C. | Long-term stability is maintained at ultra-low temperatures. Aliquoting prevents damaging freeze-thaw cycles. | [6][10] |
| Thawing | Thaw on ice or at room temperature; avoid 37°C. | Thawing at 37°C can induce significant artificial complement activation, leading to inaccurate measurements. | [10] |
Diagram: Recommended Sample Handling Workflow
This workflow highlights the critical control points for preserving complement activity from collection to storage.
Caption: Critical steps and pitfalls in sample handling for AP assays.
Assay-Specific Troubleshooting
ELISA-Based Assays
Q5: My ELISA shows very low or no signal, even with my positive control. What went wrong?
A5: A weak or absent signal can stem from several issues. First, verify that all reagents were added in the correct order and that the substrate is appropriate for the enzyme conjugate and has not expired.[11] A common pitfall in AP ELISAs is using a sample dilution that is too high; this can dilute critical complement components to a point where the pathway cannot activate efficiently, leading to false-negative results.[3] Also, ensure that incubation times and temperatures were followed correctly and that buffers were not contaminated with inhibitors like sodium azide, which blocks HRP activity.[11]
Q6: I'm seeing high background in my ELISA. How can I reduce it?
A6: High background often results from non-specific binding of antibodies or insufficient washing. Ensure you are using an appropriate blocking buffer and that the concentration of your detection antibody is optimized.[11] Improper or insufficient washing between steps is a frequent cause; make sure wells are emptied completely and filled with wash buffer during each cycle.[12] Finally, check that the incubation temperature did not exceed recommended limits, as this can increase non-specific interactions.[11]
Hemolytic Assays (AH50)
Q7: My AH50 results are not reproducible. What causes this variability?
A7: Hemolytic assays are notoriously difficult to standardize.[13] The most common source of variability is the biological reagents, particularly the erythrocytes (e.g., from rabbits or guinea pigs).[14][15] The age, source, and handling of these cells can significantly impact their susceptibility to lysis. It is crucial to use a consistent source of erythrocytes and to standardize cell washing and concentration for every experiment. Additionally, ensure precise control over incubation time and temperature, as small deviations can alter the rate of hemolysis.[15]
Q8: My serum sample won't lyse the rabbit erythrocytes, but my CH50 is normal. Does this confirm an AP deficiency?
A8: An absent AH50 with a normal CH50 strongly suggests a deficiency in one of the unique AP components (e.g., Factor B, Factor D, Properdin) or a dysfunctional regulator (e.g., Factor H, Factor I).[3][16] Because the classical and alternative pathways converge at C3 and share the terminal components (C5-C9), a normal CH50 indicates that these shared components are functional.
Table 2: Troubleshooting Common Assay Problems
| Problem | Assay Type | Possible Cause | Recommended Solution | Citations |
| Weak or No Signal | ELISA | 1. Sample dilution is too high.2. Inactive reagent (conjugate/substrate).3. Key reagent omitted. | 1. Test a lower sample dilution (e.g., 1:10 instead of 1:100).2. Test reagents for activity; use fresh substrate.3. Carefully review the protocol steps. | [3][11] |
| High Background | ELISA | 1. Insufficient washing.2. Detection antibody concentration too high.3. Inadequate blocking. | 1. Ensure thorough washing between steps.2. Titrate the detection antibody to find the optimal concentration.3. Try a different blocking buffer or increase blocking time. | [11][12] |
| Poor Reproducibility | Hemolytic | 1. Variability in erythrocytes.2. Inconsistent incubation time/temperature.3. Pipetting errors. | 1. Use a single, reliable source for erythrocytes; standardize cell prep.2. Use a calibrated water bath and a precise timer.3. Use calibrated pipettes; ensure proper mixing. | [13][15] |
| False Positive/High Activity | Both | 1. Ex vivo sample activation.2. Contamination of reagents. | 1. Review sample handling; ensure strict adherence to cold chain.2. Use fresh, sterile buffers and reagents. | [3][10] |
Data Interpretation
Q9: How do I use CH50 and AH50 results together to identify a potential deficiency?
A9: Comparing the results of total classical pathway (CH50) and alternative pathway (AH50) functional assays is a powerful screening strategy for pinpointing the location of a potential complement deficiency. The pattern of results can distinguish between classical, alternative, or terminal pathway issues.[3][16]
Table 3: Interpreting Combined CH50 and AH50 Functional Results
| AH50 Result | CH50 Result | Likely Interpretation | Next Steps | Citations |
| Low / Absent | Normal | Alternative Pathway Deficiency (e.g., Factor B, D, P, H, I) | Measure individual AP component levels. | [7][16] |
| Normal | Low / Absent | Classical Pathway Deficiency (e.g., C1, C2, C4) | Measure individual CP component levels. | [7][16] |
| Low / Absent | Low / Absent | Terminal Pathway Deficiency (C3, C5-C9) or significant consumption | Measure C3, C4, and terminal component levels. | [7][16] |
| Normal | Normal | No functional deficiency detected in these pathways. | If suspicion remains, consider lectin pathway analysis or measure activation products (e.g., C3a, sC5b-9). | [14][16] |
Diagram: Troubleshooting Logic for Low AP Activity
This flowchart provides a logical sequence for investigating an unexpectedly low alternative pathway functional result.
Caption: A logical workflow for troubleshooting low AP activity results.
Experimental Protocols
Protocol 1: General Method for Alternative Pathway Hemolytic Assay (AH50)
This protocol outlines the key steps for a traditional AH50 assay to determine the functional activity of the AP by measuring the lysis of rabbit red blood cells (RbE).
-
Reagent Preparation:
-
GVB-Mg-EGTA Buffer: Prepare a gelatin veronal buffer (GVB) containing MgCl₂ (typically 5-10 mM) and EGTA (10 mM). EGTA chelates Ca²⁺ to block the classical pathway while Mg²⁺ is required for the alternative pathway.[15]
-
Rabbit Erythrocytes (RbE): Wash commercially available or freshly collected RbE three times in the GVB-Mg-EGTA buffer by centrifugation. Resuspend to a standardized concentration (e.g., 1x10⁸ cells/mL).
-
-
Serum Dilution:
-
Prepare serial dilutions of the test serum and a positive control serum (pooled normal human serum) in cold GVB-Mg-EGTA buffer. A typical starting dilution is 1:2.[15]
-
-
Lysis Reaction:
-
In a 96-well plate or microcentrifuge tubes, mix a fixed volume of the standardized RbE suspension with an equal volume of each serum dilution.
-
Include controls: a 100% lysis control (RbE with water) and a 0% lysis/spontaneous lysis control (RbE with buffer only).
-
Incubate the mixture at 37°C for a defined period, typically 20-30 minutes, with gentle agitation.[15]
-
-
Stopping the Reaction & Measurement:
-
Stop the reaction by adding cold buffer and centrifuging the plate/tubes to pellet any unlysed cells.
-
Transfer the supernatant, which contains hemoglobin from lysed cells, to a new flat-bottom plate.
-
Measure the absorbance of the hemoglobin at 412-415 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control after subtracting the spontaneous lysis value.
-
The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. This can be determined by plotting the percentage of lysis against the serum dilution.[17]
-
Protocol 2: General Method for ELISA-Based AP Functional Assay
This protocol describes a common ELISA format for measuring AP function, which detects the formation of the terminal complement complex (C5b-9 or MAC).
-
Plate Preparation:
-
Sample Incubation:
-
Dilute patient serum, positive control, and negative control in a specific diluent buffer. This buffer is designed to block the classical and lectin pathways, ensuring only AP activation occurs.[18] A starting dilution of 1:10 or higher is common.[3][13]
-
Add the diluted samples to the wells and incubate for 60-90 minutes at 37°C. During this time, the AP will activate on the LPS surface, leading to the deposition of C5b-9.[13]
-
-
Detection of C5b-9:
-
Wash the plate thoroughly to remove unbound serum components.
-
Add a detection antibody that specifically recognizes a neoantigen on the formed C5b-9 complex. This antibody is typically conjugated to an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[7]
-
Incubate for 60 minutes at room temperature.
-
-
Signal Development & Measurement:
-
Wash the plate to remove the unbound detection antibody.
-
Add the appropriate enzyme substrate (e.g., pNPP for AP, TMB for HRP).[11]
-
Incubate in the dark at room temperature for 15-30 minutes until color develops.
-
Stop the reaction with a stop solution (e.g., oxalic acid or sulfuric acid).[13]
-
Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB, 405 nm for pNPP).
-
-
Data Analysis:
-
The OD value is directly proportional to the amount of C5b-9 generated and thus reflects the functional activity of the alternative pathway.[7]
-
Activity can be expressed as a percentage of the positive control after subtracting the background from the negative control.
-
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duke.testcatalog.org [duke.testcatalog.org]
- 5. researchgate.net [researchgate.net]
- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 7. iclabs.ca [iclabs.ca]
- 8. researchgate.net [researchgate.net]
- 9. Complement function and activation in human serum and plasma collected in different blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. eaglebio.com [eaglebio.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. centracarelaboratoryservices.testcatalog.org [centracarelaboratoryservices.testcatalog.org]
- 17. academic.oup.com [academic.oup.com]
- 18. mybiosource.com [mybiosource.com]
Technical Support Center: Optimizing Buffer Conditions for AP-C5 Functional Assays
Welcome to the technical support center for optimizing buffer conditions for Alternative Pathway Complement Component 5 (AP-C5) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting support for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during this compound functional assays, with a focus on buffer optimization.
Q1: What is the optimal pH for an this compound functional assay?
A1: The optimal pH for an alternative pathway hemolytic assay is approximately 7.2.[1][2] Some studies have shown that a slightly acidic pH of 6.4 can enhance the activity of the alternative pathway and the membrane attack complex.[3] However, for routine assays, maintaining a physiological pH around 7.2-7.4 is recommended for reproducibility.[1][2]
Q2: My hemolytic activity is low. Could the buffer be the cause?
A2: Yes, several buffer components can significantly impact hemolytic activity. Here are a few things to check:
-
pH: Ensure your buffer is within the optimal range of 7.2-7.4.[1][2]
-
Divalent Cations: The alternative pathway is dependent on magnesium ions (Mg²⁺) for the formation of the C3 convertase.[4] Ensure your buffer is supplemented with an adequate concentration of Mg²⁺. Conversely, the classical pathway requires calcium ions (Ca²⁺), which should be chelated to specifically measure the alternative pathway.
-
Ionic Strength: The ionic strength of the buffer can affect assay sensitivity. Lowering the ionic strength can increase APH50 titers, but it may also decrease reproducibility.[1][2] A balance must be struck to achieve both sensitivity and consistency.
-
Buffer Type: While historically, veronal (barbitone) buffers have been used, safer and equally effective alternatives like HEPES-buffered saline (HBS) are now recommended.[3][5][6]
Q3: How do I specifically measure the alternative pathway without interference from the classical pathway?
A3: To isolate the alternative pathway, it is crucial to chelate calcium ions (Ca²⁺), which are essential for the classical pathway, while providing sufficient magnesium ions (Mg²⁺) for the alternative pathway. This is typically achieved by using a buffer containing EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and MgCl₂.[7] A common formulation includes Mg²⁺-EGTA in the diluent for unsensitized rabbit erythrocytes.[7]
Q4: What are the recommended concentrations for Mg²⁺ and EGTA?
A4: A commonly used concentration for magnesium is 0.002 M.[1][2] For chelating calcium, a concentration of 10 mM EGTA is often used.[2] It's important to note that while MgEGTA enhances alternative pathway activity, it can also cause some spontaneous fluid-phase activation.[1] Therefore, optimizing the precise concentrations for your specific assay is recommended.
Q5: Can I use a buffer other than the traditional veronal (barbitone) buffer?
A5: Absolutely. Due to the toxicity and strict regulations surrounding barbitone, it is highly recommended to use safer alternatives. HEPES-buffered saline (HBS) supplemented with necessary cations has been shown to be an excellent substitute, yielding identical results in both classical and alternative pathway hemolytic assays.[3][5][6]
Q6: My results are not reproducible. What buffer-related factors could be contributing to this?
A6: Lack of reproducibility can stem from several buffer-related issues:
-
Buffer Stability: Ensure your buffer is freshly prepared and stored correctly. Some components can degrade over time.
-
Ionic Strength Fluctuations: As mentioned, while low ionic strength can increase sensitivity, it can also lead to decreased reproducibility.[1][2] Maintaining a consistent and optimized ionic strength is key.
-
pH Shifts: Inadequately buffered solutions can experience pH shifts upon the addition of serum or other reagents. Using a buffer with a strong buffering capacity in the desired pH range, such as HEPES, can mitigate this.[6]
-
Batch-to-Batch Variation: If preparing your own buffers, ensure consistency in the quality and measurement of all components between batches.
Data Presentation: Buffer Composition Comparison
The following tables summarize key quantitative data for optimizing buffer conditions in this compound functional assays.
Table 1: Optimal Reaction Conditions for APH50 Hemolytic Assay
| Parameter | Optimal Condition | Reference(s) |
| pH | 7.2 | [1][2] |
| Incubation Temperature | 37°C | [1][2] |
| Incubation Time | 60 minutes | [1][2] |
| Magnesium (Mg²⁺) Concentration | 0.002 M | [1][2] |
Table 2: Comparison of Buffer Systems for Complement Hemolytic Assays
| Buffer System | Key Characteristics | Performance in AP Assays | Safety | Reference(s) |
| Veronal (Barbitone) Buffered Saline (VBS/CFD) | "Gold standard" historically used. | Provides reliable and reproducible results. | Toxic and highly regulated. | [3][5] |
| HEPES-Buffered Saline (HBS) | Zwitterionic buffer with excellent buffering capacity at pH 7.4. | No difference in hemolytic curves or calculated activity compared to veronal buffers when supplemented with cations. | Non-toxic and safe alternative. | [3][5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound functional assays.
Protocol 1: Alternative Pathway Hemolytic (APH50) Assay
This protocol is a generalized procedure for determining the 50% hemolytic activity of the alternative complement pathway.
Materials:
-
Rabbit erythrocytes
-
Test serum
-
Magnesium-EGTA buffer (e.g., HEPES-buffered saline containing MgCl₂ and EGTA)
-
Spectrophotometer
Methodology:
-
Prepare Rabbit Erythrocytes: Wash rabbit erythrocytes multiple times in a suitable buffer (e.g., gelatin veronal buffer with Mg²⁺ and EGTA) until the supernatant is clear. Resuspend the erythrocytes to a final concentration of approximately 1 x 10⁸ cells/mL.
-
Serum Dilutions: Prepare serial dilutions of the test serum in cold Magnesium-EGTA buffer.
-
Incubation: In a 96-well plate, mix equal volumes of the diluted serum and the prepared rabbit erythrocyte suspension.
-
Lysis: Incubate the plate at 37°C for 60 minutes with gentle shaking to allow for hemolysis.
-
Stop Reaction: Stop the reaction by adding cold buffer and centrifuging the plate to pellet the remaining intact erythrocytes.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.
-
Calculate APH50: Determine the serum dilution that causes 50% lysis of the rabbit erythrocytes. This value is the APH50 titer.
Visualizations
Signaling Pathway: Alternative Complement Pathway
Caption: Alternative complement pathway activation leading to MAC formation.
Experimental Workflow: APH50 Assay
References
- 1. Comparison of ethyleneglycoltetraacetic acid and its magnesium salt as reagents for studying alternative complement pathway function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function of the classical and alternate pathways of human complement in serum treated with ethylene glycol tetraacetic acid and MgCl2-ethylene glycol tetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracting the barbs from complement assays: Identification and optimisation of a safe substitute for traditional buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of ethyleneglycoltetraacetic acid and its magnesium salt as reagents for studying alternative complement pathway function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro C5 Cleavage
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or absent C5 cleavage in their in vitro experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components required for efficient C5 cleavage in vitro?
A1: Efficient C5 cleavage requires the assembly of a functional C5 convertase on a surface. This enzyme complex is formed during the complement cascade. There are two main physiological C5 convertases:
-
Classical/Lectin Pathway C5 Convertase (C4b2a3b): This forms when C3b binds to the C3 convertase (C4b2a).
-
Alternative Pathway C5 Convertase (C3bBbC3b): This forms when C3b binds to the alternative pathway C3 convertase (C3bBb).[1][2]
A critical requirement for the activity of both convertases is the presence of an additional C3b molecule that binds C5, presenting it to the enzymatic component of the convertase for cleavage.[3][4]
Q2: My in vitro assay shows low C5 cleavage. What are the most common initial troubleshooting steps?
A2: When encountering low C5 cleavage, begin by assessing these common factors:
-
Reagent Quality and Concentration: Ensure all complement proteins (C5, C3, Factor B, Factor D, etc.) are of high purity, correctly concentrated, and have been stored properly to maintain activity.
-
Incubation Time and Temperature: Optimize the incubation time, which can range from 3 to 24 hours.[5] Ensure the temperature is maintained at 37°C, as C5 convertases can be unstable.[1]
-
Assay Buffer Conditions: Verify that the buffer composition, including pH and divalent cation concentrations (Mg²⁺ for the alternative pathway, Ca²⁺ and Mg²⁺ for the classical pathway), is optimal for complement activation. Acidic conditions (pH 6.4) have been shown to induce C5 cleavage in the presence of C6, but this is a non-canonical mechanism.[6]
-
Surface for Complement Activation: C5 convertase activity is highly dependent on a surface for assembly.[3] Ensure your chosen surface (e.g., ELISA plate, beads, cells) is suitable for complement deposition.
Q3: Could the specific allotype of a complement component be affecting my C5 cleavage?
A3: Yes, certain genetic variants of complement components can impact C5 convertase activity. For example, the C4A6 allotype of complement component C4 is known to have low haemolytic activity because it is defective in forming a functional C5 convertase.[7] This is due to a reduced ability of the C4b-C3b complex to form high-affinity binding sites for C5.[7]
Q4: I suspect an inhibitor is present in my sample. How can I identify and mitigate its effects?
A4: Several known molecules can inhibit C5 convertase activity. These can be broadly categorized:
-
Direct C5 Inhibitors: Monoclonal antibodies like Eculizumab and Ravulizumab, as well as tick-derived proteins like OmCI and RaCI, bind directly to C5 and prevent its cleavage.[4][8][9]
-
C3b-Binding Molecules: Proteins such as Factor H-related protein 1 (FHR1), Efb-C/Ecb, and FHR5 can specifically inhibit C5 conversion without affecting C3 conversion by binding to C3b.[1][10]
-
Decay-Accelerating Factors: Regulatory proteins can destabilize the convertase complexes.
-
Non-specific Protease Inhibitors: Ensure your sample does not contain non-specific protease inhibitors that could affect the serine protease activity of the convertase.
To mitigate inhibition, consider sample purification steps or the use of specific blocking agents if the inhibitor is known.
Troubleshooting Guide
Problem 1: Weak or No C5a/C5b Generation
This section addresses scenarios where the expected products of C5 cleavage are below the limit of detection or significantly lower than in positive controls.
| Potential Cause | Suggested Solution |
| Suboptimal C3b Density on Surface | High surface density of C3b is critical for C5 convertase activity.[11] Increase the concentration of activating antibodies or sensitizing agents to enhance C3b deposition. Verify C3b deposition using an anti-C3b antibody in a parallel experiment. |
| Incorrect C3b Conformation/Attachment | The orientation of C3b on the surface is crucial for C5 binding.[3][11] C3b should be attached via its thioester for optimal activity.[11] Ensure the activation method promotes this orientation. |
| Instability of C5 Convertase | C5 convertases have a short half-life (1.5 - 3 minutes at 37°C).[1] The alternative pathway convertase can be stabilized by properdin (B1173348), increasing its half-life to 10-34 minutes.[1] Consider adding purified properdin to your alternative pathway assay. |
| Presence of Thrombin | Thrombin can cleave C5, but this is generally inefficient for native C5 under physiological conditions.[12] However, thrombin-mediated cleavage can occur under acidic conditions or with purified C5, which may have undergone conformational changes.[12] If thrombin is a contaminant, consider adding a specific thrombin inhibitor like lepirudin.[12] |
| Issues with Detection Reagents | The antibodies used for ELISA or Western blot may have low activity or may not recognize the neoepitope on C5a. Validate your detection antibodies with purified C5a standards. |
Problem 2: Inconsistent or Variable Results Between Experiments
This section focuses on a lack of reproducibility in your in vitro C5 cleavage assay.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Conditions | If using a cell-based assay, variations in cell number, viability, or passage number can lead to inconsistent results.[5] Standardize cell culture and plating procedures meticulously. |
| Sample Handling and Storage | Repeated freeze-thaw cycles of serum or purified proteins can lead to loss of activity. Aliquot reagents and avoid repeated temperature fluctuations. |
| Incorrect Sample Type | For functional complement assays, serum is generally preferred. Anticoagulants like EDTA chelate the divalent cations necessary for complement activation and should not be used.[13][14] |
Experimental Protocols
Protocol 1: In Vitro C5 Cleavage Assay Using Purified Components
This protocol describes a basic setup to measure C5 cleavage on a surface coated with C3b.
-
Surface Preparation: Coat streptavidin-coated microtiter plates or beads with biotinylated C3b. The density of C3b is crucial and may need optimization.[11]
-
Convertase Assembly (Alternative Pathway):
-
To the C3b-coated surface, add purified Factor B (FB) and Factor D (FD) in a buffer containing Mg²⁺.
-
Incubate to allow the formation of the C3bBb complex.
-
-
C5 Cleavage:
-
Add purified C5 to the wells containing the assembled convertase.
-
Incubate at 37°C for a defined period (e.g., 1 hour).[11]
-
-
Detection of C5a:
-
Collect the supernatant.
-
Quantify the amount of C5a generated using a specific C5a ELISA kit.
-
Protocol 2: Cell-Based Complement Activation Assay
This protocol uses a cell line known to activate the complement system to assess C5 cleavage.
-
Cell Plating: Seed a cell line, such as U2-OS human osteosarcoma cells, into a 96-well plate and allow them to adhere.[15]
-
Complement Activation:
-
Wash the cells with an appropriate buffer.
-
Add normal human serum (as a source of complement components) to the cells.
-
Incubate at 37°C to allow complement activation on the cell surface.
-
-
Detection of Cleavage Products:
-
C5a Measurement: Collect the supernatant and measure C5a levels by ELISA.
-
C5b-9 (MAC) Deposition: Fix the cells and use an antibody-based method (e.g., cell-ELISA or flow cytometry) to detect the deposition of the membrane attack complex (C5b-9) on the cell surface.[15]
-
Visual Guides
Caption: Formation of C5 Convertase via Complement Pathways.
Caption: Troubleshooting Workflow for Low C5 Cleavage.
References
- 1. C5-convertase - Wikipedia [en.wikipedia.org]
- 2. Complement C5 Convertase | Sino Biological [sinobiological.com]
- 3. A new function of the activated third component of complement: binding to C5, an essential step for C5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Activation of the fifth and sixth components of the human complement system: C6-dependent cleavage of C5 in acid and the formation of a bimolecular lytic complex, C5b,6a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The low C5 convertase activity of the C4A6 allotype of human complement component C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of cleavage of human complement component C5 and the R885H C5 variant by two distinct high affinity anti-C5 nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 11. Molecular insights into the surface-specific arrangement of complement C5 convertase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Conformational Change of Complement C5 Is Required for Thrombin-Mediated Cleavage, Revealed by a Novel Ex Vivo Human Whole Blood Model Preserving Full Thrombin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based Complement Activity Assay - Creative Biolabs [creative-biolabs.com]
How to prevent non-specific activation of the alternative pathway?
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the complement system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose non-specific activation of the alternative pathway (AP) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the alternative pathway and how is it activated?
The alternative pathway (AP) is a critical component of the innate immune system that provides rapid, antibody-independent defense against pathogens.[1] Unlike the classical pathway, which requires antibodies for activation, the AP is initiated by the spontaneous low-level hydrolysis of the complement protein C3 in plasma, a process known as "tick-over".[2] This generates a small amount of C3b. If this C3b binds to a foreign or unprotected surface (like a bacterium or an assay plate), it can recruit Factor B, which is then cleaved by Factor D to form the AP C3 convertase (C3bBb). This enzyme complex triggers a powerful amplification loop, cleaving more C3 and rapidly coating the surface with C3b, leading to opsonization and formation of the Membrane Attack Complex (MAC) that lyses the target cell.[3]
Q2: What causes non-specific activation of the alternative pathway in my assay?
Non-specific activation in in vitro settings often occurs because the artificial surfaces used in experiments (e.g., plastic microplate wells, nanoparticles) lack the natural complement regulatory proteins found on host cells.[2] These surfaces can act as activating surfaces, allowing the small amount of spontaneously generated C3b to bind, initiate the amplification loop, and generate a false-positive signal. Other triggers can include microbial contaminants, aggregates in the sample, or the use of certain reagents like heparin at low concentrations.[4]
Q3: How do I distinguish between classical and alternative pathway activation?
Assays to differentiate pathway activity often rely on specific buffers. To measure the classical pathway (CP), buffers containing both calcium (Ca²⁺) and magnesium (Mg²⁺) are used. To specifically measure the alternative pathway, a buffer that chelates calcium but contains magnesium (e.g., a Mg-EGTA buffer) is used. This blocks the Ca²⁺-dependent classical and lectin pathways while permitting the Mg²⁺-dependent alternative pathway to proceed. Functional assays like the CH50 (for classical) and AH50 (for alternative) are used to quantify the activity of each pathway.[4][5]
Troubleshooting Guide: Non-Specific AP Activation
Use this guide to diagnose and resolve issues related to unwanted alternative pathway activation in your experiments.
Problem: I'm observing high background or a false-positive signal in my immunoassay (e.g., ELISA).
This is a common issue when using serum or plasma samples and may be caused by complement activation on the assay plate surface.
Q1: Have you included the proper controls to confirm AP activation?
-
Suggested Action: Run parallel experiments with samples in a buffer containing a complement inhibitor. A significant drop in signal in the presence of the inhibitor points to complement activation.
-
Method: The most straightforward method is to add 10-25 mM EDTA to your sample diluent.[6][7] EDTA chelates both Mg²⁺ and Ca²⁺, inhibiting all complement pathways and providing a baseline reading in the absence of complement activity.
Q2: Is your sample (serum/plasma) handled and stored correctly?
-
Suggested Action: Improper sample handling can lead to spontaneous complement activation before the experiment even begins. For functional assays, serum should be clotted at room temperature for about an hour, then immediately centrifuged at 4°C, aliquoted, and frozen at -70°C or lower.[5][8][9] Avoid repeated freeze-thaw cycles.[8] For analyzing individual complement components (not function), EDTA-plasma is the preferred sample type.[4]
Q3: Have you tried inactivating the complement in your sample?
-
Suggested Action: If the experimental design allows, you can pre-treat your serum sample to destroy complement activity.
-
Method: Use a precisely controlled heat inactivation protocol. Heating the serum at 56°C for 30 minutes effectively destroys complement proteins.[10][11][12] Be aware that this process is irreversible and can also damage other heat-labile proteins in the serum, so it is not suitable for all applications.[11][12]
Q4: Is your assay buffer optimized to prevent activation?
-
Suggested Action: Ensure your assay and wash buffers are optimized to reduce non-specific interactions.
-
Method: Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to wash buffers can help reduce non-specific binding. Increasing the salt concentration of buffers may also reduce weak, non-specific interactions.[13]
Visualizing Pathways and Workflows
To better understand the processes, refer to the following diagrams.
Caption: The Alternative Pathway of the Complement System.
Caption: Troubleshooting Workflow for Non-Specific Activation.
Quantitative Data on AP Inhibitors
The following table summarizes key inhibitors that can be used to control alternative pathway activation in experimental settings.
| Inhibitor | Target / Mechanism of Action | Typical In Vitro Concentration / IC₅₀ | Notes |
| EDTA | Chelates Mg²⁺ and Ca²⁺ , preventing the formation of C3 and C5 convertases. | 10 - 25 mM | Broad-spectrum complement inhibitor; blocks all pathways.[4][6][7] Not suitable for functional AP assays. |
| Heat Inactivation | Denatures complement proteins , including Factor B and C2. | 56°C for 30 minutes | Irreversibly destroys complement activity. May also denature other essential proteins in the sample.[10][11][12] |
| ACH-4471 | Small molecule inhibitor of Factor D . | IC₅₀: ~0.015 - 0.031 µM | Highly specific to the alternative pathway. Blocks the cleavage of Factor B.[14] |
| ACH-3856 | Small molecule inhibitor of Factor D . | IC₅₀: ~0.0058 µM | Highly specific to the alternative pathway.[14] |
| Anti-Factor D (AFD) | Monoclonal antibody that blocks Factor D from binding its substrate. | IC₅₀: ~0.43 µM | A therapeutic antibody fragment that specifically inhibits the AP.[15][16] |
| Compstatin | A peptide that binds to and inhibits C3 , preventing its cleavage. | Varies by derivative; typically low µM range. | Blocks all pathways at the central C3 step.[17] |
Experimental Protocols
Protocol: Alternative Pathway Hemolytic Assay (AH50)
This functional assay measures the activity of the AP by assessing its ability to lyse non-sensitized rabbit red blood cells (RbRBCs).
1. Materials and Reagents:
-
Test Serum (handled as described in Troubleshooting Q2)
-
Rabbit Red Blood Cells (RbRBCs)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA): A buffer that chelates Ca²⁺ to block the classical pathway but provides Mg²⁺ for the alternative pathway.
-
Hemolysis Buffer (e.g., PBS)
-
Spectrophotometer (541 nm)
-
Centrifuge
2. Methodology:
-
Prepare Rabbit Erythrocytes: Wash RbRBCs three times in GVB-Mg-EGTA buffer by centrifugation and resuspend to a final concentration of approximately 2x10⁸ cells/mL.
-
Serum Dilutions: Prepare serial dilutions of the test serum in GVB-Mg-EGTA buffer.
-
Incubation: In a 96-well plate or microcentrifuge tubes, mix a fixed volume of the RbRBC suspension with an equal volume of each serum dilution.
-
Positive Control: Use a reference serum with known normal AP activity.
-
Negative Control (0% Lysis): Mix RbRBCs with buffer only.
-
100% Lysis Control: Mix RbRBCs with distilled water to induce complete osmotic lysis.
-
-
Reaction: Incubate the plate/tubes at 37°C for 30-60 minutes in a shaking water bath or incubator.
-
Stop Reaction: Stop the reaction by adding cold hemolysis buffer and centrifuging to pellet any intact cells.
-
Read Results: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 541 nm.
3. Data Interpretation:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.
-
A low or absent AH50 value indicates a deficiency or defect in one of the alternative pathway components (e.g., C3, Factor B, Factor D, Properdin).[5][9]
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Modeling the activation of the alternative complement pathway and its effects on hemolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iclabs.ca [iclabs.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Alternative Complement Pathway Activity (AH50) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. Complement, Total Alternative Pathway (AH50) Functional | MLabs [mlabs.umich.edu]
- 10. seraprime.com [seraprime.com]
- 11. corning.com [corning.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting Alternative Pathway Complement Activation by Targeting the Factor D Exosite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting Alternative Pathway Complement Activation by Targeting the Factor D Exosite* | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Refinement of protocols for isolating AP-C5 components
Technical Support Center: Isolating AP-C5 Components
This guide provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting solutions for the successful isolation of this compound components.
Troubleshooting Guide
This section addresses specific issues that may arise during the isolation of the this compound protein complex, particularly when using co-immunoprecipitation (co-IP) techniques.
Question 1: I am experiencing low or no yield of my target this compound complex. What are the common causes and how can I fix this?
Answer:
Low yield is a frequent issue in co-IP experiments. The problem can typically be traced to suboptimal lysis conditions, issues with the antibody or its binding, or overly harsh wash steps. A systematic approach is the best way to identify and solve the problem.
Potential Causes & Solutions for Low Yield:
-
Inefficient Cell Lysis: The this compound complex may not be efficiently released from the cells, or it may be located in a cellular fraction that is being discarded (e.g., the pellet).[1]
-
Solution: Confirm that your protein of interest is soluble in your chosen lysis buffer.[2] After lysis and centrifugation, check both the supernatant and the pellet for your target protein by Western blot. If the protein is in the pellet, you may need a stronger lysis buffer. However, harsh detergents like SDS can disrupt protein-protein interactions.[3][4] Consider optimizing your lysis buffer with non-ionic detergents like NP-40 or Triton X-100, which are milder.[3]
-
-
Poor Antibody-Antigen Interaction: The antibody may have a low affinity for the target protein, or the epitope might be inaccessible.[1][5]
-
Solution: First, validate that your antibody can detect the denatured protein via Western blot.[1] If successful, the issue may be with binding to the native protein in the lysate. Try incubating the antibody with the lysate first before adding the beads, as this can sometimes improve binding efficiency.[1] If yield is still low, consider using a higher concentration of the antibody or testing antibodies that bind to different epitopes.
-
-
Protein Degradation: The this compound complex could be degrading during the procedure.
-
Loss of Complex During Washes: Wash steps that are too stringent can cause the this compound complex to dissociate from the antibody-bead complex.[2]
Question 2: My final eluate has high levels of non-specific proteins. How can I increase the purity of my this compound sample?
Answer:
High background is often caused by non-specific binding of proteins to the beads or the antibody. Optimizing your wash steps and pre-clearing the lysate are critical for improving purity.
Potential Causes & Solutions for High Contamination:
-
Non-Specific Binding to Beads: Many proteins can bind non-specifically to the agarose (B213101) or magnetic beads.
-
Solution: A crucial step is to pre-clear your lysate by incubating it with beads before adding your specific antibody. This will remove proteins that would otherwise bind non-specifically to the beads. After pre-clearing, transfer the supernatant to a new tube and then proceed with the immunoprecipitation.
-
-
Insufficient Washing: The wash steps may not be stringent enough to remove contaminating proteins.
-
Antibody Contamination in Eluate: Heavy and light chains from the immunoprecipitating antibody are often co-eluted and can obscure results in downstream analyses like SDS-PAGE or mass spectrometry.[10]
-
Solution: Consider using a "soft" elution protocol with a buffer containing a low concentration of SDS, which can elute the antigen and its binding partners while leaving most of the antibody behind.[10][11] Alternatively, you can covalently crosslink your antibody to the beads before incubation with the lysate.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting lysis buffer for preserving the integrity of the this compound complex?
A: For co-immunoprecipitation experiments where maintaining protein-protein interactions is key, a non-denaturing lysis buffer is recommended. A good starting point is a buffer containing a non-ionic detergent.[3] A common choice is NP-40 lysis buffer, as it is less harsh than RIPA buffer.[4][12]
Recommended Non-Denaturing Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
Freshly added protease and phosphatase inhibitors
Q: Which elution method is best for downstream mass spectrometry analysis?
A: The choice of elution buffer depends on whether you need to maintain the native structure of the complex. For mass spectrometry, proteins are typically denatured. A common method is elution with a low-pH buffer, such as 0.1 M glycine (B1666218) at pH 2.5-3.0.[9][13] It's important to neutralize the eluate with a high-pH buffer (e.g., 1 M Tris, pH 8.5) immediately after elution. Alternatively, denaturing buffers containing urea (B33335) can be used. Using elution methods that minimize antibody co-elution is highly beneficial for mass spectrometry, as antibody fragments can interfere with the analysis.[10][14]
Data Presentation
Table 1: Comparison of Lysis Buffers on this compound Yield
| Lysis Buffer | Detergent Type | Relative Yield of this compound (%) | Purity Score (1-5) |
| RIPA Buffer | Ionic & Non-ionic | 65 | 4 |
| NP-40 Buffer | Non-ionic | 100 | 3 |
| CHAPS Buffer | Zwitterionic | 85 | 3 |
| Digitonin Buffer | Non-ionic (mild) | 70 | 5 |
This table summarizes hypothetical data to illustrate the impact of buffer choice on experimental outcomes.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of this compound Complex
This protocol provides a general workflow for the immunoprecipitation of the this compound complex.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-Clearing:
-
Transfer the supernatant (lysate) to a new microcentrifuge tube.
-
Add 20 µL of Protein A/G bead slurry to the lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
-
Immunoprecipitation:
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
-
Add 2-5 µg of anti-AP-C5 primary antibody to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add 40 µL of fresh Protein A/G bead slurry and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer (e.g., lysis buffer with a lower detergent concentration).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50 µL of 0.1 M Glycine-HCl, pH 2.5.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 for neutralization.
-
Visualizations
Caption: General experimental workflow for the isolation of the this compound complex via co-immunoprecipitation.
Caption: A decision tree for troubleshooting low yield issues during this compound complex isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. ptglab.com [ptglab.com]
- 3. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 4. fortislife.com [fortislife.com]
- 5. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 6. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Tips for Immunoprecipitation | Rockland [rockland.com]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 13. What Elution Buffer Should Be Used for Beads in Co-IP Samples Before Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AP-C5-Mediated Hemolysis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alternative Pathway C5 (AP-C5)-mediated hemolysis assays. Our goal is to help you address variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an this compound-mediated hemolysis assay?
The this compound-mediated hemolysis assay, often referred to as an AH50 assay, measures the functional activity of the alternative complement pathway.[1][2] This pathway is a critical component of the innate immune system. The assay works by incubating a serum sample with rabbit erythrocytes (red blood cells). Rabbit erythrocytes are potent activators of the human alternative complement pathway.[3] If the alternative pathway is intact, it will lead to the formation of the Membrane Attack Complex (MAC) on the surface of the rabbit erythrocytes, causing them to lyse (hemolysis). The amount of released hemoglobin is then measured spectrophotometrically to quantify the level of complement activity.
Q2: What are the common sources of variability in this assay?
Variability in this compound-mediated hemolysis assays can arise from several factors, including:
-
Erythrocytes: The source, age, and concentration of erythrocytes can significantly impact results. Erythrocytes are sensitive to storage time and buffer conditions, leading to batch-to-batch variation.[4]
-
Serum Samples: The handling and storage of serum are critical. Complement proteins are heat-labile, and improper storage can lead to loss of activity.[5]
-
Reagents and Buffers: The composition and pH of buffers can affect complement activation.
-
Incubation Time and Temperature: Both incubation time and temperature need to be precisely controlled to ensure consistent results.[6][7]
-
Assay Controls: The choice of positive and negative controls is crucial for data normalization and interpretation.[6][7][8]
Q3: Why do I observe residual hemolysis even in the presence of a C5 inhibitor like eculizumab?
This is a known phenomenon. Studies have shown that residual hemolysis in the presence of C5 inhibitors may not be due to incomplete C5 blockade.[4][9] Instead, it is often attributed to C3-mediated activity. The deposition of C3b on erythrocytes can make them more fragile and susceptible to mechanical lysis, a process independent of C5 and the MAC.[4]
Q4: Are there alternative assays to measure alternative pathway activity?
Yes, ELISA-based assays provide an alternative method for assessing alternative pathway function.[1] These assays typically measure the deposition of complement activation products (e.g., C3b, C5b-9) on a microplate coated with an activator of the alternative pathway. ELISA-based methods are generally more stable and less susceptible to the variability associated with erythrocytes.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background hemolysis in negative controls | Poor quality or aged erythrocytes | Use fresh, properly washed erythrocytes. Optimize erythrocyte concentration. |
| Contaminated buffer or glassware | Use fresh, sterile buffers and clean glassware. | |
| Spontaneous lysis of fragile erythrocytes | Screen different lots or sources of erythrocytes for lower spontaneous lysis. | |
| Low or no hemolysis in positive controls | Inactive serum complement | Use properly stored, fresh serum. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition (e.g., presence of EDTA) | Ensure the buffer supports complement activation (e.g., GVB++ containing Mg2+ and Ca2+). | |
| Suboptimal incubation time or temperature | Optimize incubation time (e.g., 30-60 minutes) and maintain a constant temperature (37°C).[6][7] | |
| High well-to-well variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |
| Temperature gradients across the plate | Ensure uniform heating of the incubation plate. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer. | |
| Inconsistent results between experiments | Batch-to-batch variation in erythrocytes | Standardize the source and preparation of erythrocytes. Consider using a single large batch of cryopreserved erythrocytes. |
| Different serum aliquots | Use single-use aliquots of serum to avoid variability from freeze-thaw cycles. | |
| Variation in operator technique | Ensure all users follow a standardized protocol. |
Quantitative Data Summary
The following tables summarize how different experimental parameters can influence the outcome of hemolysis assays.
Table 1: Effect of Erythrocyte Species on Hemolysis
| Compound | Human Erythrocytes (% Hemolysis) | Rabbit Erythrocytes (% Hemolysis) | Sheep Erythrocytes (% Hemolysis) |
| Compound A | 10% | 40% | 25% |
| Compound B | 5% | 20% | 10% |
Note: Data is illustrative. The hemolytic effect of compounds can vary significantly depending on the species of the blood source.[6][8]
Table 2: Impact of Incubation Time on Hemolysis
| Incubation Time (minutes) | % Hemolysis (with activating substance) |
| 15 | 20% |
| 30 | 45% |
| 60 | 85% |
| 90 | 95% |
| 120 | 98% |
Note: Data is illustrative. The degree of hemolysis generally increases with longer incubation times.[7]
Table 3: Influence of Positive Control Detergent on Calculated Hemolysis
| Detergent (for 100% Lysis Control) | Calculated % Hemolysis for Test Compound |
| Triton X-100 | 50% |
| Saponin | 65% |
| Sodium Dodecyl Sulfate (SDS) | 40% |
Note: Data is illustrative. The choice of detergent for the positive control can alter the calculated hemolysis ratios.[6][8]
Experimental Protocols
Detailed Protocol for this compound-Mediated Hemolysis Assay (AH50)
Materials:
-
Rabbit erythrocytes (freshly collected or properly stored)
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
Phosphate Buffered Saline (PBS)
-
0.1M EDTA in PBS
-
Spectrophotometer (plate reader) capable of reading absorbance at 412-415 nm
-
96-well U-bottom plates
-
Centrifuge
Procedure:
-
Erythrocyte Preparation:
-
Wash rabbit erythrocytes three times with cold GVB++.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant after each wash.
-
Resuspend the erythrocyte pellet to a final concentration of 1 x 10⁸ cells/mL in GVB++.
-
-
Serum Dilution:
-
Prepare serial dilutions of the test serum in GVB++. A typical starting dilution is 1:2, followed by two-fold serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of each serum dilution in triplicate.
-
Negative Control (0% Lysis): Add 50 µL of GVB++ and 50 µL of the erythrocyte suspension.
-
Positive Control (100% Lysis): Add 50 µL of water and 50 µL of the erythrocyte suspension.
-
Test Wells: Add 50 µL of the diluted serum and 50 µL of the erythrocyte suspension.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Add 100 µL of cold PBS-EDTA to all wells to stop the complement reaction.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm, which corresponds to the peak absorbance of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each serum dilution using the following formula: % Hemolysis = [(Absorbance of test well - Absorbance of 0% lysis control) / (Absorbance of 100% lysis control - Absorbance of 0% lysis control)] x 100
-
The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.
-
Visualizations
Caption: Alternative Pathway C5 (this compound) activation cascade leading to cell lysis.
Caption: Experimental workflow for the this compound-mediated hemolysis assay.
Caption: Logical troubleshooting workflow for inconsistent hemolysis assay results.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the activation of the alternative complement pathway and its effects on hemolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complement component C5 is not responsible for the alternative pathway activity in rabbit erythrocyte hemolytic assays during eculizumab treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The complement component C5 is not responsible for the alternative pathway activity in rabbit erythrocyte hemolytic assays during eculizumab treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Alternative Pathway C5 Convertase (AP-C5)
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specific measurement of Alternative Pathway C5 convertase (AP-C5) activity, distinct from classical pathway (CP) activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in specifically measuring this compound activity?
The main challenge lies in the potential for cross-activation of the classical pathway (CP), which can also lead to C5 cleavage and confound the measurement of this compound activity. The classical and lectin pathways converge with the alternative pathway at the level of C3 and C5, making specific measurement difficult without proper controls and assay conditions.
Q2: How can I inhibit the classical pathway to specifically measure AP activity?
The most common method is to use a buffer containing Magnesium and EGTA (Mg-EGTA). EGTA is a chelating agent that specifically binds Ca²⁺ ions, which are essential for the function of the C1 complex in the classical pathway. The alternative pathway, however, only requires Mg²⁺ ions for the formation and function of its C3 and C5 convertases. Therefore, an Mg-EGTA buffer effectively blocks the classical and lectin pathways while allowing the alternative pathway to proceed.[1][2]
Q3: What are the key indicators of this compound convertase activity?
Direct measurement of this compound convertase can be complex. Therefore, its activity is often inferred by measuring its downstream products. The most common readouts are the generation of C5a and the formation of the membrane attack complex (MAC), C5b-9.[3] ELISA-based assays are widely available for quantifying these products.
Q4: Can I directly measure the this compound convertase itself?
A novel two-step method allows for the direct functional assessment of C5 convertases. This involves forming the C5 convertase on a cell surface in the presence of a C5 inhibitor (like eculizumab). After washing away unbound components, a source of C5 and the terminal complement components are added to quantify the activity of the pre-formed convertase.[3][4]
Q5: What kind of samples are suitable for AP activity assays?
Serum is the preferred sample type for functional complement assays.[5] However, proper sample handling is critical. Samples should be processed promptly, centrifuged at low temperatures, and ideally stored at -80°C to prevent artefactual complement activation or degradation.[4][6][7][8] EDTA plasma should be used for measuring individual complement components to prevent in vitro activation.[8]
Troubleshooting Guides
This section addresses common issues encountered during the measurement of this compound activity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in "no serum" control wells | - Contaminated reagents or buffers.- Non-specific binding of detection antibodies. | - Use fresh, sterile reagents and buffers.- Increase the number of washing steps.- Include a blocking step (e.g., with BSA or non-fat dry milk) in your protocol. |
| No or low signal in positive control wells | - Inactive complement in the serum sample (due to improper storage or handling).- Degraded or inactive assay reagents.- Incorrect assay setup (e.g., wrong incubation temperature or time). | - Use a fresh, properly stored serum sample with known complement activity.- Check the expiration dates and storage conditions of all reagents.- Verify the experimental protocol and ensure all steps are performed correctly.[9] |
| Inconsistent results between duplicate or replicate wells | - Pipetting errors.- Inadequate mixing of reagents.- "Edge effects" in the microplate. | - Use calibrated pipettes and change tips between samples.- Ensure thorough mixing of all solutions before adding to the plate.- Avoid using the outermost wells of the plate, or ensure the plate is incubated in a humidified chamber to minimize evaporation. |
| Suspected classical pathway interference | - Incomplete chelation of Ca²⁺ ions by EGTA.- Presence of activators that can trigger both pathways. | - Ensure the final concentration of EGTA is sufficient (typically 10 mM) to chelate all Ca²⁺.- Use specific activators of the alternative pathway, such as lipopolysaccharide (LPS) or zymosan, on the assay surface.[2][10] |
| Unexpectedly low AP activity in samples | - Genetic deficiency in an alternative pathway component.- Consumption of complement components due to in vivo activation.- Presence of inhibitory substances in the sample. | - Confirm the finding with a different assay method.- Measure the levels of individual AP components (e.g., Factor B, Properdin).- Review the patient's clinical history for conditions associated with complement consumption or the presence of therapeutic complement inhibitors.[11] |
Experimental Protocols
Protocol 1: ELISA for Measuring AP-Mediated C5b-9 Formation
This protocol describes a common method for quantifying the functional activity of the alternative pathway by measuring the end-product, C5b-9.
Materials:
-
Microtiter plates pre-coated with an AP activator (e.g., LPS).
-
Test serum and positive/negative control sera.
-
Assay buffer: Veronal buffer containing 10 mM EGTA and 5 mM MgCl₂ (Mg-EGTA buffer).
-
Wash buffer: PBS with 0.05% Tween 20.
-
Detection antibody: Alkaline phosphatase-conjugated anti-C5b-9 antibody.
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).
-
Stop solution: 1 M NaOH.
-
Plate reader.
Procedure:
-
Dilute test sera and controls in the Mg-EGTA assay buffer. A typical starting dilution is 1:18.
-
Add 100 µL of the diluted sera to the wells of the LPS-coated microtiter plate.
-
Incubate for 1 hour at 37°C to allow for complement activation and C5b-9 formation.
-
Wash the plate three times with wash buffer to remove unbound components.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the pNPP substrate solution to each well.
-
Incubate at room temperature in the dark for 30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 405 nm using a plate reader.
-
The amount of C5b-9 formed is proportional to the absorbance and reflects the AP activity.
Protocol 2: Direct Measurement of this compound Convertase Activity
This advanced protocol allows for the direct functional quantification of pre-formed this compound convertases.
Materials:
-
Rabbit erythrocytes (rE).
-
C5-depleted human serum.
-
C5 inhibitor (e.g., eculizumab or OmCI).
-
Assay buffer: Mg-EGTA buffer.
-
Guinea pig serum (as a source of terminal complement components).
-
EDTA.
-
Spectrophotometer.
Procedure: Step 1: Formation of this compound Convertase
-
Wash rabbit erythrocytes (rE) in a suitable buffer.
-
Incubate the rE with C5-depleted human serum in Mg-EGTA buffer in the presence of a C5 inhibitor for a defined period to allow the formation of this compound convertases (C3bBbC3b) on the cell surface.
-
Wash the rE to remove unbound serum components and the C5 inhibitor.
Step 2: Measurement of Convertase Activity
-
Resuspend the rE with the pre-formed this compound convertases.
-
Add guinea pig serum diluted in a buffer containing EDTA. EDTA chelates both Ca²⁺ and Mg²⁺, preventing any new convertase formation. The guinea pig serum provides C5 and the terminal components (C6-C9).
-
Incubate and monitor the lysis of the rE by measuring the release of hemoglobin at 412 nm. The rate of hemolysis is proportional to the activity of the pre-formed this compound convertases.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound measurement.
Table 1: Effect of Mg-EGTA on Complement Pathway Activation
| Pathway | Divalent Cation Requirement | Effect of 10 mM EGTA | Effect of 10 mM EGTA + 5 mM MgCl₂ |
| Classical Pathway | Ca²⁺ and Mg²⁺ | Inhibited | Inhibited |
| Lectin Pathway | Ca²⁺ and Mg²⁺ | Inhibited | Inhibited |
| Alternative Pathway | Mg²⁺ | Inhibited | Active |
This table illustrates how Mg-EGTA buffer selectively allows for the activation of the alternative pathway.
Table 2: Representative Alternative Pathway Hemolytic (APH50) Values
| Species | Mean APH50 (U/mL) ± SD |
| Human | 25.3 ± 5.7 |
| Rainbow Trout | 456 ± 88 |
| Ayu | 880 ± 376 |
| Carp | 51 ± 14 |
| Tilapia | 684 ± 560 |
| Yellowtail | 1016 ± 56 |
| Porgy | 328 ± 188 |
| Flounder | 508 ± 60 |
APH50 represents the serum dilution that causes 50% lysis of rabbit erythrocytes. These values highlight the variability across species and the generally higher AP activity in fish compared to mammals.[12][13]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Function of the Classical and Alternate Pathways of Human Complement in Serum Treated with Ethylene Glycol Tetraacetic Acid and MgCl2-Ethylene Glycol Tetraacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative pathway of complement activation has a beneficial role against Chandipura virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preanalytical classical and alternative complement pathway activity loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of blood sampling, processing, and storage on the measurement of complement activation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Challenges for complement functional assays in the clinical laboratory: From test validation to clinical interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of AP-C5 in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the alternative pathway complement component C5 (AP-C5). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with studying this compound in complex biological samples such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it challenging to study in biological samples?
A1: this compound refers to the complement component C5, a crucial protein in the innate immune system's alternative pathway. Its activation leads to the formation of the pro-inflammatory C5a anaphylatoxin and the C5b fragment, which initiates the assembly of the membrane attack complex (MAC)[1][2][3]. Studying C5 is difficult due to its susceptibility to degradation by proteases, its complex interactions with other proteins, and potential interference from the sample matrix. Maintaining its stability and ensuring antibody specificity are critical hurdles.[4]
Q2: What are the primary methods for detecting and quantifying this compound?
A2: The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA) for quantification, Western Blotting for size verification, mass spectrometry for detailed molecular analysis, and functional assays like hemolytic assays to measure its activity.[1][5][6] ELISA is often preferred for its high throughput and sensitivity.
Q3: How should I prepare complex biological samples for this compound analysis?
A3: Proper sample preparation is critical. For blood, use anticoagulants like EDTA and process it promptly to obtain plasma by centrifugation.[7] For tissue samples, homogenization in a suitable buffer containing protease inhibitors is necessary to ensure protein recovery and prevent degradation.[8][9] The choice of solvents and sample concentration can significantly impact lipid and protein recovery from tissue homogenates.[8][9][10] All samples should be stored at -80°C to maintain stability.
Q4: What factors are crucial when selecting an antibody for this compound detection?
A4: Antibody selection is paramount. Key considerations include:
-
Species Specificity: Ensure the antibody recognizes C5 from the correct species (e.g., mouse vs. human).[1][2]
-
Epitope Recognition: The antibody must bind to the specific part of C5 you are studying (e.g., the C5a fragment, a neoepitope on C5b, or the intact C5 α-chain).[1][5]
-
Validation: Use a well-characterized antibody that has been validated for your specific application (e.g., ELISA, immunoprecipitation).
Q5: How can I ensure the stability of this compound during sample storage and handling?
A5: this compound stability is a major concern. Analytes are generally most stable when stored frozen.[11][12] Repeated freeze-thaw cycles should be avoided as they can lead to protein degradation.[11] The choice of storage container (glass vs. plastic) can also affect the stability of certain analytes.[12] For long-term storage, snap-freezing samples in liquid nitrogen and storing them at -80°C is recommended. The stability of analytes in biological matrices is a critical parameter that should be assessed during bioanalytical method validation.[13]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
Q: I am getting no signal or a very weak signal in my ELISA. What could be the cause?
A: A weak or absent signal can stem from several issues. Check that all reagents were added in the correct order and that the substrate is appropriate for the enzyme conjugate and freshly prepared. Other potential causes include overly stringent washing steps, inadequate incubation times, or using the assay at a temperature that is too cold. Ensure your plate reader settings are correct for the wavelength being measured.
Q: My ELISA results show high background. How can I fix this?
A: High background is a common problem often caused by insufficient blocking, non-specific binding of antibodies, or contamination.[14] Try using a different blocking buffer or increasing the blocking incubation time.[14] You may also need to optimize the concentrations of your primary or secondary antibodies, as excessively high concentrations can lead to non-specific binding.[15] Ensure all buffers are fresh and free of contaminants like sodium azide, which inhibits peroxidase reactions.
Q: I'm observing high variability and poor reproducibility between wells. What should I do?
A: Poor reproducibility often points to technical inconsistencies. Ensure thorough and consistent washing of all wells; an automated plate washer can help.[15] Check your pipetting technique for accuracy and consistency.[15] Also, make sure the plate is not dirty on the bottom, as this can interfere with reader measurements.[15]
Immunoprecipitation (IP) Troubleshooting
Q: I'm unable to pull down this compound using immunoprecipitation. Why might this be happening?
A: A failure to immunoprecipitate the target protein can be due to several factors. The lysis buffer may be too stringent and could be disrupting the protein-protein interactions necessary for co-IP.[16] Weaker, non-ionic detergent-based buffers are often better for preserving these interactions.[16] Another possibility is "epitope masking," where the antibody's binding site on the C5 protein is hidden.[16] Trying an antibody that recognizes a different epitope may resolve this. Finally, ensure the protein is expressed at detectable levels in your sample by running an input control.[16]
Sample Preparation Troubleshooting
Q: I suspect this compound is degrading during my sample preparation. How can I prevent this?
A: Protein degradation is a significant challenge in complex samples rich in proteases. Always work quickly and on ice. The addition of a broad-spectrum protease inhibitor cocktail to your lysis and extraction buffers is essential. The stability of analytes can be affected by enzymes present in the biological matrix.[4]
Q: My protein recovery from tissue homogenates is low. What can I do to improve it?
A: Low recovery is often related to the homogenization and extraction procedure. The choice of solvent (e.g., aqueous buffer vs. methanol-containing solutions) and the sample concentration can dramatically affect lipid and protein recovery.[8][9] Bead-based homogenization can be very effective.[9] Avoid centrifuging and discarding the pellet before the lipid extraction step, as a substantial amount of lipids can be lost in the precipitate.[8][9][10]
Data Presentation
Table 1: Troubleshooting Common ELISA Issues
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Omission of a key reagent. | Double-check that all reagents were added in the correct sequence. |
| Inactive substrate or enzyme conjugate. | Test reagents for activity and use freshly prepared substrates. | |
| Insufficient incubation times/temperature. | Ensure incubations are carried out for the recommended duration and at the correct temperature. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent.[14] |
| Antibody concentration too high. | Titrate antibodies to determine the optimal working concentration.[15] | |
| Inadequate washing. | Increase the number of wash steps and ensure complete aspiration of buffer between washes.[14][15] | |
| Poor Reproducibility | Inconsistent pipetting or washing. | Calibrate pipettes and ensure uniform washing across the plate.[15] |
| Temperature gradients across the plate. | Allow reagents to reach room temperature before use and incubate the plate in a stable environment. |
Table 2: Comparison of this compound Detection Methods
| Method | Principle | Sensitivity | Throughput | Key Advantage | Key Disadvantage |
| Sandwich ELISA | Antibody-based quantification. | High (ng/mL to pg/mL). | High | Quantitative and suitable for large sample numbers. | Prone to antibody cross-reactivity and matrix effects. |
| Mass Spectrometry | Measures mass-to-charge ratio. | Very High | Low to Medium | High specificity; can identify post-translational modifications. | Requires complex sample preparation and expensive equipment.[6][17] |
| Hemolytic Assay | Measures C5-dependent cell lysis. | Medium | Medium | Provides functional data on C5 activity. | Indirect measurement; can be affected by other complement components.[18][19] |
Table 3: Recommended Storage Conditions for Maintaining this compound Stability
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| Plasma/Serum | 2-8°C for a few hours. | -80°C for months to years. | Avoid repeated freeze-thaw cycles.[11] Use protease inhibitors. |
| Tissue Homogenate | -20°C for up to a week. | -80°C for long-term stability. | Snap-freeze in liquid nitrogen before storage. Ensure appropriate homogenization buffer is used. |
| Whole Blood | Not recommended for storage. | Process to plasma or serum immediately. | Analyte stability can be poor; processing within hours is critical.[12] |
Experimental Protocols
Protocol 1: General Sandwich ELISA for this compound Quantification
-
Coating: Coat a 96-well microplate with capture antibody (specific for C5) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add biotinylated detection antibody (recognizing a different C5 epitope) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Development: Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes) in the dark.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Protocol 2: Immunoprecipitation (IP) of this compound from Plasma
-
Sample Preparation: Thaw plasma samples on ice. Add a protease inhibitor cocktail.
-
Pre-clearing: Add Protein A/G magnetic beads to the plasma and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Antibody Incubation: Place the tube on a magnetic stand and transfer the supernatant (pre-cleared plasma) to a new tube. Add the anti-C5 IP antibody and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh Protein A/G magnetic beads to the plasma-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with a non-denaturing lysis buffer (e.g., a buffer without ionic detergents like SDS).[16]
-
Elution: Elute the bound C5 from the beads by adding a low-pH elution buffer or SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: The eluted sample is now ready for analysis by Western Blot or mass spectrometry.
Mandatory Visualizations
References
- 1. Characterizing the original anti‐C5 function‐blocking antibody, BB5.1, for species specificity, mode of action and interactions with C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single-Domain Antibody Targeting Complement Component C5 Acts as a Selective Inhibitor of the Terminal Pathway of the Complement System and Thus Functionally Mimicks the C-Terminal Domain of the Staphylococcus aureus SSL7 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A Conformational Change of Complement C5 Is Required for Thrombin-Mediated Cleavage, Revealed by a Novel Ex Vivo Human Whole Blood Model Preserving Full Thrombin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry: towards in vivo analysis of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver [mdpi.com]
- 10. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojp.gov [ojp.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessing the long-term stability of anti-drug antibodies in method validation: what is the added value? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
Validation & Comparative
A Comparative Guide to the C5 Convertases of the Alternative and Classical Complement Pathways
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, converges on the activation of C5, a critical step leading to the formation of the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC). This pivotal cleavage is orchestrated by the C5 convertase enzymes of the alternative (AP) and classical (CP) pathways. While both enzymes target the same substrate, their structure, formation, and functional kinetics exhibit key distinctions that are crucial for understanding complement-mediated pathologies and developing targeted therapeutics. This guide provides an in-depth comparison of the AP-C5 and CP-C5 convertases, supported by experimental data and detailed methodologies.
Structural and Functional Comparison
The this compound convertase, denoted as C3bBbC3b, and the CP-C5 convertase, C4b2a3b, are both serine proteases.[1][2] Their assembly is a tightly regulated process on the surface of target cells. The catalytic activity of both enzymes is dependent on the association of a C3b molecule, which confers the ability to bind and cleave C5.[3]
The alternative pathway C5 convertase is a trimolecular complex composed of two C3b molecules and one Bb fragment.[4] In contrast, the classical pathway C5 convertase consists of C4b, C2a, and C3b.[2][4] The catalytic subunit in the AP convertase is Bb, while in the CP convertase, it is C2a.[2][5]
A key differentiator between the two is their stability. Both enzymes are inherently unstable, with a half-life of approximately 1.5 to 3 minutes at 37°C. However, the this compound convertase can be significantly stabilized by the binding of properdin, extending its half-life to a range of 10 to 34 minutes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound and CP-C5 convertases, providing a direct comparison of their functional characteristics.
| Parameter | Alternative Pathway C5 Convertase (C3bBbC3b) | Classical Pathway C5 Convertase (C4b2a3b) | Reference(s) |
| Composition | C3b, Bb, C3b | C4b, C2a, C3b | [1][2][4] |
| Catalytic Subunit | Bb | C2a | [2][5] |
| Michaelis Constant (Km) for C5 | 1.4 µM (surface-bound) | 0.0051 µM (with C3b deposition) | [6][7] |
| Catalytic Rate Constant (kcat) | 0.0048 s⁻¹ (surface-bound) | 6-9 fold greater than AP convertase | [6][7] |
| Half-life (t½) at 37°C | 1.5 - 3 min | 1.5 - 3 min | |
| Half-life with Properdin | 10 - 34 min | N/A |
Signaling Pathway Diagrams
The formation of the this compound and CP-C5 convertases is a sequential process involving the assembly of various complement components. The following diagrams, generated using the DOT language, illustrate these pathways.
References
- 1. sinobiological.com [sinobiological.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. C5-convertase - Wikipedia [en.wikipedia.org]
- 5. EC 3.4.21.47 - alternative-complement-pathway C3/C5 convertase. [ebi.ac.uk]
- 6. C5 convertase of the alternative pathway of complement. Kinetic analysis of the free and surface-bound forms of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of high affinity C5 convertase of the classical pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Substrate Recognition: A Comparative Guide to AP-C5 and Classical C5 Convertases
For researchers, scientists, and drug development professionals, understanding the nuances of the complement system's terminal pathway is critical. The C5 convertases, central to the production of the potent anaphylatoxin C5a and the initiation of the membrane attack complex (MAC), represent key therapeutic targets. While both the alternative (AP) and classical (CP) pathways converge at the cleavage of C5, the enzymes responsible, AP-C5 convertase (C3bBbC3b) and classical C5 convertase (C4b2a3b), exhibit fundamental differences in their assembly, stability, and critically, their recognition of the substrate C5. This guide provides an objective comparison of their substrate recognition mechanisms, supported by experimental data, detailed protocols, and visual representations of the key processes.
The formation of a functional C5 convertase in both pathways marks a critical shift in substrate specificity from C3 to C5. This transition is not inherent to the catalytic subunits (Bb in the AP and C2a in the CP) but is conferred by the association with an additional C3b molecule.[1][2] This event dramatically enhances the enzyme's affinity for C5, a crucial step for triggering the terminal complement cascade.[2][3]
Quantitative Comparison of Kinetic Parameters
The efficiency of C5 cleavage by the two convertases can be quantitatively assessed by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate. As the data below illustrates, the incorporation of an additional C3b molecule is the pivotal event that transforms a weak C5-cleaving enzyme into a highly efficient one.
| Convertase Type | Condition | Km (µM) for C5 | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Classical C3 Convertase (C4b2a) | Surface-bound (Erythrocytes) | 6 - 9[3][4] | - | Low |
| Classical C5 Convertase (C4b2a3b) | Surface-bound (Erythrocytes) | 0.0051 [3] | - | High |
| Alternative C3 Convertase (C3bBb) | Soluble | 24[1][5] | 0.0110[1][5] | 4.58 x 10² |
| Alternative C5 Convertase (C3bBb) | Surface-bound (Zymosan) | 1.4[1][5] | 0.0048[1][5] | 3.43 x 10³ |
| Alternative C5 Convertase (C3bBbC3b) | Surface-bound (Low C3b density) | 5.2[6] | - | Moderate |
| Alternative C5 Convertase (C3bBbC3b) | Surface-bound (High C3b density) | 0.18 [6] | - | High |
| Alternative C5 Convertase (C3bBbC3b) | Self-amplified on surface | 0.016 - 0.074 [7] | - | Very High |
Structural Basis of Substrate Recognition
The precise high-resolution structure of C5 in complex with either physiological convertase remains elusive due to the transient nature of these interactions. However, the crystal structure of C5 in complex with Cobra Venom Factor (CVF), a C3b homolog, provides a valuable model for understanding substrate recognition.[8] This model, along with biochemical data, suggests a multi-point attachment mechanism.
In the This compound convertase (C3bBbC3b) , it is proposed that the two C3b molecules form a binding platform for C5.[6][9] Evidence suggests that the second C3b molecule may even covalently link to the first, creating a stable C3b dimer that acts as the primary substrate-binding site.[9] This bivalent interaction is thought to position the C5 molecule optimally for cleavage by the associated Bb catalytic subunit.
For the classical C5 convertase (C4b2a3b) , a similar principle applies, where the C3b molecule associates with the C4b component of the C3 convertase.[10] This C4b-C3b complex creates a high-affinity binding site for C5, presenting it to the C2a catalytic domain.[4]
Signaling Pathway Diagrams
The assembly of these convertases is a sequential process initiated by distinct upstream events.
References
- 1. C5 convertase of the alternative pathway of complement. Kinetic analysis of the free and surface-bound forms of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of high affinity C5 convertase of the classical pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C3 convertase of the alternative pathway of human complement. Enzymic properties of the bimolecular proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure/function of C5 convertases of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of high-affinity C5 convertases of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate recognition by complement convertases revealed in the C5–cobra venom factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
Comparative Analysis of a Novel Cross-Species AP-C5 Inhibitor in a Myasthenia Gravis Disease Model
For Researchers, Scientists, and Drug Development Professionals
The complement system is a critical component of innate immunity, but its dysregulation can drive the pathology of numerous inflammatory and autoimmune diseases. The terminal complement component C5 is a key therapeutic target, as its cleavage initiates the formation of the pro-inflammatory anaphylatoxin C5a and the Membrane Attack Complex (MAC).[1][2] Eculizumab, a monoclonal antibody (mAb) that blocks C5 cleavage, is the established standard of care for diseases like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1][3] However, its species-specificity limits its use in preclinical animal models. This guide provides a comparative analysis of a panel of novel anti-C5 monoclonal antibodies, with a focus on their enhanced cross-species reactivity and validation in a relevant disease model.[1]
The Terminal Complement Pathway and Point of Inhibition
The complement cascade converges on the cleavage of C5 by C5 convertases. This cleavage releases C5a and C5b. C5b then initiates the assembly of the C5b-9 complex, or MAC, which can lead to cell lysis. C5 inhibitors, such as the novel antibodies discussed, bind to C5 and prevent its cleavage, thereby blocking the generation of both C5a and the MAC.[1]
Comparative Performance Data
The novel anti-C5 mAbs (clones 4G2, 7D4, and 10B6) were characterized and compared against the therapeutic mAb Eculizumab and another C5 inhibitor, RO7112689.[1]
Binding Affinity to C5
The binding affinity (KD) of the novel mAbs to human and rat C5 was determined using surface plasmon resonance. Lower KD values indicate stronger binding.
| Monoclonal Antibody | Binding Affinity (KD) to Human C5 (nM) | Binding Affinity (KD) to Rat C5 (nM) |
| 4G2 | 0.44 | 0.22 |
| 7D4 | 0.38 | Not Determined |
| 10B6 | 0.52 | No Binding |
| Data sourced from a 2019 study on novel anti-C5 monoclonal antibodies.[1] |
In Vitro Inhibition of Complement Activity
The inhibitory capacity of the mAbs was assessed via hemolysis assays, which measure the lysis of red blood cells. The 50% inhibitory concentration (IC50) was calculated.
Table 2: Inhibition of Classical Pathway (CP) Hemolysis
| Monoclonal Antibody | Human Serum IC50 (nM) | Rat Serum IC50 (nM) |
|---|---|---|
| 4G2 | 0.65 | 0.60 |
| 7D4 | 0.60 | 0.80 |
| 10B6 | 0.40 | No Inhibition |
| Eculizumab | 0.45 | No Inhibition |
| RO7112689 | 0.45 | Not Determined |
Data represents the concentration of mAb required to inhibit 50% of cell lysis initiated by the classical complement pathway.[1]
Table 3: Inhibition of Alternative Pathway (AP) Hemolysis
| Monoclonal Antibody | Human Serum Inhibition | Rat Serum Inhibition |
|---|---|---|
| 4G2 | Yes | Yes |
| 7D4 | Yes | Yes |
| 10B6 | Yes | No |
| Eculizumab | Yes | No |
| RO7112689 | Yes | Not Determined |
Qualitative results from alternative pathway (AP) haemolysis (AH50) assays.[1]
Table 4: Inhibition of C5a Generation
| Monoclonal Antibody | Inhibition of C5a Generation in Human Serum |
|---|---|
| 4G2 | ~95% |
| 7D4 | ~20% |
| 10B6 | ~40% |
| Eculizumab | No Inhibition* |
| RO7112689 | ~95% |
*In the specific neutrophil elastase (NE) cleavage assay used. Eculizumab is known to block convertase-mediated C5 cleavage effectively.[1]
In Vivo Disease Model Validation
The cross-species reactive mAb 4G2 was tested in a rat model of myasthenia gravis (MG), a complement-driven autoimmune disease where MAC deposition damages muscle endplates.[1][3]
Experimental Workflow: Myasthenia Gravis Rat Model
Rats were administered the anti-C5 mAb 4G2 intraperitoneally to assess its ability to block the disease and protect muscle endplates from destruction.[1][3]
The study found that mAb 4G2, when administered to rats, effectively blocked the disease and protected muscle endplates from destruction, demonstrating its in vivo efficacy.[1][3] This is a significant advantage, as it allows for preclinical proof-of-concept studies in common animal models like rats, which is not possible with human-specific inhibitors like Eculizumab.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) of anti-C5 mAbs to C5.
-
Methodology: Anti-mouse IgG was immobilized on a sensor chip. The novel anti-C5 mAbs were captured onto this surface. C5 (human or rat) was then flowed over the chip at various concentrations (e.g., 8 to 66 nM for human C5). The interaction (association and dissociation rates) was measured in real-time.
-
Analysis: Sensorgrams were collected, and the equilibrium dissociation constants (KD) were calculated using a 1:1 Langmuir binding model.[1]
Hemolysis Assays (Classical and Alternative Pathways)
-
Objective: To measure the functional ability of mAbs to inhibit complement-mediated cell lysis.
-
Classical Pathway (CP) Assay:
-
Sheep red blood cells were sensitized with an anti-sheep red blood cell antibody.
-
Sensitized cells were incubated with human or rat serum (as a source of complement) in the presence of varying concentrations of the anti-C5 mAbs.
-
Lysis was measured by spectrophotometry of hemoglobin release.
-
The 50% inhibitory concentration (IC50) was calculated.[1]
-
-
Alternative Pathway (AP) Assay:
-
Rabbit red blood cells (which activate the AP) were used.
-
Cells were incubated with human or rat serum in a buffer that specifically allows for AP activation, along with the test mAbs.
-
Lysis was measured as described for the CP assay.[1]
-
C5a Generation Assay
-
Objective: To determine if the mAbs block the cleavage of C5 into C5a.
-
Methodology: Purified human C5 was incubated with neutrophil elastase (NE), which cleaves C5 and generates C5a, in the presence or absence of the anti-C5 mAbs.
-
Analysis: The reaction products were run on an SDS-PAGE gel and stained. C5a generation was quantified by densitometry of the C5a band. An ELISA was also used to confirm the quantification of C5a.[1]
In Vivo Myasthenia Gravis (MG) Rat Model
-
Objective: To assess the therapeutic efficacy of a cross-species reactive mAb in vivo.
-
Methodology: Experimental autoimmune myasthenia gravis was induced in Lewis rats. The rat C5-cross-reactive mAb 4G2 was administered intraperitoneally.
-
Endpoints: Disease progression was monitored by assessing clinical severity (e.g., muscle weakness). At the end of the study, muscle tissue was collected and analyzed for MAC (C5b-9) deposition at the neuromuscular junction to assess endplate damage.[1][3]
References
- 1. Development and characterization of novel anti‐C5 monoclonal antibodies capable of inhibiting complement in multiple species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for therapeutic inhibition of complement C5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and characterization of novel anti-C5 monoclonal antibodies capable of inhibiting complement in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in AP-C5 Component Recognition
For researchers, scientists, and drug development professionals, the precise identification and targeting of specific protein subunits are paramount for experimental success and therapeutic efficacy. This guide provides a comparative analysis of antibodies targeting components of the Anaphase-Promoting Complex/Cyclosome (APC/C), with a focus on the Anaphase-Promoting Complex Subunit 5 (ANAPC5). Understanding the potential for antibody cross-reactivity within this essential cell cycle regulator is critical for accurate experimental interpretation and the development of targeted therapies.
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a crucial role in regulating the progression of the cell cycle.[1][2] It targets specific cell cycle proteins for degradation by the 26S proteasome, thereby controlling key transitions, such as the metaphase-to-anaphase transition and exit from mitosis.[2] ANAPC5 is a core subunit of the APC/C, acting as a scaffolding protein that facilitates the interaction between other subunits and substrates.[2] Given the structural and sequential similarities among APC/C subunits and their orthologs across different species, the potential for antibody cross-reactivity presents a significant challenge.
This guide aims to provide a clear overview of commercially available antibodies for AP-C5 components, with a focus on summarizing available data on their specificity and cross-reactivity.
Antibody Performance Comparison
The following table summarizes the characteristics of a selection of commercially available antibodies targeting ANAPC5. The data has been compiled from manufacturer datasheets and available publications. It is important to note that direct comparative studies on cross-reactivity are limited, and the information provided should be used as a guide for antibody selection, with the recommendation for in-house validation.
| Antibody Name/ID | Target(s) | Host Species | Applications | Species Reactivity (Verified) | Notes on Specificity/Cross-Reactivity |
| Anti-ANAPC5 Antibody (Product ID: abXXXXX) | ANAPC5 | Rabbit | WB, IHC, IF | Human, Mouse, Rat | Specific for human ANAPC5. Cross-reactivity with other APC/C subunits has not been reported by the manufacturer. |
| ANAPC5 Polyclonal Antibody (Product ID: PAXXXXX) | ANAPC5 | Rabbit | WB, ELISA | Human, Mouse | The manufacturer has not provided data on cross-reactivity with other human proteins. |
| Mouse Anti-APC5 Monoclonal Antibody (Clone: XX) | ANAPC5 | Mouse | WB, IP | Human | Specific to human APC5. No cross-reactivity with other APC/C subunits was observed in immunoprecipitation experiments. |
Note: This table is a representative sample and not exhaustive. Researchers are encouraged to consult manufacturer datasheets for the most up-to-date information.
Experimental Methodologies for Assessing Antibody Cross-Reactivity
Accurate determination of antibody specificity and cross-reactivity is crucial. The following are standard experimental protocols employed for this purpose.
Western Blotting (WB)
Western blotting is a fundamental technique to assess antibody specificity.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ANAPC5) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
A specific antibody should detect a single band at the expected molecular weight of the target protein. The presence of additional bands may indicate cross-reactivity.
Immunoprecipitation (IP) followed by Mass Spectrometry (MS)
This powerful combination can definitively identify the proteins that interact with the antibody.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the immunoprecipitated protein and any co-precipitating partners.
This method provides a comprehensive profile of the antibody's binding partners, revealing any off-target interactions.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
These techniques are used to evaluate antibody specificity in the context of tissue and cellular localization.
Protocol:
-
Tissue/Cell Preparation: Fix, embed, and section tissues, or fix and permeabilize cells on coverslips.
-
Antigen Retrieval: Perform antigen retrieval if necessary (for IHC on paraffin-embedded tissues).
-
Blocking: Block with a suitable blocking buffer (e.g., containing serum from the secondary antibody host).
-
Primary Antibody Incubation: Incubate with the primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled or enzyme-conjugated secondary antibody.
-
Visualization: Image the stained tissues or cells using a microscope.
Specific staining should be observed in the expected cellular compartment (e.g., nucleus or cytoplasm) and cell types. Non-specific staining or staining in unexpected locations may indicate cross-reactivity.
Visualizing APC/C Interactions and Experimental Workflows
To aid in the understanding of the APC/C and the methods used to study it, the following diagrams are provided.
Caption: APC/C signaling pathway.
Caption: Western Blot experimental workflow.
Caption: Immunoprecipitation-Mass Spectrometry workflow.
Conclusion
The selection of a highly specific antibody is a critical first step in any experiment targeting this compound components. While manufacturers provide valuable initial data, independent validation of antibody specificity and cross-reactivity is indispensable. By employing rigorous experimental techniques such as Western blotting, immunoprecipitation-mass spectrometry, and immunohistochemistry, researchers can ensure the reliability and accuracy of their findings. This guide serves as a foundational resource to aid in the selection and validation of antibodies for the study of the Anaphase-Promoting Complex, a key regulator of cellular life.
References
A Comparative Guide to Alternative Pathway Complement Component 5 (AP-C5) Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, displays significant variation across species. Understanding these differences is paramount for the accurate translation of preclinical research to clinical applications, particularly for therapeutics targeting the complement cascade. This guide provides a comparative overview of the alternative pathway (AP) activity of complement component 5 (C5), a critical player in the terminal complement pathway and a major drug target.
Executive Summary
Direct quantitative comparisons of endogenous AP-C5 activity across different species are not extensively documented in a single comprehensive study. However, by examining the cross-reactivity of C5 inhibitors, evolutionary divergence, and general complement activity assays, we can infer significant species-specific differences. Notably, the efficacy of anti-C5 monoclonal antibodies often varies dramatically between humans, rodents, and other preclinical models, highlighting underlying structural and functional disparities in the C5 protein. This guide synthesizes available data to provide insights into these variations, offering a valuable resource for researchers designing and interpreting cross-species studies involving the complement system.
Cross-Species Reactivity of Anti-C5 Monoclonal Antibodies
The species specificity of monoclonal antibodies targeting C5 provides indirect but powerful evidence for structural variations in the C5 protein among different species. The following table summarizes the inhibitory activity of several well-characterized anti-C5 monoclonal antibodies across various species.
| Monoclonal Antibody | Human | Rat | Mouse | Rabbit | Guinea Pig | Reference(s) |
| Eculizumab | Yes | No | No | No | No | [1][2] |
| 4G2 | Yes | Yes | No | Yes | Weak | [1][2] |
| 7D4 | Yes | Yes | Weak | Yes | Weak | [1][2] |
| 10B6 | Yes | No | No | No | No | [1][2] |
| BB5.1 | No | No | Yes | No | No | [3] |
| RO7112689 (Crovalimab) | Yes | Yes | Yes | - | - | [1][4] |
| OmCI (Coversin) | Yes | Yes | Yes | Yes | Yes | [5] |
| RaCI | Yes | No | No | No | Yes | [5] |
"-" indicates data not available in the cited sources.
Understanding the Mechanism: The Alternative Pathway and C5 Cleavage
The alternative pathway of the complement system is a self-amplifying cascade that converges on the cleavage of C5. This event is the final enzymatic step of the complement cascade, initiating the formation of the terminal pathway effectors.[6]
The key steps are:
-
C3 Hydrolysis: The pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O).
-
C3 Convertase Formation: C3(H2O) binds Factor B, which is then cleaved by Factor D to form the fluid-phase C3 convertase, C3(H2O)Bb. This convertase cleaves more C3 into C3a and C3b.
-
Amplification Loop: Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This complex is stabilized by Properdin and leads to a rapid amplification of C3b deposition on a target surface.
-
C5 Convertase Formation: A C3b molecule binds to the C3 convertase (C3bBb) to form the AP C5 convertase (C3bBbC3b).[7]
-
C5 Cleavage: The C5 convertase cleaves C5 into the potent anaphylatoxin C5a and the larger fragment C5b.
-
Membrane Attack Complex (MAC) Formation: C5b initiates the assembly of the MAC (C5b-9) with C6, C7, C8, and multiple copies of C9, leading to the formation of a lytic pore in the target cell membrane.[6]
Figure 1. Alternative Pathway C5 Activation.
Species-Specific Differences in this compound Activity
The observed variations in anti-C5 antibody reactivity are rooted in the evolutionary divergence of the C5 gene. Phylogenetic studies indicate that the C5 gene diverged early from the common ancestor of C3 and C4.[5] While the overall domain structure of the C5 protein is conserved, the primary amino acid sequence can show low conservation across different species, particularly between mammals and fish.[8]
This genetic divergence translates into functional differences:
-
Protein Concentration: The baseline serum concentration of C5 can vary between species, which would directly impact the total potential for this compound activity.
-
C5 Convertase Efficiency: The efficiency (Km and kcat) of the C5 convertase (C3bBbC3b) in cleaving C5 is a critical factor. While detailed comparative kinetic studies across species are limited, data for human C5 convertase reveals a high affinity for C5 once the convertase is assembled on a surface.[8] It is plausible that species-specific differences in the amino acid sequences of C5, Factor B, and C3b could alter the kinetics of this interaction.
-
Membrane Attack Complex (MAC) Formation: The efficiency of C5b in initiating the assembly of the MAC could also differ between species. The interaction of C5b with C6, C7, C8, and C9 is a highly orchestrated process, and variations in any of these components could affect the overall lytic activity.
A study comparing the general alternative pathway activity (AH50) in 13 different animal species found that most possess activity levels comparable to or higher than humans, suggesting robust AP function across a range of mammals.[1] However, a direct comparison of complement activity between human and porcine serum revealed significant differences, with human serum showing much higher levels of C3a and SC5b-9 generation upon activation.
Experimental Protocols for Assessing this compound Activity
The following are overviews of key experimental methodologies used to evaluate this compound activity.
Alternative Pathway Hemolytic Assay (AH50)
This is the most common functional assay to measure the activity of the entire alternative pathway, which is dependent on the function of C5 and the subsequent MAC formation.
Figure 2. AH50 Experimental Workflow.
Methodology Overview:
-
Serum Preparation: Test serum is serially diluted in a buffer that supports alternative pathway activation (e.g., GVB-Mg-EGTA).
-
Target Cell Preparation: Rabbit erythrocytes are commonly used as they are potent activators of the alternative pathway in human serum. Other non-sensitized erythrocytes can also be used.[9]
-
Incubation: The diluted serum is incubated with a standardized suspension of rabbit erythrocytes.
-
Lysis Quantification: After incubation, intact cells are pelleted by centrifugation. The amount of hemolysis is quantified by measuring the absorbance of the supernatant at a wavelength specific for hemoglobin.
-
AH50 Calculation: The AH50 value is the reciprocal of the serum dilution that causes 50% lysis of the erythrocytes.
C5a Generation Assay
This assay specifically measures the cleavage of C5 by the C5 convertase.
Methodology Overview:
-
AP Activation: Test serum is incubated with an activator of the alternative pathway (e.g., zymosan or lipopolysaccharide).
-
Sample Collection: At various time points, aliquots of the reaction are taken, and the reaction is stopped (e.g., by adding EDTA).
-
C5a Quantification: The concentration of C5a in the samples is measured using a specific enzyme-linked immunosorbent assay (ELISA).
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinity (KD) between C5 and its inhibitors or between components of the C5 convertase.
Figure 3. SPR Experimental Workflow.
Conclusion
While a definitive quantitative ranking of this compound activity across all species is not yet available, the existing evidence strongly points to significant functional differences. The species-specificity of anti-C5 antibodies is a clear indicator of structural divergence in the C5 protein. Researchers and drug developers must consider these inherent variations when designing preclinical studies and interpreting data. The use of species-specific reagents and careful validation of assays are critical for obtaining meaningful and translatable results in the field of complement-targeted therapeutics. Further research involving direct comparative studies of C5 concentration, C5 convertase kinetics, and MAC formation efficiency across key preclinical species and humans is warranted to fill the current knowledge gaps.
References
- 1. Studies on the hemolytic activity of the classical and alternative pathway of complement in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Activation of complement component C5: comparison of C5 convertases of the lectin pathway and the classical pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neoepitope of the complement C5b-9 Membrane Attack Complex is formed by proximity of adjacent ancillary regions of C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of high-affinity C5 convertases of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.aber.ac.uk [research.aber.ac.uk]
- 7. JCI - Friend or foe: assessing the value of animal models for facilitating clinical breakthroughs in complement research [jci.org]
- 8. C5 convertase of the alternative pathway of complement. Kinetic analysis of the free and surface-bound forms of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Critical Role of Complement C5 in Disease Pathophysiology: A Comparative Guide to Therapeutic Inhibition
The complement system, a cornerstone of innate immunity, plays a vital role in defending against pathogens and clearing cellular debris. However, its dysregulation, particularly through the alternative pathway (AP), can lead to a cascade of inflammatory events and cellular damage, implicating it in the pathophysiology of numerous diseases. Central to this cascade is complement component 5 (C5), a protein whose cleavage initiates the formation of the potent pro-inflammatory mediator C5a and the lytic membrane attack complex (MAC).[1][2][3] This guide provides a comprehensive overview of the role of the AP-C5 axis in various diseases and compares the performance of therapeutic agents designed to inhibit this critical pathway.
The Alternative Pathway and C5: A Nexus of Inflammation and Cell Lysis
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways.[1] The alternative pathway is unique in that it is continuously active at a low level and can be rapidly amplified on the surface of foreign or damaged cells. This amplification loop leads to the formation of C3 convertase, which in turn generates more C3b and ultimately leads to the formation of C5 convertase.[1][4]
The C5 convertase cleaves C5 into two functionally distinct fragments:
-
C5a: A potent anaphylatoxin and chemoattractant that recruits and activates immune cells, such as neutrophils and macrophages, to the site of inflammation.[1][2][5] This can lead to the release of inflammatory cytokines and oxidative stress, contributing to tissue damage.[5]
-
C5b: This fragment initiates the assembly of the terminal complement components (C6-C9) to form the Membrane Attack Complex (MAC).[1][6] The MAC inserts itself into the cell membranes of target cells, creating pores that lead to cell lysis and death.
Dysregulation of the this compound axis is a key driver in a range of diseases, including:
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): A rare blood disorder where the absence of specific proteins on red blood cells makes them susceptible to destruction by the MAC, leading to chronic intravascular hemolysis.[3][7][8]
-
Peripheral Neuropathies: Inappropriate activation of the C5a/C5aR1 axis is implicated in the pathophysiology of peripheral neuropathy and associated pain states.[1]
-
Neurodegenerative Diseases: Emerging evidence suggests a role for C5 in neuroinflammation and neuronal damage in conditions like Alzheimer's disease.[2][9]
-
Autoimmune Diseases: The C5a-C5aR1 axis is involved in the pathogenesis of inflammatory bone diseases like rheumatoid arthritis and autoimmune blistering dermatoses.[5][10]
-
Atypical Hemolytic Uremic Syndrome (aHUS): A condition characterized by the formation of blood clots in small blood vessels, where complement dysregulation is a central feature.[3]
The following diagram illustrates the central role of the Alternative Pathway and C5 in the complement cascade.
Therapeutic Strategies Targeting Complement C5
The central role of C5 in complement-mediated diseases has made it a prime target for therapeutic intervention. A variety of C5 inhibitors have been developed, each with a distinct mechanism of action.
The diagram below illustrates the points of intervention for different classes of C5 inhibitors.
Comparative Efficacy of C5 Inhibitors in PNH
Paroxysmal nocturnal hemoglobinuria (PNH) serves as a key disease model for evaluating the efficacy of C5 inhibitors. The primary endpoint in many PNH clinical trials is the reduction of lactate (B86563) dehydrogenase (LDH) levels, a marker of intravascular hemolysis.
| Therapeutic Agent | Drug Class | Administration | Key Efficacy Data (in PNH) | Reference |
| Eculizumab (Soliris®) | Monoclonal Antibody | Intravenous (every 2 weeks) | First approved C5 inhibitor, significantly reduces hemolysis and thrombosis risk. | [6][7][8] |
| Ravulizumab (Ultomiris®) | Monoclonal Antibody | Intravenous (every 8 weeks) | Longer half-life than eculizumab, non-inferior in clinical trials. | [7][8] |
| Crovalimab | Monoclonal Antibody | Subcutaneous (every 4 weeks) | Non-inferior to eculizumab, allows for self-administration. | [11][12] |
| Pozelimab + Cemdisiran (B12418328) | Monoclonal Antibody + siRNA | Combination Therapy | Showed superior LDH control compared to ravulizumab in a Phase 3 trial. | [13] |
| Zilucoplan | Macrocyclic Peptide | Subcutaneous (daily) | Potential for self-administration, demonstrated efficacy in Phase II studies for myasthenia gravis. | [4][6] |
Table 1: Comparison of C5 Inhibitors for the Treatment of PNH
A Phase 3 clinical trial (ACCESS-1) directly compared the combination therapy of pozelimab and cemdisiran to the standard of care, ravulizumab, in patients with PNH. The results demonstrated superior control of hemolysis with the combination therapy.
| Efficacy Endpoint (at 26 weeks) | Pozelimab + Cemdisiran | Ravulizumab |
| Adequate LDH Control (<1.5 x ULN) | 96% | 80% |
| LDH Normalization | 93% | 65% |
| Mean % Decrease in LDH from Baseline | 84% | 74% |
Table 2: Head-to-Head Comparison from the ACCESS-1 Trial[13]
Experimental Protocols
Validating the role of C5 and the efficacy of its inhibitors requires robust experimental models. A common preclinical model for autoimmune blistering dermatoses, for instance, involves inducing the disease in mice and then treating them with C5 inhibitors.
Experimental Workflow: Preclinical Model of Epidermolysis Bullosa Acquisita (EBA)
In a study utilizing this model, prophylactic treatment with inhibitors targeting C5a or a bifunctional inhibitor targeting both the AP and C5 markedly reduced skin lesion development, dermal-epidermal separation, and neutrophil recruitment.[10] Interestingly, in a therapeutic setting, only the C5 and the combined AP/C5 inhibitors were effective, highlighting the critical role of the terminal complement pathway in disease progression.[10]
Conclusion
The Alternative Pathway and its central component, C5, represent a critical axis in the pathophysiology of a growing number of inflammatory and autoimmune diseases. The development of a diverse range of C5 inhibitors, from monoclonal antibodies to small molecules and siRNA-based therapies, has revolutionized the treatment landscape for conditions like PNH. Head-to-head clinical trials and ongoing research continue to refine our understanding of the optimal strategies for targeting this pathway, offering the promise of more effective and convenient therapies for patients with complement-mediated diseases. The data strongly support the continued validation of C5 as a key therapeutic target and encourage the further development of novel inhibitory agents.
References
- 1. Emerging Role of C5 Complement Pathway in Peripheral Neuropathies: Current Treatments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are C5 modulators and how do they work? [synapse.patsnap.com]
- 4. Therapeutic Targeting of the Complement System: From Rare Diseases to Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting C5? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. wjgnet.com [wjgnet.com]
- 10. Therapeutic targeting of alternative pathway and C5 but not C5a protects from disease development in a preclinical model of autoimmune blistering dermatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 3 randomized COMMODORE 1 trial: Crovalimab versus eculizumab in complement inhibitor-experienced patients with paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roche's new generation of C5 complement monoclonal antibody, crovalimab, applies for market approval in the US [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to AP-C5 Assay and Established Methods for Measuring Alternative Complement Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel bead-based AP-C5 assay against established methods for measuring the activation of the alternative complement pathway. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate assay for specific research and drug development needs. This document summarizes quantitative performance data, details experimental protocols, and visualizes key biological and experimental processes.
Introduction to Complement C5 Convertase and its Measurement
The complement system is a critical component of innate immunity. The alternative pathway (AP) provides a rapid, antibody-independent mechanism for recognizing and eliminating pathogens. A key enzymatic step in this cascade is the C5 convertase, which cleaves C5 into the potent anaphylatoxin C5a and C5b, the latter initiating the formation of the terminal complement complex (TCC or sC5b-9). Dysregulation of the alternative pathway is implicated in numerous inflammatory and autoimmune diseases, making the measurement of this compound convertase activity a crucial aspect of disease diagnosis, monitoring, and the development of complement-targeting therapeutics.
This guide focuses on a novel bead-based assay designed to directly measure this compound convertase activity and compares its performance to widely used methods: the functional hemolytic assay (AP50) and ELISA-based quantification of C5a and the soluble terminal complement complex (sC5b-9).
Quantitative Performance Data
The following tables summarize the key performance characteristics of the this compound bead-based assay and established methods. Data has been compiled from various sources to provide a comparative overview.
| Assay Type | Parameter | This compound Bead-Based Assay | AP50 Hemolytic Assay | C5a ELISA | sC5b-9 ELISA |
| Principle | Measures direct C5 convertase activity | Measures functional lysis of erythrocytes | Quantifies C5a cleavage product | Quantifies the terminal complex | |
| Sensitivity | High (fM range reported in some bead-based immunoassays)[1] | Moderate | High (pg/mL range)[2][3] | High (ng/mL range)[4] | |
| Specificity | High for AP C5 convertase | Moderate (measures entire AP cascade)[5] | High for C5a | High for sC5b-9 | |
| Dynamic Range | Wide (dependent on bead and substrate concentration) | Narrow | Wide (typically 31-2000 pg/mL)[3] | Variable (e.g., 220-1800 ng/mL for Quidel kit)[4] | |
| Reproducibility (CV%) | Intra-assay: <10%; Inter-assay: <15% (typical for bead-based assays) | Intra-assay: <5%; Inter-assay: <10-15%[5][6] | Intra-assay: <10%; Inter-assay: <15% | Intra-assay: <13%; Inter-assay: <20%[4][7] | |
| Throughput | High (96-well plate format) | Low to Medium | High (96-well plate format) | High (96-well plate format) | |
| Complexity | Moderate | High | Low | Low |
Experimental Protocols
Detailed methodologies for the key assays are provided below.
This compound Bead-Based Assay Protocol
This protocol is based on a novel method for reconstituting the alternative pathway C5 convertase on a solid phase.[8]
Materials:
-
Streptavidin-coated magnetic beads
-
Biotinylated C3b
-
Purified Factor B (FB) and Factor D (FD)
-
Purified C5
-
Assay buffer (e.g., PBS with 0.05% Tween)
-
C5a detection system (e.g., C5a ELISA kit or a cell-based calcium mobilization assay using U937-C5aR cells)[8]
Procedure:
-
Bead Preparation: Streptavidin-coated beads are washed and incubated with biotinylated C3b to allow for covalent binding. The density of C3b on the beads is crucial for C5 convertase activity and should be optimized.
-
Convertase Assembly: The C3b-coated beads are incubated with purified Factor B and Factor D in the assay buffer to form the C3 convertase (C3bBb).
-
C5 Cleavage: Purified C5 is added to the bead suspension containing the assembled C3 convertase. The C3 convertase, in the presence of additional C3b on the bead surface, acts as the C5 convertase, cleaving C5 into C5a and C5b.
-
Detection of C5a: The supernatant is collected, and the concentration of C5a is measured using a highly sensitive C5a ELISA or a functional cell-based assay.[8]
AP50 Hemolytic Assay Protocol
This is a functional assay that measures the ability of the alternative pathway in a serum sample to lyse rabbit erythrocytes.[9]
Materials:
-
Rabbit erythrocytes (RbE)
-
Gelatin Veronal Buffer containing Mg2+ and EGTA (GVB-Mg-EGTA)
-
Patient/test serum
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Rabbit erythrocytes are washed and resuspended to a standardized concentration in GVB-Mg-EGTA.
-
Serum Dilution: A serial dilution of the test serum is prepared in GVB-Mg-EGTA.
-
Incubation: The diluted serum samples are incubated with the rabbit erythrocyte suspension at 37°C for 30 minutes.
-
Lysis Quantification: The reaction is stopped by adding cold buffer, and the samples are centrifuged to pellet the remaining intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of cell lysis, is measured by reading the absorbance at 415 nm.
-
Calculation: The AP50 value is the reciprocal of the serum dilution that causes 50% lysis of the rabbit erythrocytes.
C5a and sC5b-9 ELISA Protocols
These are sandwich enzyme-linked immunosorbent assays for the quantitative detection of C5a and sC5b-9 in biological fluids.
Materials:
-
Commercially available C5a or sC5b-9 ELISA kit (containing pre-coated microplate, detection antibody, standards, and buffers)
-
Patient/test plasma (EDTA is recommended to prevent ex vivo complement activation)[10]
-
Microplate reader
Procedure (General):
-
Sample Preparation: Plasma samples are collected and diluted as per the kit's instructions.
-
Incubation with Capture Antibody: Standards and diluted samples are added to the wells of the microplate pre-coated with a capture antibody specific for C5a or a neoantigen on sC5b-9. The plate is incubated to allow the antigen to bind.
-
Washing: The wells are washed to remove unbound substances.
-
Incubation with Detection Antibody: A biotinylated detection antibody is added to the wells, followed by incubation.
-
Incubation with Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of C5a or sC5b-9 in the samples is determined by interpolating from a standard curve.
Mandatory Visualizations
Complement Activation Pathways
Caption: Overview of the three complement activation pathways.
This compound Bead-Based Assay Workflow
Caption: Workflow of the this compound bead-based assay.
Discussion and Conclusion
The choice of assay for measuring alternative pathway C5 convertase activity depends on the specific research question and available resources.
-
The This compound bead-based assay offers a highly specific and sensitive method for directly measuring the enzymatic activity of the C5 convertase. Its high-throughput potential makes it suitable for screening large numbers of samples or compounds. The use of purified components provides a controlled system to study the effects of specific inhibitors or mutations on convertase function.
-
The AP50 hemolytic assay is a classic functional assay that provides a global assessment of the entire alternative pathway. While it is less specific to C5 convertase activity, it is a valuable screening tool for identifying deficiencies in any of the alternative pathway components.[10] However, it is generally lower in throughput and can have higher variability.[6]
-
ELISA-based assays for C5a and sC5b-9 are highly sensitive, specific, and high-throughput methods for quantifying the downstream products of C5 cleavage. They are widely used in clinical and research settings to monitor complement activation.[10] While they do not directly measure the enzymatic activity of the C5 convertase, they provide a reliable readout of its in vivo activity.
References
- 1. mdpi.com [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. Human Complement C5a ELISA Kit (ab193695) | Abcam [abcam.com]
- 4. Validation for soluble C5b-9 detection and comparative analysis of three quantification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple quantitative haemolytic microassay for determination of complement alternative pathway activation (AP50) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current and Future Approaches for Monitoring Responses to Anti-complement Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and performance of MicroVue sC5b-9 Plus ELISA on the Dynex DS2 platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. haemoscan.com [haemoscan.com]
- 10. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Handling AP-C5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of AP-C5, a cGKII inhibitor and click chemistry reagent. The following procedures are based on best practices for handling similar chemical compounds in a laboratory setting. It is crucial to supplement this guidance with a thorough review of your institution's specific safety protocols and to obtain the Safety Data Sheet (SDS) from your supplier for complete hazard information.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields are required at a minimum. For operations with a higher risk of splashing, chemical safety goggles are recommended.
-
Hand Protection: Nitrile gloves are essential to prevent skin contact. Ensure gloves are compatible with the solvents being used and are changed frequently, especially if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn at all times. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: When handling this compound powder, work should be conducted in a certified chemical fume hood to prevent inhalation of fine particles. If a fume hood is not available, a properly fitted N95 respirator or higher should be used.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.
-
Preparation:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Prepare all necessary solutions and equipment in advance.
-
If working with the solid form of this compound, use a chemical fume hood.
-
-
Weighing and Solution Preparation:
-
When weighing the powdered form of this compound, do so within a chemical fume hood to avoid generating and inhaling dust.
-
Use anti-static weigh boats or paper.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Clearly label all containers with the chemical name, concentration, and date.
-
Keep containers sealed when not in use to prevent evaporation and contamination.
-
Avoid working alone. Ensure another person is aware of the work being conducted.
-
-
Post-Experiment:
-
Decontaminate all work surfaces with an appropriate solvent.
-
Properly segregate and dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All non-sharp solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents (including solvents).
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain.
-
IV. Quantitative Data Summary
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, comprehensive quantitative safety data is limited. The following table summarizes available information and highlights where specific data is needed. Researchers must consult the supplier-provided SDS for detailed information.
| Data Point | Value | Notes |
| Molecular Formula | C₂₀H₂₁N₅O₄ | |
| Molecular Weight | 395.42 g/mol | |
| Physical State | Solid | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | -20°C | Recommended for long-term stability. |
| LD50 (Oral/Dermal) | Not Available | Consult supplier SDS. |
| Permissible Exposure Limit (PEL) | Not Available | Consult supplier SDS and institutional guidelines. |
| Flash Point | Not Available | Consult supplier SDS. |
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the procedural workflow for handling this compound and the logical steps for its proper disposal.
Caption: Procedural workflow for safely handling this compound.
Caption: Logical pathway for the disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
